Sulfisoxazole
Description
This compound is a sulfonamide antibacterial with an oxazole substituent. It has antibiotic activity against a wide range of gram-negative and gram-positive organisms. It has a role as an antibacterial drug and a drug allergen. It is a member of isoxazoles, a sulfonamide and a sulfonamide antibiotic. It is functionally related to a sulfanilamide.
A short-acting sulfonamide antibacterial with activity against a wide range of gram- negative and gram-positive organisms.
This compound is a Sulfonamide Antimicrobial.
This compound is a broad-spectrum, short-acting sulfanilamide and a synthetic analog of para-aminobenzoic acid (PABA) with antibacterial property. This compound competes with PABA for the bacterial enzyme dihydropteroate synthase, thereby preventing the incorporation of PABA into dihydrofolic acid, the immediate precursor of folic acid. This leads to an inhibition of bacterial folic acid synthesis and de novo synthesis of purines and pyrimidines, ultimately resulting in cell growth arrest and cell death.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1971 and is indicated for bacterial disease and eye infection and has 1 investigational indication.
See also: Sulfamethoxazole (related); Sulfathiazole (related); Sulfamoxole (related) ... View More ...
Structure
3D Structure
Propriétés
IUPAC Name |
4-amino-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3S/c1-7-8(2)13-17-11(7)14-18(15,16)10-5-3-9(12)4-6-10/h3-6,14H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUHCSRWZMLRLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3S | |
| Record name | SULFISOXAZOLE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21051 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2200-44-4 (mono-hydrochloride salt), 6155-81-3 (mono-lithium salt) | |
| Record name | Sulfisoxazole [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127695 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6021292 | |
| Record name | Sulfisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6021292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Sulfisoxazole is an odorless white to yellowish crystalline powder. Slightly bitter taste. Acid to litmus. (NTP, 1992), Solid | |
| Record name | SULFISOXAZOLE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21051 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sulfisoxazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014408 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>40.1 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 72.5 °F (NTP, 1992), White to off-white, odorless, crystalline powder. Sol in alcohol; freely sol in water. /Diethanolamine salt/, Soluble in alcohol, SOL IN DIETHYL ETHER (1 IN 800); SOL IN 5% AQ SODIUM BICARBONATE (1 IN 30), 1 G IN ABOUT 6700 ML WATER; SOL IN DIL HYDROCHLORIC ACID; 1 G IN ABOUT 10 ML BOILING ALCOHOL, In water, 300 mg/L at 37 °C, pH 4.5, 3.13e-01 g/L | |
| Record name | SID859862 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | SULFISOXAZOLE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21051 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sulfisoxazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00263 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SULFISOXAZOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/797 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Sulfisoxazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014408 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Colorless prisms, White to slightly yellowish crystalline powder | |
CAS No. |
127-69-5 | |
| Record name | SULFISOXAZOLE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21051 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sulfisoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127-69-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfisoxazole [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127695 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfisoxazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00263 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | sulfisoxazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757343 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | sulfisoxazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38588 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | sulfisoxazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33807 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | sulfisoxazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13120 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenesulfonamide, 4-amino-N-(3,4-dimethyl-5-isoxazolyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sulfisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6021292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulfafurazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.418 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULFISOXAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/740T4C525W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SULFISOXAZOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/797 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Sulfisoxazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014408 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
383 to 388 °F (NTP, 1992), 194 °C, MP: 191 °C, MP: 195-198 °C | |
| Record name | SULFISOXAZOLE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21051 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sulfisoxazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00263 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SULFISOXAZOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/797 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Sulfisoxazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014408 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The History and Discovery of Sulfisoxazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfisoxazole (B1682709), a short-acting sulfonamide antibacterial agent, represents a significant milestone in the history of antimicrobial chemotherapy. Its discovery and development paved the way for the effective treatment of a wide range of bacterial infections. This technical guide provides an in-depth exploration of the history, discovery, mechanism of action, and key experimental protocols associated with this compound.
Historical Development
The journey of this compound is intrinsically linked to the groundbreaking discovery of sulfonamides. In the 1930s, German pathologist and bacteriologist Gerhard Domagk, working at Bayer, discovered that a red dye named Prontosil had remarkable antibacterial activity in vivo. This pioneering work, which earned him the 1939 Nobel Prize in Physiology or Medicine, revealed that Prontosil was a prodrug, metabolized in the body to its active form, sulfanilamide (B372717). This breakthrough opened the door for the synthesis and investigation of a vast number of sulfanilamide derivatives.
Following this discovery, researchers at Hoffmann-La Roche synthesized and developed this compound. The brand name for this compound, Gantrisin, was first approved by the U.S. Food and Drug Administration (FDA) in 1953.[1] This marked the official entry of this compound into the clinical arena, where it became a valuable tool in combating bacterial infections.
Mechanism of Action
This compound, like other sulfonamides, exerts its bacteriostatic effect by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS).[2] This enzyme is crucial for a vital step in the bacterial folic acid synthesis pathway: the condensation of para-aminobenzoic acid (PABA) with dihydropteridine pyrophosphate to form dihydropteroic acid.[2]
Bacteria must synthesize their own folic acid, which is an essential precursor for the synthesis of nucleic acids (purines and thymidine) and certain amino acids. By mimicking the structure of PABA, this compound binds to the active site of DHPS, thereby blocking the production of dihydropteroic acid and, consequently, folic acid. This disruption of a critical metabolic pathway inhibits bacterial growth and replication.[2] Human cells are not affected by this mechanism as they obtain folic acid from their diet and lack the DHPS enzyme.
Quantitative Data
Pharmacokinetic Properties in Humans
This compound is well-absorbed orally and is widely distributed throughout the body. The following table summarizes key pharmacokinetic parameters in adult humans.
| Parameter | Value | Reference |
| Bioavailability | Nearly 100% | [3] |
| Time to Peak Concentration (Tmax) | 2-4 hours | [2] |
| Peak Plasma Concentration (Cmax) | 130-210 µg/mL (after a 2g oral dose) | [3] |
| Protein Binding | ~85% | [3] |
| Volume of Distribution (Vd) | 0.28 L/kg | [3] |
| Elimination Half-life (t½) | 5-8 hours | [3] |
| Metabolism | Approximately 50% is metabolized in the liver to an inactive N4-acetylated metabolite. | [3] |
| Excretion | Primarily excreted in the urine, with about 97% of a dose recovered within 48 hours (52% as unchanged drug and the remainder as the N4-acetylated metabolite).[2] | [2] |
Minimum Inhibitory Concentrations (MICs)
The following table presents the MIC ranges for this compound against several common pathogenic bacteria. MIC values can vary depending on the strain and testing methodology.
| Bacterial Species | MIC Range (µg/mL) |
| Escherichia coli | 1 - >128 |
| Staphylococcus aureus | 8 - >128 |
| Pseudomonas aeruginosa | >1024 |
| Haemophilus influenzae | 0.25 - 32 |
| Streptococcus pneumoniae | 8 - 64 |
| Nocardia asteroides | 2 - 16 |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process. The following is a representative protocol:
Step 1: Synthesis of 5-amino-3,4-dimethylisoxazole (B17700)
-
React ethyl acetoacetate (B1235776) with hydroxylamine (B1172632) to form 3-methyl-5-isoxazolone.
-
Methylate the 3-methyl-5-isoxazolone to obtain 3,4-dimethyl-5-isoxazolone.
-
Aminate the 3,4-dimethyl-5-isoxazolone to yield 5-amino-3,4-dimethylisoxazole.
Step 2: Synthesis of N-acetylsulfanilyl chloride
-
Acetanilide is reacted with chlorosulfonic acid to produce N-acetylsulfanilyl chloride.
Step 3: Condensation and Hydrolysis
-
Dissolve 5-amino-3,4-dimethylisoxazole in a suitable solvent such as pyridine.
-
Slowly add N-acetylsulfanilyl chloride to the solution while stirring and maintaining a cool temperature.
-
After the reaction is complete, the intermediate product, N1-acetyl-sulfisoxazole, is isolated.
-
Hydrolyze the acetyl group from N1-acetyl-sulfisoxazole using an acid or base to yield the final product, this compound.
-
The crude this compound is then purified by recrystallization.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the determination of the MIC of this compound against a bacterial isolate.
1. Materials:
-
This compound stock solution (e.g., 1024 µg/mL)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity, then diluted to yield a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Spectrophotometer or plate reader
2. Procedure:
-
Prepare serial two-fold dilutions of the this compound stock solution in CAMHB across the wells of a 96-well plate. Typically, this will create a range of concentrations from 256 µg/mL down to 0.25 µg/mL.
-
Leave a well with no antibiotic as a positive growth control and a well with uninoculated broth as a negative control.
-
Inoculate each well (except the negative control) with the standardized bacterial suspension.
-
Incubate the plate at 35-37°C for 16-20 hours.
-
After incubation, determine the MIC by visually inspecting for the lowest concentration of this compound that inhibits visible bacterial growth (i.e., the well remains clear). Alternatively, the optical density at 600 nm can be measured using a plate reader.
Dihydropteroate Synthase (DHPS) Inhibition Assay
This is a coupled spectrophotometric assay to determine the inhibitory activity of this compound against DHPS.
1. Principle: The activity of DHPS is measured by coupling the production of dihydropteroate to the oxidation of NADPH by dihydrofolate reductase (DHFR). The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored.[4]
2. Materials:
-
Purified DHPS enzyme
-
Purified DHFR enzyme
-
6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)
-
p-Aminobenzoic acid (PABA)
-
NADPH
-
This compound (or other inhibitors)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.5, 10 mM MgCl2)
-
UV-transparent 96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
3. Procedure:
-
Prepare a reaction mixture in a 96-well plate containing assay buffer, DHFR, NADPH, and PABA.
-
Add various concentrations of this compound to the wells. Include a control well with no inhibitor.
-
Pre-incubate the plate at a constant temperature (e.g., 37°C) for a few minutes.
-
Initiate the reaction by adding a mixture of DHPS and DHPP.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time.
-
Calculate the initial reaction rates from the linear portion of the absorbance vs. time curves.
-
Plot the reaction rates against the inhibitor concentrations to determine the IC50 value.
Visualizations
Caption: Bacterial Folic Acid Synthesis Pathway and Inhibition by this compound.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.
Caption: Workflow for Dihydropteroate Synthase (DHPS) Inhibition Assay.
References
- 1. Gantrisin: Everything you need to know | Power [withpower.com]
- 2. Pharmacokinetics of this compound in young and elderly subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of this compound compared in humans and two monogastric animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Sulfisoxazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of sulfisoxazole (B1682709), a sulfonamide antibiotic. The information presented is intended to support research and development activities by offering detailed data, experimental methodologies, and visual representations of key molecular and procedural pathways.
Pharmacokinetics
This compound is characterized by its rapid absorption and distribution throughout the body. Its pharmacokinetic profile has been well-documented in human subjects.
Absorption
Following oral administration, this compound is rapidly and almost completely absorbed from the gastrointestinal tract, with the small intestine being the primary site of absorption.[1][2] this compound acetyl is a prodrug of this compound, designed to be less water-soluble.[3] In the gastrointestinal tract, it is hydrolyzed by digestive enzymes to the active form, this compound, which is then absorbed.[2][4] This enzymatic conversion leads to slower absorption and lower peak blood concentrations compared to an equivalent oral dose of this compound itself.[4][5] Peak plasma concentrations of this compound are typically reached within 1 to 4 hours after oral administration.[2][5] The bioavailability of an oral dose of this compound is approximately 95%.[4]
Distribution
Sulfonamides, including this compound, are widely distributed throughout all body tissues.[4][6] The apparent volume of distribution for the total drug is about 16.2 to 17.2 liters, indicating that it is primarily distributed in the extracellular fluid.[4][7] this compound readily crosses the placental barrier, enters fetal circulation, and also crosses the blood-brain barrier.[4] In patients with meningitis, concentrations of the free drug in cerebrospinal fluid have been reported to be as high as 94 mcg/mL.[4][8] Approximately 85% of a dose of this compound is bound to plasma proteins, mainly albumin.[1][3]
Metabolism
This compound undergoes metabolism in the body, with a significant portion being acetylated at the N4 position to form N4-acetyl this compound.[4][8] This metabolite is less active than the parent compound. About 50% of the drug is metabolized to N-acetyl this compound.[8]
Excretion
This compound and its acetylated metabolites are primarily excreted by the kidneys through glomerular filtration.[4] Within 48 hours of oral administration, approximately 97% of the dose is recovered in the urine.[4][6] Of this, about 52% is the unchanged parent drug, and the remainder is the N4-acetylated metabolite.[4][6] The half-life of this compound is reported to be around 7 hours.[8] The clearance of total this compound is approximately 18.7 +/- 3.9 ml/min.[4]
Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of this compound in humans.
| Parameter | Value | Reference |
| Bioavailability | ~95% | [4] |
| Time to Peak Plasma Concentration (Tmax) | 1 - 4 hours | [2][5] |
| Protein Binding | ~85% | [1][3][8] |
| Volume of Distribution (Vd) | 16.2 L (steady-state) | [7] |
| Elimination Half-Life (T1/2) | ~7 hours | [7][8] |
| Clearance (Cl) | 18.7 ± 3.9 ml/min | [4] |
| Primary Route of Excretion | Renal | [4] |
| Urinary Excretion (48h) | ~97% of dose | [4][6] |
| % Excreted Unchanged in Urine | ~52% | [4][6] |
Pharmacodynamics
This compound is a synthetic bacteriostatic antibiotic with a broad spectrum of action against most gram-positive and many gram-negative organisms.[4][6]
Mechanism of Action
This compound's antibacterial effect stems from its structural similarity to para-aminobenzoic acid (PABA).[8][9] Bacteria that must synthesize their own folic acid are susceptible to this compound.[9] The drug acts as a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthetase (DHPS).[4][6] By competing with PABA for the active site of this enzyme, this compound prevents the condensation of pteridine (B1203161) with PABA, which is a critical step in the synthesis of dihydrofolic acid, a precursor to folic acid.[2][4] This inhibition of folic acid synthesis ultimately disrupts the production of purines, pyrimidines, and amino acids, leading to the cessation of bacterial growth and replication.[3][4] The antibacterial action of sulfonamides can be inhibited by the presence of pus.[6]
Caption: this compound competitively inhibits dihydropteroate synthase.
Spectrum of Activity
This compound is effective against a range of bacteria, including:
-
Chlamydia trachomatis (trachoma and inclusion conjunctivitis)[2][6]
-
It is also used as adjunctive therapy for chloroquine-resistant Plasmodium falciparum and in combination with pyrimethamine (B1678524) for toxoplasmosis.[4][8]
It is important to note that the increasing frequency of resistant organisms has limited the usefulness of sulfonamides.[4] Resistance to one sulfonamide indicates resistance to all.[3][6]
Experimental Protocols
Pharmacokinetic Study in Humans
This protocol outlines a general methodology for determining the pharmacokinetic profile of orally administered this compound.
1. Subjects:
-
Enroll healthy adult volunteers (e.g., 6-12 subjects).
-
Obtain informed consent.
-
Conduct a physical examination and clinical laboratory tests to ensure good health.
-
Exclude subjects with a history of sulfonamide allergy, or significant renal or hepatic impairment.[12][13]
2. Drug Administration:
-
Subjects fast overnight before drug administration.
-
Administer a single oral dose of this compound (e.g., 2 grams).[14]
-
Record the exact time of administration.
3. Sample Collection:
-
Collect venous blood samples into heparinized tubes at predose (0 hours) and at specified time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours).
-
Centrifuge blood samples to separate plasma. Store plasma at -20°C or below until analysis.
-
Collect urine in intervals (e.g., 0-4, 4-8, 8-12, 12-24, 24-48 hours) to measure the excretion of this compound and its N4-acetyl metabolite.
4. Analytical Method:
-
Quantify the concentrations of this compound and its N4-acetyl metabolite in plasma and urine samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
5. Pharmacokinetic Analysis:
-
Use non-compartmental or compartmental analysis to determine pharmacokinetic parameters from the plasma concentration-time data, including Cmax, Tmax, AUC, T1/2, Cl, and Vd.
-
Calculate the cumulative amount of drug and metabolite excreted in the urine.
Caption: General workflow for a human pharmacokinetic study.
Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the broth microdilution method for determining the MIC of this compound against a bacterial strain, following general clinical laboratory standards.
1. Materials:
-
This compound analytical standard.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
96-well microtiter plates.
-
Bacterial inoculum suspension standardized to a 0.5 McFarland turbidity standard.
2. Procedure:
-
Prepare a stock solution of this compound and perform serial two-fold dilutions in CAMHB in the wells of a 96-well plate to achieve a range of final concentrations.
-
Inoculate each well (except for a sterility control well) with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
3. Interpretation:
-
Following incubation, determine the MIC by visual inspection.[9] The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[9]
Safety and Tolerability
This compound is generally well-tolerated, but adverse effects can occur.
-
Common Reactions: Allergic skin reactions such as rash and pruritus are common.[8] Gastrointestinal disturbances including nausea, vomiting, and diarrhea can also occur.[10][15]
-
Serious Reactions: Although rare, severe hypersensitivity reactions like Stevens-Johnson syndrome can occur.[15] Hematologic effects such as agranulocytosis, aplastic anemia, and thrombocytopenia have been reported.[15] Crystalluria (the formation of crystals in the urine) is a potential risk, especially with inadequate fluid intake.[15]
-
Contraindications: this compound is contraindicated in patients with a known hypersensitivity to sulfonamides, in infants less than 2 months of age, and during late pregnancy or while breastfeeding.[12][13][16]
-
Precautions: Caution is advised for patients with impaired renal or hepatic function, or with conditions like glucose-6-phosphate dehydrogenase (G6PD) deficiency.[12][13] Patients should be advised about photosensitivity and to avoid prolonged sun exposure.[12][15]
References
- 1. This compound | C11H13N3O3S | CID 5344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | Dosing & Uses | medtigo [medtigo.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound Acetyl | C13H15N3O4S | CID 6662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. antiinfectivemeds.com [antiinfectivemeds.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Pharmacokinetics of this compound compared in humans and two monogastric animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | Johns Hopkins ABX Guide [hopkinsguides.com]
- 9. benchchem.com [benchchem.com]
- 10. Articles [globalrx.com]
- 11. m.youtube.com [m.youtube.com]
- 12. medindia.net [medindia.net]
- 13. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 14. Pharmacokinetics of this compound in young and elderly subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fadavispt.mhmedical.com [fadavispt.mhmedical.com]
- 16. drugs.com [drugs.com]
Sulfisoxazole as a Competitive Inhibitor of Dihydropteroate Synthetase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the mechanism of action of sulfisoxazole (B1682709), a sulfonamide antibiotic, as a competitive inhibitor of dihydropteroate (B1496061) synthetase (DHPS). As a critical enzyme in the folate biosynthesis pathway of many microorganisms, DHPS is a validated target for antimicrobial agents. This document details the biochemical pathway, the specific inhibitory action of this compound, quantitative data on its efficacy, and detailed experimental protocols for its study. Visualizations of the relevant pathways and experimental workflows are provided to facilitate a comprehensive understanding of this compound's role as a DHPS inhibitor.
Introduction: The Folate Biosynthesis Pathway and Dihydropteroate Synthetase
The de novo synthesis of folate is an essential metabolic pathway for numerous microorganisms, providing the necessary precursors for the synthesis of nucleic acids and certain amino acids.[1][2] A key enzyme in this pathway is dihydropteroate synthetase (DHPS), which catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPP) with para-aminobenzoic acid (pABA) to form 7,8-dihydropteroate.[3][4] This pathway's absence in mammals, which obtain folate from their diet, makes it an ideal target for the development of selective antimicrobial agents.[5]
Sulfonamide antibiotics, including this compound, are structural analogs of pABA.[3][6] This structural mimicry allows them to act as competitive inhibitors of DHPS, thereby blocking the synthesis of dihydrofolate and impeding bacterial growth.[7][8]
Mechanism of Action: Competitive Inhibition of DHPS by this compound
This compound functions as a competitive inhibitor of DHPS by binding to the same active site as the natural substrate, pABA.[6][7] By occupying the pABA-binding pocket, this compound prevents the formation of 7,8-dihydropteroate, leading to a bacteriostatic effect.[3][5] The inhibition is reversible, and its efficacy is dependent on the relative concentrations of the inhibitor and the substrate.
The following diagram illustrates the bacterial folate biosynthesis pathway and the point of inhibition by this compound.
Quantitative Data: Inhibitory Potency of this compound and Related Compounds
The inhibitory activity of this compound and other sulfonamides against DHPS is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). While specific Ki values for this compound are not always readily available in the literature, studies have shown its inhibitory potency to be comparable to that of sulfamethoxazole (B1682508). For instance, research on recombinant Pneumocystis carinii DHPS found that this compound inhibited the enzyme approximately as well as sulfamethoxazole.[1]
The following table summarizes available quantitative data for the inhibition of DHPS by various sulfonamides.
| Compound | Organism | Parameter | Value (µM) | Reference |
| Sulfamethoxazole | Plasmodium falciparum | Ki | ~1.8 | [9] |
| Sulfathiazole | Plasmodium falciparum | Ki | ~0.8 | [9] |
| Sulfadoxine | Plasmodium falciparum | Ki | ~0.14 - 112 | [9] |
| Dapsone | Plasmodium falciparum | Ki | ~0.4 | [9] |
| Sulfamethoxazole | Toxoplasma gondii | IC50 | 2.7 | |
| Sulfamethoxazole | Toxoplasma gondii | Ki | 21 |
Experimental Protocols
Continuous Spectrophotometric Assay for DHPS Inhibition
This assay provides a robust and continuous method for measuring DHPS activity and its inhibition. The production of dihydropteroate by DHPS is coupled to the reduction of dihydrofolate to tetrahydrofolate by dihydrofolate reductase (DHFR), which consumes NADPH. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.
Materials and Reagents:
-
Recombinant Dihydropteroate Synthase (DHPS)
-
Recombinant Dihydrofolate Reductase (DHFR)
-
6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)
-
para-Aminobenzoic acid (pABA)
-
NADPH
-
This compound
-
Assay Buffer: 100 mM Tris-HCl, 5 mM MgCl₂, pH 8.0
-
DMSO (for inhibitor stock solution)
-
96-well UV-transparent microplate
-
Microplate reader with temperature control
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Perform serial dilutions in DMSO to generate a range of concentrations for IC50 determination.
-
Reagent Preparation:
-
Enzyme Mix: Prepare a fresh solution in assay buffer containing DHPS (final concentration, e.g., 10-50 nM) and an excess of DHFR (e.g., 1-2 Units/mL).
-
Substrate Mix: Prepare a fresh solution in assay buffer containing pABA (final concentration near its Km, e.g., 10-50 µM), DHPP (final concentration near its Km, e.g., 10-50 µM), and NADPH (e.g., 150-200 µM).
-
-
Assay Setup (200 µL final volume per well):
-
Add 2 µL of the this compound serial dilutions to the respective wells.
-
For control wells (no inhibition), add 2 µL of DMSO.
-
Add 168 µL of the Enzyme Mix to all wells.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 30 µL of the pre-warmed Substrate Mix to all wells.
-
Immediately place the plate in the microplate reader (pre-set to 37°C).
-
Monitor the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.
-
-
Data Analysis:
-
Determine the initial reaction rate (V) for each well by calculating the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percent inhibition for each this compound concentration.
-
Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
To determine the Ki value, perform the assay at various concentrations of pABA and this compound and analyze the data using Lineweaver-Burk or Dixon plots.
-
The following diagram outlines the workflow for the DHPS inhibition assay.
Molecular Interactions and Structural Basis of Inhibition
These studies reveal that the sulfonamide group of the inhibitor forms key hydrogen bonds within the active site, mimicking the interactions of the carboxylate group of pABA. Additionally, the aromatic ring of the inhibitor engages in hydrophobic interactions with nonpolar residues lining the binding pocket.
The following diagram illustrates the logical relationship of competitive inhibition at the enzyme's active site.
Conclusion
This compound remains a significant molecule in the study of antimicrobial agents and enzyme inhibition. Its well-defined mechanism as a competitive inhibitor of dihydropteroate synthetase provides a clear example of rational drug design. The experimental protocols and data presented in this guide offer a framework for researchers to further investigate the efficacy of this compound and to develop novel inhibitors of the essential bacterial folate biosynthesis pathway. A thorough understanding of the molecular interactions and kinetics of DHPS inhibition is crucial for overcoming the challenge of antimicrobial resistance.
References
- 1. Inhibition of recombinant Pneumocystis carinii dihydropteroate synthetase by sulfa drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Pneumocystis carinii dihydropteroate synthetase by sulfa drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 4. Dihydropteroate synthase gene mutations in Pneumocystis and sulfa resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Compound | AntibioticDB [antibioticdb.com]
- 6. Quantitative Structure-Activity Relationship Studies of a Series of Sulfa Drugs as Inhibitors of Pneumocystis carinii Dihydropteroate Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. benchchem.com [benchchem.com]
- 9. PDB-101: Global Health: Antimicrobial Resistance: undefined: Sulfamethoxazole [pdb101.rcsb.org]
An In-depth Technical Guide to Structural Analogs of Para-Aminobenzoic Acid (PABA)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Para-aminobenzoic acid (PABA) is a crucial intermediate in the folic acid biosynthesis pathway of many microorganisms. This pathway, essential for the synthesis of nucleic acids and certain amino acids, is a prime target for antimicrobial agents. Structural analogs of PABA, most notably the sulfonamide class of antibiotics, act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS), thereby blocking the production of folic acid and inhibiting microbial growth. This technical guide provides a comprehensive overview of the core aspects of PABA structural analogs, including their mechanism of action, quantitative inhibitory data, and detailed experimental protocols for their synthesis and evaluation.
Mechanism of Action: Competitive Inhibition of Dihydropteroate Synthase
The primary mechanism of action for the most well-known PABA analogs, the sulfonamides, is the competitive inhibition of dihydropteroate synthase (DHPS).[1][2] DHPS catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP) with PABA to form 7,8-dihydropteroate, a direct precursor to dihydrofolic acid. Due to their structural similarity to the natural substrate PABA, sulfonamides bind to the active site of DHPS, preventing the binding of PABA and halting the folate synthesis pathway. This leads to a bacteriostatic effect, as the bacteria are unable to produce essential nucleic acids for growth and replication.[1]
Beyond their antibacterial properties, PABA analogs have been investigated for a range of other therapeutic applications, including as anticancer, anti-inflammatory, and anti-Alzheimer's agents.[3][4][5] The mechanisms in these contexts are more varied and can include inhibition of other enzymes or modulation of different signaling pathways.
Quantitative Data on PABA Analogs
The efficacy of PABA analogs can be quantified through various metrics, including the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), and the minimum inhibitory concentration (MIC). The following tables summarize key quantitative data for a selection of PABA analogs.
Table 1: Dihydropteroate Synthase (DHPS) Inhibition Data
| Compound | Target Organism/Enzyme | IC50 | Ki | Reference(s) |
| Sulfamethoxazole (B1682508) | Escherichia coli DHPS | - | 5.1 µM | [6] |
| Sulfamethoxazole | Toxoplasma gondii DHPS | - | 57.3 µM | [7] |
| Dapsone (B1669823) | Mycobacterium leprae DHPS | 0.06 µg/ml | - | [8] |
| Dapsone | Escherichia coli DHPS | 3.0 µg/ml | - | [8] |
| Compound 11a (a novel N-sulfonamide 2-pyridone) | DHPS | 2.76 µg/mL | - | [9][10] |
Table 2: Minimum Inhibitory Concentration (MIC) Data
| Compound | Target Organism | MIC Range (µg/mL) | Reference(s) |
| Sulfadiazine | Staphylococcus aureus (MDR) | 64 - 128 | |
| Sulfamethoxazole (in combination with Trimethoprim) | Escherichia coli (wildtype) | 0.03 - 0.25 | [11] |
| Sulfamethoxazole (in combination with Trimethoprim) | Staphylococcus aureus (resistant) | > 8 | [11] |
| Dapsone | Mycobacterium leprae | 0.003 (3 ng/ml) | [12] |
| Silver Sulfadiazine | Staphylococcus aureus | 16 - 64 | [13] |
| Silver Sulfadiazine | Escherichia coli | 45 - 90 | [13] |
| Silver Sulfadiazine | Pseudomonas aeruginosa | 45 - 90 | [13] |
| PABA-derived Schiff Bases | Methicillin-resistant Staphylococcus aureus | from 15.62 µM | [14] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of key PABA analogs and for the in vitro evaluation of their biological activity.
Synthesis Protocols
This is a classic multi-step synthesis often used in educational and research settings.[15][16]
Step 1: Chlorosulfonation of Acetanilide (B955)
-
In a fume hood, carefully add 25 g of powdered acetanilide to a two-necked round-bottom flask equipped with a dropping funnel and a reflux condenser.
-
Slowly add 63 mL of chlorosulfonic acid dropwise with constant shaking.
-
Attach a calcium chloride guard tube to the top of the condenser.
-
Heat the mixture in a water bath at 60-70°C for 2 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice. The product, p-acetamidobenzenesulfonyl chloride, will precipitate.
-
Filter the precipitate using a Buchner funnel and wash with cold water.
Step 2: Ammonolysis of p-Acetamidobenzenesulfonyl Chloride
-
Transfer the crude p-acetamidobenzenesulfonyl chloride to a 500 mL round-bottom flask.
-
Add 120 mL of concentrated aqueous ammonia (B1221849) and 120 mL of water with shaking.
-
Heat the mixture at 70°C for 30 minutes.
-
Cool the mixture in an ice bath and acidify with dilute sulfuric acid.
-
Filter the precipitated p-acetamidobenzenesulfonamide, wash with cold water, and dry.
Step 3: Hydrolysis of p-Acetamidobenzenesulfonamide to Sulfanilamide
-
To a 250 mL round-bottom flask, add the p-acetamidobenzenesulfonamide from the previous step, 10 mL of concentrated hydrochloric acid, and 30 mL of distilled water.
-
Boil the mixture under reflux for 1 hour.
-
Cool the solution. If a solid separates, reheat under reflux for an additional 15-30 minutes.
-
Add 1 g of activated charcoal to the solution, boil for 15 minutes, and then filter while hot.
-
To the filtrate, slowly add 6 g of solid sodium carbonate with stirring until effervescence ceases.
-
Cool the solution in an ice bath to precipitate the sulfanilamide.
-
Collect the product by vacuum filtration, wash with a small amount of ice-cold water, and air dry.
The synthesis of sulfamethoxazole involves the condensation of p-acetamidobenzenesulfonyl chloride with 3-amino-5-methylisoxazole (B124983), followed by hydrolysis.[2][17]
Step 1: Condensation Reaction
-
Dissolve p-acetamidobenzenesulfonyl chloride in a suitable solvent such as pyridine (B92270) or a mixture of acetone (B3395972) and water.
-
Add an equimolar amount of 3-amino-5-methylisoxazole to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-water to precipitate the N-acetylsulfamethoxazole.
-
Filter, wash with water, and dry the product.
Step 2: Hydrolysis
-
Suspend the N-acetylsulfamethoxazole in an aqueous solution of sodium hydroxide (B78521) (e.g., 10% NaOH).
-
Heat the mixture at approximately 80°C for 1 hour.[2]
-
Cool the reaction mixture to room temperature and neutralize to pH 6 with acetic acid to precipitate sulfamethoxazole.[2]
-
Filter the product, wash with water, and dry.
Schiff bases are synthesized by the condensation of a primary amine (PABA in this case) with an aldehyde or ketone.[18][19]
-
Dissolve 1 mmol of p-aminobenzoic acid in approximately 7 mL of methanol.
-
Add 1.1 mmol of the desired aromatic aldehyde in one portion.
-
Heat the reaction mixture under reflux for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated Schiff base is collected by filtration, washed with cold methanol, and dried.
Biological Assay Protocols
This is a continuous, coupled enzyme assay that measures the activity of DHPS by monitoring the oxidation of NADPH.[20]
Materials:
-
Purified DHPS enzyme
-
Purified Dihydrofolate Reductase (DHFR) enzyme (as the coupling enzyme)
-
6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)
-
p-aminobenzoic acid (PABA)
-
NADPH
-
Assay Buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.5)
-
PABA analog inhibitor
-
96-well UV-transparent microplate
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, DHFR, NADPH, and the PABA analog inhibitor at various concentrations.
-
Add the DHPS enzyme to the mixture and pre-incubate for a few minutes at a constant temperature (e.g., 30°C).
-
Initiate the reaction by adding a mixture of DHPPP and PABA.
-
Immediately monitor the decrease in absorbance at 340 nm over time. The rate of NADPH oxidation is proportional to the DHPS activity.
-
The reaction rate is calculated from the linear portion of the absorbance vs. time plot.
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[11]
Materials:
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
PABA analog
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Incubator
Procedure:
-
Prepare a stock solution of the PABA analog in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the PABA analog in CAMHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well (except for a sterility control well) with the bacterial suspension. Include a growth control well with no inhibitor.
-
Incubate the plate at 35 ± 2°C for 16-20 hours.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the PABA analog in which there is no visible growth.
The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor that causes 50% inhibition of the enzyme activity. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme.
IC50 Determination:
-
Perform the DHPS assay as described in 3.2.1 with a range of inhibitor concentrations.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1][10]
Ki Determination for a Competitive Inhibitor:
-
Determine the Michaelis-Menten constant (Km) of the enzyme for its substrate (PABA) in the absence and presence of different concentrations of the competitive inhibitor.
-
The apparent Km (Km_app) will increase with increasing inhibitor concentration.
-
The Ki can be determined using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration used in the IC50 determination.[1]
-
Alternatively, a Dixon plot (1/velocity vs. inhibitor concentration) or a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) at different inhibitor concentrations can be used to determine Ki.[21][22][23]
Visualizations
Folate Biosynthesis Pathway and Site of PABA Analog Inhibition
Caption: Folate biosynthesis pathway and the inhibitory action of sulfonamides on DHPS.
Experimental Workflow for DHPS Inhibition Assay
Caption: Workflow for determining the IC50 of a PABA analog against DHPS.
Logical Relationship in a QSAR Study
Caption: Logical flow of a Quantitative Structure-Activity Relationship (QSAR) study.
References
- 1. courses.edx.org [courses.edx.org]
- 2. Sulfamethoxazole synthesis - chemicalbook [chemicalbook.com]
- 3. neovarsity.org [neovarsity.org]
- 4. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EP3180307B1 - Process for the synthesis of dapsone and its intermediates - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Dihydropteroate Synthase of Mycobacterium leprae and Dapsone Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a synthesis strategy for sulfamethoxazole derivatives and their coupling with hydrogel microparticles - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D3TB00246B [pubs.rsc.org]
- 10. IC50 - Wikipedia [en.wikipedia.org]
- 11. jddtonline.info [jddtonline.info]
- 12. Susceptibility of Mycobacterium leprae to Dapsone as a Determinant of Patient Response to Acedapsone - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Folate Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. article.scirea.org [article.scirea.org]
- 17. CN109160904A - The preparation method of sulfamethoxazole sodium - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. jetir.org [jetir.org]
- 20. researchgate.net [researchgate.net]
- 21. youtube.com [youtube.com]
- 22. youtube.com [youtube.com]
- 23. Untitled Document [ucl.ac.uk]
The Intricate Dance of Inhibition: A Technical Guide to Sulfisoxazole's Role in Folic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfisoxazole (B1682709), a member of the sulfonamide class of antibiotics, has long been a subject of scientific inquiry due to its specific and potent inhibition of microbial growth. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's bacteriostatic action, with a core focus on its pivotal role in the disruption of the de novo folic acid synthesis pathway. By competitively inhibiting the enzyme dihydropteroate (B1496061) synthase (DHPS), this compound effectively halts the production of an essential precursor for nucleotide and amino acid biosynthesis, thereby arresting microbial proliferation.[1][2][3] This document will detail the biochemical pathways, present available quantitative data on its inhibitory effects, outline relevant experimental protocols, and provide visual representations of the key processes to offer a comprehensive resource for the scientific community.
The Bacterial Folic Acid Synthesis Pathway: A Prime Target
Most bacteria, unlike their mammalian hosts, are incapable of utilizing pre-formed folic acid from their environment and must synthesize it de novo.[4] This metabolic distinction makes the folic acid synthesis pathway an ideal target for selective antimicrobial agents. The pathway commences with guanosine (B1672433) triphosphate (GTP) and culminates in the production of tetrahydrofolate, a vital cofactor in one-carbon transfer reactions necessary for the synthesis of purines, thymidine, and certain amino acids.[5]
A critical enzymatic step in this pathway is the condensation of para-aminobenzoic acid (PABA) with dihydropterin pyrophosphate (DHPP) to form 7,8-dihydropteroate. This reaction is catalyzed by the enzyme dihydropteroate synthase (DHPS).[4][6] The inhibition of DHPS is the primary mechanism of action for all sulfonamide antibiotics, including this compound.
Mechanism of Action: Competitive Inhibition of Dihydropteroate Synthase
This compound's efficacy stems from its structural analogy to PABA.[7] This molecular mimicry allows it to bind to the active site of DHPS, acting as a competitive inhibitor.[3] By occupying the PABA-binding pocket, this compound prevents the normal substrate from binding, thereby blocking the synthesis of 7,8-dihydropteroate and, consequently, the entire folic acid pathway.[4] This leads to a depletion of the essential downstream metabolites, resulting in a bacteriostatic effect where bacterial growth and replication are halted.[4]
Quantitative Analysis of DHPS Inhibition by this compound
| Microorganism | Enzyme | Parameter | Value (µM) | Notes |
| Pneumocystis jirovecii (formerly carinii) | DHPS | - | - | Folate biosynthesis is approximately equally sensitive to inhibition by this compound as to sulfamethoxazole (B1682508), sulfachlorpyridazine, and sulfathiazole.[1] |
| Escherichia coli | DHPS | - | - | This compound is a known inhibitor of E. coli DHPS.[3] |
| Bacillus subtilis | - | MIC | - | New acrylamide-sulfisoxazole conjugates showed superior activity to the parent this compound.[8] |
| Staphylococcus aureus | - | - | - | Sulfonamides are used in the treatment of S. aureus infections, indicating DHPS is a viable target. |
Note: The absence of specific Ki or IC50 values for this compound against DHPS from various common bacteria in readily accessible literature highlights a potential area for further focused research.
Experimental Protocols for Determining DHPS Inhibition
The quantitative assessment of this compound's inhibitory activity on DHPS can be achieved through various in vitro enzyme assays. A widely used and robust method is the continuous spectrophotometric coupled-enzyme assay.
Protocol: Continuous Spectrophotometric Coupled-Enzyme Assay for DHPS Inhibition
This assay measures the DHPS-catalyzed reaction by coupling it to the oxidation of NADPH by dihydrofolate reductase (DHFR). The decrease in absorbance at 340 nm, corresponding to NADPH oxidation, is monitored over time.
Materials and Reagents:
-
Enzymes:
-
Purified recombinant Dihydropteroate Synthase (DHPS) from the organism of interest.
-
Purified recombinant Dihydrofolate Reductase (DHFR) (coupling enzyme).
-
-
Substrates and Cofactors:
-
para-Aminobenzoic acid (PABA)
-
Dihydropterin pyrophosphate (DHPP)
-
Nicotinamide adenine (B156593) dinucleotide phosphate, reduced form (NADPH)
-
-
Inhibitor:
-
This compound (stock solution in DMSO)
-
-
Assay Buffer:
-
e.g., 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.5.
-
Experimental Workflow:
Detailed Steps (96-well plate format, 200 µL final volume):
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mM) in 100% DMSO. Perform serial dilutions in DMSO to generate a range of inhibitor concentrations.
-
Prepare an "Enzyme Mix" containing DHPS (e.g., 10-50 nM) and an excess of DHFR (e.g., 1-2 Units/mL) in assay buffer.
-
Prepare a "Substrate Mix" containing PABA (e.g., 10-50 µM, near the Km value), DHPP (e.g., 10-50 µM, near the Km value), and NADPH (e.g., 150-200 µM) in assay buffer.
-
-
Assay Procedure:
-
To the appropriate wells of a 96-well microplate, add 2 µL of the this compound serial dilutions. For control wells (no inhibition), add 2 µL of DMSO.
-
Add 168 µL of the Enzyme Mix to all wells.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 30 µL of the pre-warmed Substrate Mix to all wells.
-
Immediately place the plate in a microplate reader pre-set to 37°C and monitor the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.
-
-
Data Analysis:
-
Determine the initial reaction rate (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
The inhibition constant (Ki) can be determined by performing the assay at various substrate (PABA) concentrations and analyzing the data using methods such as Dixon or Lineweaver-Burk plots.
-
Downstream Effects and Resistance Mechanisms
The inhibition of DHPS by this compound has profound downstream consequences for the bacterial cell. The inability to produce tetrahydrofolate cripples the synthesis of essential building blocks for DNA, RNA, and proteins, leading to the observed bacteriostatic effect.
However, the widespread use of sulfonamides has led to the emergence of resistance. The primary mechanisms of resistance include:
-
Mutations in the folP gene: Alterations in the gene encoding DHPS can lead to an enzyme with a reduced affinity for sulfonamides while maintaining its affinity for PABA.
-
Increased production of PABA: Some resistant strains can overproduce the natural substrate, PABA, which outcompetes this compound for binding to DHPS.
-
Acquisition of alternative DHPS genes: Bacteria can acquire plasmid-borne genes (e.g., sul1, sul2) that encode for a sulfonamide-resistant variant of DHPS.
Conclusion
This compound's role as a competitive inhibitor of dihydropteroate synthase is a classic example of targeted antimicrobial chemotherapy. Its structural similarity to PABA allows it to effectively block the bacterial folic acid synthesis pathway, a metabolic route essential for microbial survival but absent in humans. This technical guide has provided a detailed overview of the mechanism of action, available quantitative data, and robust experimental protocols for the study of DHPS inhibition. A thorough understanding of these principles is crucial for the ongoing efforts to combat antimicrobial resistance and to guide the development of novel therapeutics that can circumvent existing resistance mechanisms and expand our antimicrobial armamentarium.
References
- 1. Dihydropteroate Synthase Gene Mutations in Pneumocystis and Sulfa Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Linking Pneumocystis jiroveci sulfamethoxazole resistance to the alleles of the DHPS gene using functional complementation in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Plasmodium falciparum dihydropteroate synthetase and growth in vitro by sulfa drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 6. Replacing sulfa drugs with novel DHPS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Mutations in the Pneumocystis jirovecii DHPS Gene Confer Cross-Resistance to Sulfa Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Early Studies on Sulfisoxazole Efficacy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the foundational studies that established the efficacy of sulfisoxazole (B1682709), a cornerstone of early antibiotic therapy. By examining the original experimental protocols, quantitative data, and microbiological assessment methods, we aim to provide a comprehensive resource for researchers, scientists, and drug development professionals interested in the historical context and core principles of antimicrobial evaluation.
Core Efficacy Data from Early Clinical Trials
The initial clinical investigations of this compound, primarily conducted in the 1950s and 1960s, focused on its utility in treating common bacterial infections, most notably urinary tract infections (UTIs) and bacillary dysentery. The quantitative outcomes of these seminal studies are summarized below.
Table 1: Efficacy of this compound in the Treatment of Acute Urinary Tract Infections
| Study/Year | Patient Population | Dosage Regimen | Treatment Duration | Bacteriological Cure Rate | Clinical Success Rate | Reference |
| Marks et al. (1955) | Adults with UTIs | 2 g initial dose, followed by 1 g every 4 hours | Not specified in abstract | Data not available in abstract | Not specified in abstract | [1] |
| Mulla (1959) | Pregnant women with acute UTIs | Combination of this compound and phenylazodiamino-pyridine HCl | Not specified in abstract | Data not available in abstract | Not specified in abstract | [2] |
| Cohen (1976) | 132 patients with uncomplicated UTIs | 4 g daily | Not specified in abstract | ~90% | 85-90% | [3][4] |
| Russo et al. (1977) | 100 children with initial UTIs | Not specified | Not specified | 92% | 82% |
Note: Detailed data from the earliest studies is often limited to abstracts and summaries in currently accessible literature. The cure rates presented are based on the available information.
Table 2: Early In Vitro Susceptibility of Common Pathogens to Sulfonamides
| Bacterial Species | Method | Sulfonamide Agent(s) | Key Findings | Reference |
| Various Bacteria | Not specified | Sulfonamide combinations vs. single sulfonamides | Combinations showed varying degrees of effectiveness. | [5] |
| Mycobacteria | Disc and percentage methods | Sulfadiazine, sulfamethoxazole, etc. | Varied inhibitory power depending on the species. | [6] |
| Shigella species | Not specified | Sulfonamides | By 1952, over 80% of isolates in Japan were resistant. | [7] |
Experimental Protocols of Early Efficacy Studies
The methodologies employed in the mid-20th century to evaluate antibiotic efficacy laid the groundwork for modern clinical trial design. These early protocols, while less standardized than current practices, were rigorous for their time.
Diagnosis and Patient Selection in Early UTI Trials
-
Inclusion Criteria: Patients typically presented with clinical signs of urinary tract infection, such as dysuria, frequency, and suprapubic tenderness.[3]
-
Bacteriological Confirmation: A definitive diagnosis was based on the presence of significant bacteriuria. In many early studies, this was defined as the presence of pathogenic organisms in a urine culture at a concentration of ≥100,000 colony-forming units per milliliter (CFU/mL).[3][4]
-
Urine Collection: Mid-stream clean-catch urine specimens were the standard for minimizing contamination.
Assessment of Therapeutic Efficacy
-
Bacteriological Cure: The primary endpoint for efficacy was the eradication of the pathogenic bacteria from the urine. This was typically assessed by obtaining a follow-up urine culture after the completion of therapy. A successful outcome was generally defined as a reduction of the bacterial count to ≤1,000 CFU/mL.[3][4]
-
Clinical Cure: Clinical success was determined by the resolution of the patient's symptoms, such as the subsidence of dysuria and urinary frequency, and a reduction in pyuria (white blood cells in the urine) to less than 10 white blood cells per high-power field.[3][4]
Early Methods for In Vitro Susceptibility Testing
The in vitro susceptibility of bacteria to this compound was a critical component of early research, guiding therapeutic decisions and monitoring the emergence of resistance. The primary methods used during this era included:
-
Broth Dilution Method: This technique involved preparing a series of tubes with decreasing concentrations of the sulfonamide in a liquid growth medium. Each tube was then inoculated with a standardized suspension of the test bacterium. The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the drug that prevented visible bacterial growth after a period of incubation.[8]
-
Agar (B569324) Dilution Method: Similar to the broth dilution method, this technique incorporated the sulfonamide directly into the agar medium at various concentrations. The bacterial isolates were then streaked onto the surface of the plates. The MIC was the lowest drug concentration that inhibited the growth of the bacteria.
-
Disc Diffusion Method: This widely used method involved placing paper discs impregnated with a known amount of this compound onto the surface of an agar plate that had been uniformly inoculated with the test organism. During incubation, the drug diffused from the disc into the agar, creating a concentration gradient. The presence of a zone of growth inhibition around the disc indicated that the organism was susceptible to the drug. The diameter of this zone was correlated with the degree of susceptibility.[8]
Mechanism of Action and Associated Pathways
This compound, like other sulfonamides, exerts its bacteriostatic effect by interfering with the bacterial synthesis of folic acid, an essential nutrient for growth and replication.
Folic Acid Synthesis Pathway Inhibition
Sulfonamides are structural analogs of para-aminobenzoic acid (PABA). They act as competitive inhibitors of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS), which catalyzes the conversion of PABA to dihydropteroic acid, a precursor of folic acid. By blocking this crucial step, this compound prevents the synthesis of dihydrofolic acid and, subsequently, tetrahydrofolic acid, which is a vital cofactor in the synthesis of purines, thymidine, and certain amino acids. This disruption of essential metabolic pathways ultimately leads to the cessation of bacterial growth.
Caption: Competitive inhibition of dihydropteroate synthase by this compound.
Experimental Workflow for Early Clinical Trials
The logical flow of early clinical trials for this compound followed a structured, albeit simpler, path compared to modern multi-phase trials.
Caption: Workflow of early clinical trials for this compound efficacy.
References
- 1. Full text of "Southern medicine and surgery [serial]" [archive.org]
- 2. Full text of "Antibiotics Amp Chemotherapy(5)" [archive.org]
- 3. The status of 2-year-old children who had received this compound in the neonatal period after premature birth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Rate of elimination of the sulfonamide this compound in children in the 1st year of life: diurnal fluctuations] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Minimum inhibitory concentrations of sulfonamides and trimethoprim for veterinary pathogens: New data for old antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Brief History of Shigella - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Sulfisoxazole: A Repurposed Antibiotic with Emerging Non-Antibiotic Therapeutic Potential
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Sulfisoxazole (B1682709), a sulfonamide antibiotic traditionally used for its bacteriostatic properties, is gaining significant attention for its potential non-antibiotic applications, particularly in oncology.[1][2][3] This document provides a comprehensive technical overview of the emerging therapeutic roles of this compound beyond its antimicrobial activity. It details the molecular mechanisms, summarizes key quantitative data, provides illustrative experimental workflows and signaling pathways, and outlines relevant experimental protocols. This guide is intended for researchers, scientists, and drug development professionals interested in the repurposing of this FDA-approved drug for novel therapeutic indications.
Introduction
This compound, a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthetase, has long been a staple in the treatment of various bacterial infections.[4][5] Its mechanism of action involves the disruption of folic acid synthesis in prokaryotes, a pathway essential for their survival.[4][5] However, recent research has unveiled compelling evidence for this compound's efficacy in non-bacterial pathologies, most notably in cancer biology. These non-antibiotic effects are attributed to distinct molecular mechanisms, positioning this compound as a promising candidate for drug repurposing. This guide explores these novel applications, with a focus on its anti-cancer activities.
Anti-Cancer Applications of this compound
The primary non-antibiotic application of this compound that has been investigated is its role as an anti-cancer agent. It has demonstrated efficacy in inhibiting tumor growth and metastasis through several distinct mechanisms.
Inhibition of Small Extracellular Vesicle (sEV) Secretion
A key anti-cancer mechanism of this compound is its ability to inhibit the biogenesis and secretion of small extracellular vesicles (sEVs), also known as exosomes, from cancer cells.[1][6] These vesicles play a critical role in intercellular communication within the tumor microenvironment, promoting cancer progression, metastasis, and drug resistance.[1]
This compound acts as an antagonist of the endothelin receptor A (ETA).[1][7][8] The activation of ETA by its ligands, such as endothelin-1 (B181129) (ET-1), is known to promote cancer growth, metastasis, and angiogenesis.[1] By binding to ETA, this compound interferes with the downstream signaling cascade that leads to sEV production. This interference results in the co-localization of multivesicular endosomes with lysosomes, leading to their degradation instead of secretion.[1][6] This mechanism has been shown to reduce the expression of proteins involved in sEV biogenesis and secretion, such as RAB27A, RAB5, and RAB7.[1]
A radioactive binding assay demonstrated the direct binding of this compound to ETA with an IC50 value of 11.0 μM.[1]
| Parameter | Cell Line | Value | Reference |
| sEV Secretion Inhibition | MDA-MB-231, MCF7, MCF10A | Concentration-dependent | [9] |
| IC50 for Endothelin Receptor A (ETA) | - | 0.60 µM (0.60 µM) | [8][9] |
| IC50 for Endothelin Receptor B (ETB) | - | 22 µM | [8][9] |
Immunomodulatory Effects via Inhibition of Exosomal PD-L1
This compound has been shown to elicit a robust antitumor immune response, particularly when used in combination with immune checkpoint inhibitors.[3]
Cancer cells can evade the immune system by releasing exosomes that carry Programmed Death-Ligand 1 (PD-L1) on their surface.[3] This exosomal PD-L1 can suppress the activity of CD8+ cytotoxic T cells, which are crucial for killing cancer cells.[3] Research has demonstrated that oral administration of this compound significantly decreases the level of exosomal PD-L1 in the blood of tumor-bearing mice.[3] By inhibiting the secretion of these immunosuppressive exosomes, this compound can reinvigorate exhausted T cells, thereby enhancing the efficacy of anti-PD-1 antibody therapy.[3]
In a study using a CT26 tumor-bearing mouse model, the combination of this compound (200 mg/kg, p.o.) and an anti-PD-L1 antibody (5 mg/kg, i.p.) resulted in a reduced tumor growth rate and boosted the antitumor effect of the anti-PD-1 therapy.[9]
Potential Role in Cancer-Associated Cachexia
Cancer-associated cachexia, a debilitating syndrome characterized by the loss of skeletal muscle and adipose tissue, is a major contributor to morbidity and mortality in cancer patients.[2] this compound has shown promise in mitigating some aspects of this condition.
While the precise mechanism is still under investigation, studies suggest that this compound can reduce lipolysis, the breakdown of fats.[2] In a preclinical model of cancer-associated cachexia using C26 colon carcinoma cells, this compound treatment partially reduced fat loss and improved the overall well-being of the mice.[2] Cell-based assays also revealed that this compound reduces the loss of adipocyte size and number.[2] It is important to note that one study failed to confirm that this compound reduces the release of extracellular vesicles by cancer cells in this context.[2]
Other Potential Non-Antibiotic Applications
Carbonic Anhydrase Inhibition
Sulfonamides, the class of drugs to which this compound belongs, are known inhibitors of carbonic anhydrase (CA).[10] CAs are a family of enzymes involved in various physiological processes, including pH regulation and fluid balance.[10] Inhibition of specific CA isoforms, such as hCA II, is a therapeutic strategy for conditions like glaucoma.[11] While the direct and potent inhibitory activity of this compound on specific CA isoforms requires further detailed investigation, its chemical structure suggests a potential for this activity.
SHIP1/2 Inhibition
The SH2-containing inositol (B14025) 5'-phosphatases SHIP1 and SHIP2 are key regulators of the PI3K/AKT signaling pathway, which is often dysregulated in cancer.[12] While some research has explored the development of pan-SHIP1/2 inhibitors for therapeutic purposes, the direct and significant inhibitory activity of this compound on SHIP1/2 has not been a primary focus in the reviewed literature.[13][14]
Signaling Pathways and Experimental Workflows
This compound's Inhibition of sEV Secretion via the ETA Pathway
References
- 1. This compound inhibits the secretion of small extracellular vesicles by targeting the endothelin receptor A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repurposing of Antibiotic this compound Inhibits Lipolysis in Pre-Clinical Model of Cancer-Associated Cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Elicits Robust Antitumour Immune Response Along with Immune Checkpoint Therapy by Inhibiting Exosomal PD-L1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Acetyl | C13H15N3O4S | CID 6662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. universalbiologicals.com [universalbiologicals.com]
- 8. abmole.com [abmole.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-(Sulfamoyl)thien-2-yl 1,3-oxazole inhibitors of carbonic anhydrase II with hydrophilic periphery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting SHIP1 and SHIP2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pan-SHIP1/2 inhibitors promote microglia effector functions essential for CNS homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Small molecule targeting of SHIP1 and SHIP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Activity of Sulfisoxazole Against Gram-Negative Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfisoxazole (B1682709) is a short-acting sulfonamide antibiotic that exhibits a broad spectrum of bacteriostatic activity against a range of Gram-positive and Gram-negative bacteria.[1][2][3] Like other sulfonamides, its mechanism of action involves the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[1][3][4] This disruption of folic acid synthesis ultimately inhibits the production of essential nucleic acids and proteins, thereby arresting bacterial growth.[1][3] This technical guide provides an in-depth overview of the in vitro activity of this compound against clinically relevant Gram-negative bacteria, including quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Mechanism of Action
This compound functions as a structural analog of para-aminobenzoic acid (PABA), the natural substrate for DHPS.[1][3] By competitively binding to the active site of DHPS, this compound prevents the synthesis of dihydropteroic acid, a precursor to tetrahydrofolic acid (THF). THF is an essential cofactor in the synthesis of purines, thymidine, and certain amino acids. Human cells are not affected by sulfonamides as they obtain folic acid from their diet.[4]
References
The Impact of Sulfisoxazole on Purine and Pyrimidine Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the biochemical effects of sulfisoxazole (B1682709), a competitive inhibitor of dihydropteroate (B1496061) synthase (DHPS), on the synthesis of purines and pyrimidines in susceptible microorganisms. By competitively inhibiting the incorporation of para-aminobenzoic acid (PABA) into dihydrofolic acid, this compound initiates a cascade of metabolic disruptions that ultimately deplete the cellular pools of essential nucleotide precursors. This document details the mechanism of action, presents quantitative data on enzyme inhibition, outlines detailed experimental protocols for assessing these effects, and provides visual representations of the key pathways and experimental workflows.
Introduction: The Folate Biosynthesis Pathway as a Critical Antimicrobial Target
The de novo synthesis of folate (vitamin B9) is an indispensable metabolic pathway for a vast array of microorganisms.[1] Folate cofactors are crucial for the biosynthesis of purines, thymidine, and certain amino acids, rendering this pathway essential for bacterial proliferation and survival.[2][3] A key vulnerability in this pathway lies in the fact that mammals do not synthesize folate de novo, instead acquiring it from their diet. This fundamental difference establishes the folate biosynthesis pathway as an ideal target for the development of selective antimicrobial agents.
Dihydropteroate synthase (DHPS) is a pivotal enzyme in this pathway, catalyzing the condensation of 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP) with para-aminobenzoic acid (PABA) to form 7,8-dihydropteroate.[4] This reaction is the specific target of the sulfonamide class of antibiotics, including this compound.
Mechanism of Action: Competitive Inhibition of Dihydropteroate Synthase
This compound functions as a competitive inhibitor of DHPS.[1] Its chemical structure closely mimics that of PABA, allowing it to bind to the active site of the enzyme. This competitive binding prevents the natural substrate, PABA, from being utilized, thereby blocking the synthesis of dihydropteroate. The inhibition of this crucial step has a cascading effect on the entire folate pathway, leading to a depletion of downstream products, most notably tetrahydrofolate (THF). THF is a vital one-carbon carrier required for the synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides. Consequently, the inhibition of DHPS by this compound directly impedes DNA and RNA synthesis, leading to a bacteriostatic effect.
Quantitative Analysis of DHPS Inhibition
The inhibitory potency of this compound and other sulfonamides against DHPS is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki). These values can vary depending on the microbial species and the specific experimental conditions.
| Sulfonamide | Microorganism | Parameter | Value (µM) | Reference |
| This compound | Escherichia coli | IC50 | 2.2 | [5] |
| Sulfathiazole | Escherichia coli | IC50 | 18 | [5] |
| Sulfamethoxazole | Staphylococcus aureus | MIC | >256 | [6] |
| FQ5 (analogue) | Staphylococcus aureus | MIC | 32 | [6] |
| FQ5 (analogue) | Escherichia coli | MIC | 16 | [6] |
| FQ5 (analogue) | Pseudomonas aeruginosa | MIC | 16 | [6] |
| FQ5 (analogue) | Bacillus subtilis | MIC | 16 | [6] |
Impact on Intracellular Nucleotide Pools
The depletion of tetrahydrofolate resulting from DHPS inhibition by this compound directly impacts the de novo synthesis of purine and pyrimidine nucleotides. This leads to a measurable decrease in the intracellular concentrations of adenosine (B11128) triphosphate (ATP), guanosine (B1672433) triphosphate (GTP), cytidine (B196190) triphosphate (CTP), and uridine (B1682114) triphosphate (UTP).
| Nucleotide | Organism | Treatment | Change in Concentration | Reference |
| ATP | Escherichia coli | Control | 1.03 h⁻¹ (growth rate) | [7] |
| ATP | Escherichia coli | PCK67-overexpression (increased ATP) | 0.66 h⁻¹ (growth rate) | [7] |
| Purines | Human Cells | Methotrexate | Decreased Synthesis Rate | [8] |
| Pyrimidines | Human Cells | Methotrexate | No Significant Change | [8] |
Experimental Protocols
Continuous Spectrophotometric Assay for DHPS Inhibition
This assay provides a robust method for determining the inhibitory activity of compounds like this compound against DHPS.
Principle: The production of dihydropteroate by DHPS is coupled to the oxidation of NADPH by dihydrofolate reductase (DHFR). The decrease in absorbance at 340 nm, corresponding to NADPH oxidation, is directly proportional to DHPS activity.
Materials:
-
Recombinant DHPS enzyme
-
Recombinant DHFR enzyme
-
6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)
-
para-Aminobenzoic acid (PABA)
-
NADPH
-
This compound (or other test inhibitors)
-
Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.5
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare working solutions of DHPS, DHFR, DHPPP, PABA, and NADPH in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 2 µL of this compound dilutions (in DMSO) to the test wells. For control wells, add 2 µL of DMSO.
-
Add 178 µL of a master mix containing assay buffer, DHPS, DHFR, and NADPH to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of a solution containing PABA and DHPPP to each well.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
Determine the percent inhibition for each this compound concentration.
-
Plot percent inhibition against the logarithm of this compound concentration to determine the IC50 value.
-
Quantification of Intracellular Nucleotide Pools by HPLC-MS/MS
This protocol outlines a method for the extraction and quantification of purine and pyrimidine nucleotides from bacterial cells.[9][10]
Principle: Bacterial cells are rapidly lysed, and the intracellular metabolites are extracted. The nucleotides in the extract are then separated by high-performance liquid chromatography (HPLC) and detected and quantified by tandem mass spectrometry (MS/MS).
Materials:
-
Bacterial culture
-
Lysis Buffer: 60% ethanol, pre-chilled to -20°C
-
Quenching Solution: 60% methanol, buffered with 10 mM HEPES, pH 7.5, pre-chilled to -20°C
-
Centrifuge capable of reaching high speeds and low temperatures
-
HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole)
-
Appropriate HPLC column for nucleotide separation (e.g., C18 reverse-phase)
-
Mobile phases (e.g., ammonium (B1175870) acetate (B1210297) in water and acetonitrile)
-
Nucleotide standards (ATP, GTP, CTP, UTP, etc.)
Procedure:
-
Cell Culture and Harvesting:
-
Grow bacterial cells to the desired optical density.
-
Rapidly harvest the cells by centrifugation at a low temperature (e.g., 4°C).
-
-
Cell Lysis and Nucleotide Extraction:
-
Resuspend the cell pellet in a small volume of ice-cold quenching solution.
-
Add ice-cold lysis buffer and vortex vigorously.
-
Incubate on ice for 10 minutes to ensure complete lysis.
-
Centrifuge at high speed to pellet cell debris.
-
-
Sample Preparation:
-
Transfer the supernatant containing the nucleotide extract to a new tube.
-
Lyophilize the extract to dryness.
-
Reconstitute the dried extract in a small volume of mobile phase A for HPLC-MS/MS analysis.
-
-
HPLC-MS/MS Analysis:
-
Inject the prepared sample onto the HPLC-MS/MS system.
-
Separate the nucleotides using a suitable gradient of mobile phases.
-
Detect and quantify the nucleotides using multiple reaction monitoring (MRM) mode on the mass spectrometer.
-
-
Data Analysis:
-
Generate standard curves for each nucleotide using the prepared standards.
-
Quantify the concentration of each nucleotide in the bacterial extracts by comparing their peak areas to the standard curves.
-
Visualizations
Folate Biosynthesis Pathway and this compound Inhibition
Caption: Inhibition of Dihydropteroate Synthase by this compound.
Experimental Workflow for Assessing this compound's Effect
Caption: Workflow for evaluating this compound's inhibitory effects.
Logical Relationship of DHPS Inhibition Cascade
Caption: The cascading effect of DHPS inhibition by this compound.
Conclusion
This compound remains a clinically relevant antibiotic due to its well-defined mechanism of action targeting a crucial and selective bacterial metabolic pathway. Its ability to competitively inhibit dihydropteroate synthase leads to a direct and measurable disruption of purine and pyrimidine synthesis, ultimately resulting in the cessation of bacterial growth. The experimental protocols and data presented in this guide provide a robust framework for researchers and drug development professionals to further investigate the nuances of sulfonamide action, explore potential resistance mechanisms, and guide the development of novel antimicrobial agents targeting the folate biosynthesis pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. relA Inactivation Converts Sulfonamides Into Bactericidal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydropteroate synthase (sulfonamides) and dihydrofolate reductase inhibitors (2020) - IBBR Publications - IBBR-CNR [ibbr.cnr.it]
- 5. Characterization of Mutations Contributing to Sulfathiazole Resistance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flowchart Creation [developer.mantidproject.org]
- 8. The impact of bacterial purine metabolism on antibiotic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells - PMC [pmc.ncbi.nlm.nih.gov]
Initial Investigations into Sulfisoxazole Resistance Mechanisms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfisoxazole (B1682709), a member of the sulfonamide class of antibiotics, was one of the first synthetic antimicrobial agents to be used systemically.[1][2] These drugs heralded a new era in medicine, providing effective treatment against a wide range of bacterial infections.[3] Sulfonamides, including this compound, function as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS), which is crucial for the de novo synthesis of folic acid in bacteria.[4][5][6] Folic acid is an essential precursor for the synthesis of nucleotides and certain amino acids, making its inhibition bacteriostatic. Mammalian cells are unaffected as they lack the DHPS enzyme and instead obtain folate from their diet.[1][2] However, the widespread use of these drugs inevitably led to the emergence and spread of bacterial resistance, significantly limiting their clinical efficacy over time.[3][4] This guide details the core mechanisms underlying this compound resistance as revealed by initial investigations, presents quantitative data on the impact of these mechanisms, outlines the key experimental protocols used for their discovery, and provides visualizations of the relevant biological and experimental pathways.
Core Mechanisms of Resistance
Initial research into why bacteria were no longer susceptible to this compound pinpointed several key strategies employed by these microorganisms. These can be broadly categorized into target site modification, acquisition of resistant enzymes, and other contributing factors.
Target Site Modification: Mutations in the folP Gene
The most direct mechanism of resistance involves alterations to the drug's target, the DHPS enzyme, which is encoded by the chromosomal folP gene.[4][7][8] Spontaneous mutations within this gene can lead to amino acid substitutions in the enzyme's active site.[4] These changes reduce the binding affinity of this compound for DHPS without significantly compromising the enzyme's ability to bind its natural substrate, para-aminobenzoic acid (pABA).[1][4][8] This selective disadvantage for the inhibitor allows the folic acid synthesis pathway to continue, rendering the drug ineffective.
Early studies identified several key mutations associated with resistance. For instance, in Neisseria meningitidis, amino acid substitutions at codons 31 and 194, as well as insertions, were linked to increased resistance.[7] Similarly, a Proline to Serine substitution at position 64 in the DHPS of Escherichia coli was shown to confer resistance.[9] In Streptococcus pneumoniae, small insertions or duplications within the folP gene were identified as the genetic basis for resistance.[5] It was noted, however, that chromosomal mutations in folP alone sometimes provided only a low to moderate level of resistance, suggesting the involvement of other mechanisms.[9][10]
Acquisition of Insensitive DHPS Enzymes via Horizontal Gene Transfer
A more potent and widespread mechanism of resistance is the acquisition of foreign genes that encode alternative, drug-resistant DHPS enzymes.[2][4] These genes, commonly designated sul (e.g., sul1, sul2, and later sul3), are often located on mobile genetic elements such as plasmids and integrons.[2][6][11][12] This mobility facilitates their rapid spread between different bacterial species and strains through horizontal gene transfer.[2][4]
The DHPS enzymes encoded by sul genes are structurally different from the native bacterial DHPS. They exhibit a pronounced insensitivity to sulfonamides while maintaining efficient catalytic activity for pABA binding and folate synthesis.[1][2] This allows bacteria carrying these plasmids to thrive even in the presence of high concentrations of the drug. The discovery of these plasmid-borne resistance genes in the 1970s was a landmark in understanding the rapid dissemination of antibiotic resistance among pathogenic Gram-negative bacteria.[1][6]
Other Contributing Mechanisms
While alterations in DHPS are the primary resistance strategies, other mechanisms were also noted in early investigations:
-
Overproduction of PABA: Some bacteria can overcome the competitive inhibition of this compound by simply overproducing the natural substrate, pABA.[8][11] This effectively outcompetes the drug for binding to the DHPS active site.
-
Decreased Permeability and Efflux: Although less commonly cited as a primary mechanism for sulfonamides compared to other antibiotics, reduced uptake of the drug into the bacterial cell or the active pumping of the drug out of the cell (efflux) can also contribute to resistance.[11] For example, the bcr gene in E. coli, which codes for a multidrug resistance antiporter, was identified as a secondary determinant contributing to sulfathiazole (B1682510) resistance.[9]
Data Presentation: Impact of Resistance Mechanisms on this compound MIC
The level of resistance is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following table summarizes representative quantitative data from studies on various bacterial species, illustrating the impact of different resistance mechanisms on this compound MIC values.
| Bacterial Species | Resistance Mechanism | Observed this compound MIC (µg/mL) | Susceptible Strain MIC (µg/mL) | Reference |
| Neisseria meningitidis | Mutations in chromosomal folP gene (e.g., at codons 31, 194) | ≥ 4 to >64 | ≤ 2 | [7] |
| Escherichia coli | Chromosomal folP mutation (Pro64→Ser) | 4-fold increase over wild-type | Not specified | [9] |
| Streptococcus mutans | Cloned folP with multiple point mutations (A37V, N172D, R193Q) | 50 µM (~13.4 µg/mL) | Abolished resistance upon mutation removal | [10] |
| Various | Plasmid-mediated sul genes | ≥ 32 (Resistant breakpoint) | ≤ 8 (Susceptible breakpoint) | [13] |
Experimental Protocols
The investigation of this compound resistance relies on a set of core microbiological and molecular techniques.
Protocol 1: Broth Microdilution for MIC Determination
This protocol is a standard method for quantitatively measuring the in vitro activity of an antimicrobial agent against a bacterium.[13][14]
1. Materials:
-
This compound analytical standard
-
Appropriate solvent (e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial isolate for testing
-
0.5 McFarland turbidity standard
-
Spectrophotometer or densitometer
2. Preparation of Antibiotic Dilutions:
-
a. Prepare a stock solution of this compound in a suitable solvent.
-
b. Perform serial two-fold dilutions of the stock solution in CAMHB directly in the 96-well plate to achieve a range of final concentrations (e.g., 256 µg/mL to 0.25 µg/mL).
3. Preparation of Bacterial Inoculum:
-
a. From a fresh (18-24 hour) agar (B569324) plate, select several bacterial colonies and suspend them in sterile saline.
-
b. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[13]
-
c. Within 15-30 minutes, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[13][15]
4. Inoculation and Incubation:
-
a. Add the standardized bacterial inoculum to each well containing the antibiotic dilutions.
-
b. Include a positive control well (inoculum in broth, no antibiotic) and a negative control well (broth only).
-
c. Cover the plate and incubate at 35-37°C for 16-20 hours.[13]
5. Interpretation:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria.[13][14]
Protocol 2: Investigation of Genetic Resistance Mechanisms
1. Plasmid Curing:
-
Objective: To determine if resistance is mediated by a plasmid.
-
Methodology: Treat the resistant bacterial culture with a plasmid-curing agent like acridine (B1665455) orange or ethidium (B1194527) bromide.[13] These agents interfere with plasmid replication. After treatment, plate the bacteria and screen individual colonies for loss of this compound resistance by replica plating onto antibiotic-containing and antibiotic-free media. Loss of resistance after treatment suggests the resistance gene is on a plasmid.[13]
2. Gene Amplification and Sequencing:
-
Objective: To identify specific mutations in the folP gene or to confirm the presence of sul genes.
-
Methodology:
-
a. Extract genomic DNA (for folP) or plasmid DNA from the resistant isolate.
-
b. Design primers specific to the folP gene or conserved regions of sul genes.
-
c. Use the Polymerase Chain Reaction (PCR) to amplify the target gene.[13]
-
d. Purify the PCR product and send it for Sanger sequencing.
-
e. Compare the resulting DNA sequence to the sequence from a susceptible (wild-type) strain to identify mutations or confirm the gene's identity.[13]
-
Mandatory Visualizations
Caption: Folic acid synthesis pathway and points of this compound inhibition and resistance.
Caption: Experimental workflow for investigating the basis of this compound resistance.
Caption: Logical relationship of primary this compound resistance mechanisms.
References
- 1. Sulfonamide resistance: mechanisms and trends. | Semantic Scholar [semanticscholar.org]
- 2. Sulfonamide resistance: mechanisms and trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sulfonamides Resistance Genes | Rupa Health [rupahealth.com]
- 5. researchgate.net [researchgate.net]
- 6. Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mutations in folP associated with elevated sulfonamide MICs for Neisseria meningitidis clinical isolates from five continents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Origin of the Mobile Di-Hydro-Pteroate Synthase Gene Determining Sulfonamide Resistance in Clinical Isolates [frontiersin.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Point Mutations in the folP Gene Partly Explain Sulfonamide Resistance of Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. google.com [google.com]
- 12. biorxiv.org [biorxiv.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties and Stability of Sulfisoxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfisoxazole (B1682709) is a short-acting sulfonamide antibiotic effective against a wide range of gram-positive and gram-negative bacteria.[1] Its therapeutic efficacy is rooted in its ability to competitively inhibit dihydropteroate (B1496061) synthetase, a crucial enzyme in the bacterial folic acid synthesis pathway.[1][2] Unlike bacteria, humans obtain folic acid from their diet, rendering this pathway an excellent target for selective antibacterial agents. This technical guide provides a comprehensive overview of the core chemical properties and stability profile of this compound, offering critical data and methodologies for research and drug development.
Core Chemical Properties
A thorough understanding of this compound's physicochemical properties is fundamental to its formulation, delivery, and pharmacokinetic profiling. The key quantitative data are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 4-amino-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide | [1] |
| Chemical Formula | C₁₁H₁₃N₃O₃S | [1] |
| Molecular Weight | 267.31 g/mol | |
| Melting Point | 195°C | |
| pKa | 5.0 | [3] |
| Aqueous Solubility | 350 mg in 100 mL (at pH 6) | [3] |
| LogP (XLogP3-AA) | 1.3 | [2] |
| Appearance | White, odorless, slightly bitter, crystalline powder. | [3] |
Stability Profile
The stability of this compound is a critical parameter influencing its shelf-life, formulation, and degradation pathways.
pH-Dependent Degradation
This compound's stability is significantly influenced by pH. Forced degradation studies have shown that the drug undergoes significant degradation under both acidic and basic conditions. The degradation rate increases at higher initial pH values, which is attributed to the deprotonated form of this compound being more susceptible to degradation.
Thermal Stability
Elevated temperatures accelerate the degradation of this compound. When heated to decomposition, it emits toxic fumes containing sulfur oxides (SOx) and nitrogen oxides (NOx). Thermal stress testing is a critical component of forced degradation studies to establish stability-indicating methods.
Photostability
This compound is subject to photodegradation. The rate of its direct photolysis in aqueous solutions is dependent on the pH. The quantum yield for direct photodegradation is highest for the protonated state of the molecule.[4] A common degradation product observed during photolysis is sulfanilic acid.[4]
Mechanism of Action: Inhibition of Folic Acid Synthesis
This compound exerts its bacteriostatic effect by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase (DHPS).[1][2] This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with a pteridine (B1203161) precursor to form dihydrofolic acid, an essential step in the folic acid synthesis pathway. Due to its structural similarity to PABA, this compound binds to the active site of DHPS, thereby blocking the synthesis of dihydrofolic acid. The depletion of dihydrofolic acid and its downstream product, tetrahydrofolic acid, halts the synthesis of essential nucleic acids and proteins, ultimately inhibiting bacterial growth.
Experimental Protocols
pKa Determination by Potentiometric Titration
This method determines the ionization constant of a compound by measuring the pH of a solution as a titrant of known concentration is added.
Methodology:
-
Preparation of Analyte Solution: Accurately weigh and dissolve a known amount of this compound in a suitable solvent mixture (e.g., water-methanol or water-DMSO) due to its limited aqueous solubility.
-
Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the analyte solution in a beaker with a magnetic stirrer and immerse the pH electrode.
-
Titration: Add a standardized solution of a strong base (e.g., NaOH) in small, precise increments using a burette.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.
Solubility Determination by Shake-Flask Method
This equilibrium-based method is considered the gold standard for determining the intrinsic solubility of a compound.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials containing a buffer solution of a specific pH.
-
Equilibration: Seal the vials and agitate them in a constant temperature water bath or shaker for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration using a low-binding filter.
-
Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The measured concentration represents the solubility of this compound at that specific pH and temperature.
Stability-Indicating Assay by Forced Degradation Studies
Forced degradation studies are essential for developing and validating analytical methods that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products.
Methodology:
-
Stress Conditions: Expose solutions of this compound to a variety of stress conditions, including:
-
Acidic Hydrolysis: 0.1 M HCl at a specified temperature (e.g., 60°C).
-
Basic Hydrolysis: 0.1 M NaOH at a specified temperature.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat the solution at a high temperature (e.g., 80°C).
-
Photodegradation: Expose the solution to a controlled light source (e.g., UV and visible light) as per ICH Q1B guidelines.[5]
-
-
Sample Analysis: At various time points, withdraw samples from each stress condition.
-
Chromatographic Separation: Analyze the samples using a suitable HPLC method, typically with a C18 column and a gradient mobile phase, to separate the intact this compound from any degradation products.
-
Peak Purity and Mass Balance: Assess the specificity of the method by evaluating peak purity using a photodiode array (PDA) detector and calculating the mass balance to account for all the material.
-
Method Validation: Validate the developed stability-indicating method for parameters such as accuracy, precision, linearity, and robustness according to ICH guidelines.
Conclusion
This technical guide has provided a detailed overview of the essential chemical properties and stability characteristics of this compound. The tabulated physicochemical data serve as a quick reference for formulation development, while the outlined stability profile highlights the critical factors—pH, temperature, and light—that must be controlled to ensure the drug's integrity. The provided experimental protocols for pKa and solubility determination, along with the workflow for developing a stability-indicating assay, offer practical guidance for researchers. A comprehensive understanding of these core attributes is indispensable for the successful development, manufacturing, and clinical application of this compound-containing pharmaceutical products.
References
- 1. This compound | C11H13N3O3S | CID 5344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound Acetyl | C13H15N3O4S | CID 6662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 127-69-5 [chemicalbook.com]
- 4. Photochemical fate of sulfa drugs in the aquatic environment: sulfa drugs containing five-membered heterocyclic groups. | Semantic Scholar [semanticscholar.org]
- 5. ema.europa.eu [ema.europa.eu]
Methodological & Application
Sulfisoxazole In Vitro Studies: A Comprehensive Guide to Experimental Protocols and Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of in vitro experimental protocols for the study of sulfisoxazole (B1682709), a sulfonamide antibiotic. It is intended to serve as a practical guide for researchers in academia and the pharmaceutical industry engaged in the evaluation of this compound's antimicrobial and potential anticancer activities. The information compiled herein includes detailed methodologies for key assays, a summary of quantitative data, and visual representations of relevant biological pathways and experimental workflows.
Mechanism of Action
This compound primarily exerts its bacteriostatic effect by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS).[1][2] This enzyme is crucial for the de novo synthesis of folic acid, an essential nutrient for bacteria that is required for the synthesis of nucleotides and certain amino acids. By blocking this pathway, this compound effectively halts bacterial growth and replication.[2][3]
In addition to its well-established antimicrobial properties, recent studies have suggested that this compound may also possess anticancer activities. These effects are thought to be mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[1][2] The precise signaling pathways underlying these effects are a subject of ongoing research.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various in vitro studies.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacteria
| Bacterial Species | Strain | MIC Range (µg/mL) | Reference |
| Escherichia coli | Assorted Clinical Isolates | 16 - 256 | [4] |
| Staphylococcus aureus | Assorted Clinical Isolates | 32 - 512 | [5] |
| Pseudomonas aeruginosa | - | >1024 | [5] |
Note: MIC values can vary significantly depending on the bacterial strain and the specific testing methodology used.
Table 2: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | Not explicitly found for this compound, related sulfonamides show activity | [6] |
| MDA-MB-231 | Breast Cancer | Not explicitly found for this compound, related sulfonamides show activity | [6] |
| HCT-116 | Colon Cancer | Not explicitly found for this compound, related sulfonamides show activity | [2] |
| HepG2 | Liver Cancer | Not explicitly found for this compound, related sulfonamides show activity | [2] |
| PC3 | Prostate Cancer | Not explicitly found for this compound, related sulfonamides show activity | [2] |
Note: While the anticancer effects of this compound have been reported, specific IC50 values across a wide range of cancer cell lines are not extensively documented in the readily available literature. The provided information is based on studies of related sulfonamide compounds. Further research is needed to establish a comprehensive IC50 profile for this compound.
Signaling Pathways and Experimental Workflows
Bacterial Folic Acid Synthesis Pathway and this compound Inhibition
The primary mechanism of action of this compound is the competitive inhibition of dihydropteroate synthase (DHPS) in the bacterial folic acid synthesis pathway.
Caption: Bacterial Folic Acid Synthesis Pathway and Inhibition by this compound.
General Workflow for In Vitro Evaluation of Antimicrobial Compounds
This workflow outlines the typical steps involved in the in vitro assessment of an antimicrobial agent like this compound.
Caption: General Workflow for In Vitro Antimicrobial Evaluation.
Detailed Experimental Protocols
Antimicrobial Susceptibility Testing (AST) - Broth Microdilution Method
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a specific bacterium.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Spectrophotometer or microplate reader
Protocol:
-
Preparation of this compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in the broth medium directly in the wells of the 96-well plate. The final volume in each well should be 100 µL.
-
Include a growth control well (broth and bacteria, no drug) and a sterility control well (broth only).
-
-
Inoculum Preparation:
-
Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in the broth medium.
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial inoculum to each well, except for the sterility control well. This will bring the final volume in each well to 200 µL and halve the drug concentration.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
-
Dihydropteroate Synthase (DHPS) Inhibition Assay
Objective: To quantify the inhibitory activity of this compound on the DHPS enzyme.
Materials:
-
Recombinant DHPS enzyme
-
Substrates: p-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPP)
-
Coupling enzyme: Dihydrofolate reductase (DHFR)
-
Cofactor: NADPH
-
This compound
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
UV-transparent 96-well plate
-
Spectrophotometer capable of reading absorbance at 340 nm
Protocol:
-
Reaction Mixture Preparation:
-
In each well of the 96-well plate, prepare a reaction mixture containing the assay buffer, DHPS enzyme, and varying concentrations of this compound.
-
Include a control well with no this compound.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding the substrates (PABA and DHPP) and the cofactor (NADPH) to each well.
-
-
Kinetic Measurement:
-
Immediately measure the decrease in absorbance at 340 nm over time. The oxidation of NADPH to NADP+ by DHFR in the coupled reaction leads to a decrease in absorbance.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each this compound concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of this compound that inhibits DHPS activity by 50%).
-
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effect of this compound on mammalian cells.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Sterile 96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
Include untreated control wells.
-
-
MTT Addition:
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization:
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC50 value.
-
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Ethanol (B145695) (70%, ice-cold) for fixation
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Treat cells with this compound at various concentrations for a defined period.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer. The DNA content of the cells is proportional to the PI fluorescence intensity.
-
-
Data Analysis:
-
Analyze the flow cytometry data to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). Compare the cell cycle distribution of treated cells to that of untreated controls.
-
References
Application Notes and Protocols for Cell-Based Assays Using Sulfisoxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfisoxazole (B1682709), a sulfonamide antibiotic, has demonstrated significant potential beyond its traditional antibacterial role. Emerging research has highlighted its utility in cell-based assays for cancer research and drug discovery. These application notes provide an overview of the mechanisms of action of this compound and detailed protocols for its use in various cell-based assays.
This compound's primary mechanisms of action in a cellular context that are relevant for assay development include:
-
Inhibition of Small Extracellular Vesicle (sEV) Secretion: this compound has been identified as an inhibitor of sEV secretion in cancer cells by targeting the endothelin receptor A (ETA). This activity can effectively suppress cancer growth and metastasis.[1]
-
Competitive Inhibition of Dihydropteroate (B1496061) Synthetase: In prokaryotic systems, this compound acts as a competitive inhibitor of dihydropteroate synthetase, an enzyme essential for folic acid synthesis. This mechanism is the basis for its antibacterial activity.[2][3][4][5][6][7]
-
Induction of Apoptosis and Anti-proliferative Effects: Studies have shown that this compound and its derivatives can induce apoptosis and inhibit proliferation in various cancer cell lines.[8][9][10]
These diverse mechanisms make this compound a valuable tool for investigating cellular processes such as cell communication, proliferation, migration, and apoptosis.
Data Presentation
The following tables summarize the quantitative data from key experiments involving this compound and its derivatives.
Table 1: Inhibitory Activity of this compound
| Target | Cell Line/System | Assay Type | IC50 Value | Reference |
| Endothelin Receptor A (ETA) | - | Receptor Binding Assay | 0.60 µM | [11] |
| Endothelin Receptor B (ETB) | - | Receptor Binding Assay | 22 µM | [11] |
| sEV Secretion | MDA-MB231 (highly invasive breast cancer) | Fluorescence-based sEV quantification | ~50 µM | [1] |
| sEV Secretion | MCF7 (weakly invasive breast cancer) | Fluorescence-based sEV quantification | ~100 µM | [11] |
| sEV Secretion | MCF10A (normal breast) | Fluorescence-based sEV quantification | >100 µM | [11] |
Table 2: Cytotoxic Activity of Sulfamethoxazole (B1682508) Derivatives
| Compound | Cell Line | Assay Type | IC50 Value (µM) | Reference |
| Derivative 3e | MDA-MB-231 (breast cancer) | MTT Assay | 16.98 | [10] |
| Derivative 6b | MDA-MB-231 (breast cancer) | MTT Assay | 17.33 | [10] |
| Staurosporine (Control) | MCF7 (breast cancer) | Cytotoxicity Assay | - | [9] |
| Derivative S8 | MCF7 (breast cancer) | Cytotoxicity Assay | >100 | [9] |
| Derivative S9 | MCF7 (breast cancer) | Cytotoxicity Assay | >100 | [9] |
| Derivative S15 | MCF7 (breast cancer) | Cytotoxicity Assay | 15.6 | [9] |
| Staurosporine (Control) | MCF10a (normal breast) | Cytotoxicity Assay | - | [9] |
| Derivative S8 | MCF10a (normal breast) | Cytotoxicity Assay | >100 | [9] |
| Derivative S9 | MCF10a (normal breast) | Cytotoxicity Assay | >100 | [9] |
| Derivative S15 | MCF10a (normal breast) | Cytotoxicity Assay | 89.4 | [9] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and the general workflows for relevant cell-based assays.
Experimental Protocols
Preparation of this compound Stock and Working Solutions
This protocol details the preparation of this compound solutions for use in cell-based assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Protocol:
-
Prepare a 100 mM Stock Solution:
-
Weigh the appropriate amount of this compound powder.
-
Dissolve the powder in DMSO to a final concentration of 100 mM.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[12]
-
-
Prepare Working Solutions:
-
Thaw a stock solution aliquot at room temperature.
-
Perform serial dilutions in cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final DMSO concentration in the cell culture medium should be kept low (typically <0.5%) to prevent solvent-induced cytotoxicity.[12]
-
Prepare fresh working solutions for each experiment.
-
sEV Secretion Inhibition Assay
This assay is designed to quantify the inhibitory effect of this compound on the secretion of small extracellular vesicles from cancer cells.
Materials:
-
Breast cancer cell lines (e.g., MDA-MB231)
-
Complete cell culture medium
-
This compound working solutions
-
Fluorescent dye for sEV quantification (e.g., a commercially available kit)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Protocol:
-
Cell Seeding:
-
Seed breast cancer cells in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
-
Treatment:
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0-100 µM).[1] Include a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the cells for 24-48 hours.
-
-
sEV Quantification:
-
Collect the cell culture supernatant.
-
Quantify the amount of secreted sEVs using a fluorescence-based assay kit according to the manufacturer's instructions. This typically involves isolating the sEVs and then staining them with a fluorescent dye.
-
Measure the fluorescence intensity using a plate reader.
-
-
Data Analysis:
-
Normalize the fluorescence readings to the cell viability to account for any cytotoxic effects of the treatment.
-
Calculate the percentage of sEV secretion inhibition for each concentration of this compound compared to the vehicle control.
-
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the metabolic activity and proliferation of cells.
Materials:
-
Cancer cell lines (e.g., HCT-116, HepG2, MCF-7)[8]
-
Complete cell culture medium
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a specialized buffer)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density.
-
-
Treatment:
-
Allow cells to adhere overnight, then treat with a range of this compound concentrations.
-
-
Incubation:
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
-
Solubilization:
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value of this compound if applicable.
-
Wound Healing (Scratch) Assay
This assay assesses the effect of this compound on cell migration.[1]
Materials:
-
Cancer cell lines (e.g., MDA-MB231)[1]
-
Complete cell culture medium
-
This compound working solutions
-
24-well plates
-
200 µl pipette tip or a specialized wound-making tool
-
Microscope with a camera
Protocol:
-
Create a Confluent Monolayer:
-
Seed cells in a 24-well plate and grow them to confluence.
-
-
Create the "Wound":
-
Create a scratch in the cell monolayer using a sterile pipette tip.
-
Wash the wells with medium to remove detached cells.
-
-
Treatment:
-
Add fresh medium containing different concentrations of this compound.
-
-
Image Acquisition:
-
Capture images of the wound at 0 hours and at various time points thereafter (e.g., 24 hours).[1]
-
-
Data Analysis:
-
Measure the area of the wound at each time point.
-
Calculate the rate of wound closure for each treatment condition.
-
Transwell Migration Assay
This assay evaluates the effect of this compound on the chemotactic migration of cells.[1]
Materials:
-
Cancer cell lines
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well plates
-
Serum-free and serum-containing medium
-
This compound working solutions
-
Cotton swabs
-
Staining solution (e.g., crystal violet)
-
Microscope
Protocol:
-
Cell Preparation:
-
Starve the cells in serum-free medium for several hours before the assay.
-
-
Assay Setup:
-
Place transwell inserts into the wells of a 24-well plate.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Resuspend the starved cells in serum-free medium containing different concentrations of this compound and add them to the upper chamber of the inserts.
-
-
Incubation:
-
Incubate for a period that allows for cell migration (e.g., 24 hours).
-
-
Cell Removal and Staining:
-
Remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
-
Quantification:
-
Count the number of migrated cells in several fields of view under a microscope.
-
-
Data Analysis:
-
Compare the number of migrated cells in the this compound-treated groups to the control group.
-
Apoptosis Assays
These assays are used to determine if this compound induces programmed cell death.
a) Caspase-3 Activation Assay:
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[8][10]
Materials:
-
Cancer cell lines
-
This compound working solutions
-
Commercially available Caspase-3 activity assay kit (fluorometric or colorimetric)
-
Plate reader
Protocol:
-
Cell Treatment:
-
Treat cells with this compound for the desired time.
-
-
Cell Lysis:
-
Lyse the cells according to the kit's protocol.
-
-
Caspase-3 Activity Measurement:
-
Add the caspase-3 substrate to the cell lysates.
-
Incubate to allow for substrate cleavage.
-
Measure the fluorescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Quantify the fold-increase in caspase-3 activity in treated cells compared to untreated controls.
-
b) Annexin V Staining Assay:
This assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Materials:
-
Cancer cell lines
-
This compound working solutions
-
Annexin V-FITC (or other fluorophore) apoptosis detection kit
-
Propidium Iodide (PI) or other viability dye
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells with this compound.
-
Harvest the cells (including any floating cells).
-
-
Staining:
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-fluorophore and PI.
-
Incubate in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
-
Data Analysis:
-
Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
References
- 1. This compound inhibits the secretion of small extracellular vesicles by targeting the endothelin receptor A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound | C11H13N3O3S | CID 5344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. toku-e.com [toku-e.com]
- 7. This compound Acetyl | C13H15N3O4S | CID 6662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. New Sulfamethoxazole Derivatives as Selective Carbonic Anhydrase IX and XII Inhibitors: Design, Synthesis, Cytotoxic Activity and Molecular Modeling | MDPI [mdpi.com]
- 10. Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
High-Throughput Screening Assays for Sulfisoxazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfisoxazole (B1682709) is a sulfonamide antibiotic that inhibits the bacterial synthesis of dihydrofolic acid by acting as a competitive inhibitor of the enzyme dihydropteroate (B1496061) synthetase (DHPS).[1][2] This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP), a crucial step in the folic acid biosynthesis pathway.[3][4] As this pathway is essential for bacterial survival and absent in humans, who obtain folate from their diet, DHPS is an attractive target for antimicrobial drug discovery.[5] High-throughput screening (HTS) assays are critical for identifying and characterizing novel antibacterial agents like this compound. This document provides detailed application notes and protocols for two primary HTS assays relevant to this compound: a biochemical assay targeting DHPS and a cell-based assay measuring bacterial growth inhibition.
Signaling Pathway: Bacterial Folic Acid Biosynthesis
The bacterial folic acid synthesis pathway is a well-characterized metabolic route essential for the production of tetrahydrofolate, a vital cofactor in the synthesis of nucleotides and certain amino acids. This compound directly targets dihydropteroate synthase (DHPS) within this pathway.
Caption: Bacterial Folic Acid Synthesis Pathway and Target of this compound.
Biochemical Assay: DHPS Inhibition
This assay quantitatively measures the inhibition of dihydropteroate synthase (DHPS) activity. It is a coupled enzyme assay where the product of the DHPS reaction, dihydropteroate, is reduced by dihydrofolate reductase (DHFR), and the concomitant oxidation of NADPH is monitored by a decrease in absorbance at 340 nm.[5] This assay is highly amenable to HTS formats.
Experimental Workflow: DHPS Inhibition Assay
Caption: Workflow for a DHPS Inhibition HTS Assay.
Protocol: DHPS Inhibition Spectrophotometric HTS Assay
1. Materials and Reagents:
-
Purified recombinant DHPS enzyme
-
Purified recombinant DHFR enzyme
-
6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)
-
para-Aminobenzoic acid (PABA)
-
NADPH
-
This compound (positive control)
-
DMSO (vehicle control)
-
Assay Buffer: 100 mM Tris-HCl pH 8.5, 10 mM MgCl₂, 10 mM DTT
-
384-well, UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
2. Assay Procedure:
-
Prepare stock solutions of all reagents in the assay buffer. This compound and test compounds are typically dissolved in DMSO.
-
Dispense 0.5 µL of test compounds or controls (this compound for positive control, DMSO for negative control) into the wells of a 384-well plate.
-
Prepare an enzyme/cofactor mixture containing DHPS, DHFR, and NADPH in assay buffer. Add 25 µL of this mixture to each well.
-
Incubate the plate for 10 minutes at room temperature to allow for compound binding to the enzyme.
-
Prepare a substrate mixture containing DHPPP and PABA in assay buffer.
-
Initiate the enzymatic reaction by adding 25 µL of the substrate mixture to each well.
-
Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes at 37°C.
3. Data Analysis:
-
Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (mOD/min).
-
Calculate the percent inhibition for each test compound concentration using the following formula: % Inhibition = 100 * (1 - (V_compound - V_background) / (V_DMSO - V_background))
-
V_compound: Rate of reaction in the presence of the test compound.
-
V_DMSO: Rate of reaction in the presence of DMSO (no inhibition).
-
V_background: Rate of reaction in the absence of DHPS (background).
-
-
Plot the percent inhibition against the logarithm of the compound concentration to generate dose-response curves.
-
Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable sigmoidal dose-response model.
Quantitative Data: DHPS Inhibition Assay
| Parameter | Representative Value | Source |
| IC₅₀ (Sulfonamides) | Varies by compound and bacterial species | [6] |
| Z'-factor | ≥ 0.5 indicates an excellent assay for HTS | [7][8] |
| Signal-to-Background (S/B) Ratio | Dependent on assay conditions; higher is better | [7] |
Cell-Based Assay: Bacterial Growth Inhibition
This is a phenotypic assay that measures the effect of compounds on the overall growth of bacteria. It is a robust method to identify compounds with antibacterial activity, regardless of their specific mechanism of action. Optical density (OD) at 600 nm is a common and straightforward readout for bacterial growth in liquid culture.[10]
Experimental Workflow: Bacterial Growth Inhibition Assay
Caption: Workflow for a Bacterial Growth Inhibition HTS Assay.
Protocol: Bacterial Growth Inhibition HTS Assay
1. Materials and Reagents:
-
Bacterial strain of interest (e.g., E. coli, S. aureus)
-
Appropriate liquid growth medium (e.g., Luria-Bertani broth, Mueller-Hinton broth)
-
This compound (positive control)
-
DMSO (vehicle control)
-
Sterile 384-well microplates with lids
-
Shaking incubator
-
Microplate reader capable of measuring absorbance at 600 nm
2. Assay Procedure:
-
Inoculate a starter culture of the chosen bacterial strain and grow overnight at 37°C with shaking.
-
The next day, dilute the overnight culture into fresh, pre-warmed medium and grow to the mid-logarithmic phase (typically OD₆₀₀ of 0.4-0.6).
-
Adjust the bacterial culture with fresh medium to a starting OD₆₀₀ of approximately 0.05.
-
Dispense 0.5 µL of test compounds or controls into the wells of a 384-well plate.
-
Add 50 µL of the diluted bacterial culture to each well.
-
Cover the plate with a breathable seal or lid and incubate at 37°C for 16-24 hours with continuous shaking.
-
After incubation, measure the optical density at 600 nm using a microplate reader.
3. Data Analysis:
-
Calculate the percent growth inhibition for each well: % Growth Inhibition = 100 * (1 - (OD_compound - OD_blank) / (OD_DMSO - OD_blank))
-
OD_compound: OD₆₀₀ in the presence of the test compound.
-
OD_DMSO: OD₆₀₀ in the presence of DMSO (maximal growth).
-
OD_blank: OD₆₀₀ of sterile medium (background).
-
-
Identify "hits" as compounds that exhibit a certain threshold of growth inhibition (e.g., >80%).
-
For hits, determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits visible growth of the microorganism.[10] This is typically done by testing a range of concentrations in a follow-up dose-response experiment.
Quantitative Data: Bacterial Growth Inhibition Assay
| Parameter | Representative Value | Source |
| MIC (Sulfonamides) | Varies by compound and bacterial species. For Trimethoprim (B1683648)/Sulfamethoxazole against E. coli and S. aureus, susceptible is ≤2 µg/mL. | [11] |
| Z'-factor | An average Z' of 0.67 has been reported for a bacterial motility/growth inhibition HTS. | [12] |
| Signal-to-Baseline Ratio | A ratio of 5.9 has been reported for a bacterial motility/growth inhibition HTS. | [12] |
Competitive Binding Assay (Theoretical Application)
A competitive binding assay could also be developed for DHPS. This type of assay measures the ability of a test compound (like this compound) to displace a known ligand that binds to the target enzyme. For DHPS, this would likely involve a labeled version of the natural substrate, PABA, or a known high-affinity inhibitor.
Principle:
-
A fluorescently or radioactively labeled ligand with known affinity for DHPS is used as a probe.
-
In the absence of a competitor, the probe binds to DHPS, generating a high signal.
-
In the presence of a competing compound like this compound, the probe is displaced from the enzyme's active site, leading to a decrease in the signal.
This approach can be adapted to various HTS-compatible formats, such as fluorescence polarization (FP), time-resolved fluorescence resonance energy transfer (TR-FRET), or scintillation proximity assays (SPA).[13] The development of such an assay would require the synthesis and validation of a suitable labeled probe for DHPS.
Conclusion
The dihydropteroate synthase (DHPS) inhibition and bacterial growth inhibition assays are two robust and complementary high-throughput screening methods for the discovery and characterization of antibacterial compounds like this compound. The biochemical assay provides direct evidence of target engagement, while the cell-based assay confirms the compound's ability to penetrate the bacterial cell and exert a biological effect. The detailed protocols and workflows provided herein serve as a comprehensive guide for researchers in the field of antibacterial drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C11H13N3O3S | CID 5344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The folic acid biosynthesis pathway in bacteria: evaluation of potential for antibacterial drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. assay.dev [assay.dev]
- 9. Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Minimum inhibitory concentrations of sulfonamides and trimethoprim for veterinary pathogens: New data for old antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Quantitative Analysis of Sulfisoxazole in Biological Matrices: A Guide for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the quantification of sulfisoxazole (B1682709) in various biological samples, including plasma and urine. It is intended to guide researchers, scientists, and professionals in the field of drug development in selecting and implementing the appropriate analytical methodology for their specific research needs. The methods described herein include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE).
Introduction
This compound is a sulfonamide antibacterial agent used in the treatment of various bacterial infections. Accurate quantification of this compound in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. This guide outlines validated methods to ensure reliable and reproducible results.
Analytical Methods Overview
Several analytical techniques have been successfully employed for the quantification of this compound. The choice of method often depends on the required sensitivity, selectivity, sample matrix, and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely used, robust, and cost-effective method for quantifying this compound in plasma and urine.[1][2]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, making it ideal for the analysis of low concentrations of this compound and its metabolites.[3][4]
-
Capillary Electrophoresis (CE) provides a high-efficiency separation alternative, particularly useful for the analysis of this compound in urine samples.[5][6]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the different analytical methods used for this compound determination.
| Method | Biological Matrix | Linearity Range | Limit of Quantification (LOQ) | Recovery | Reference |
| HPLC-UV | Human Plasma | 0.25 - 5 µg/mL | 0.25 µg/mL | >90% | [7] |
| Human Plasma | - | 0.7 µg/mL | - | [2][8] | |
| Human Urine | - | 0.17 µg/mL | - | [2][8] | |
| LC-MS/MS | Mouse Plasma | 1 - 1000 ng/mL | 1 ng/mL | - | [3] |
| Dried Plasma Spots | 1000 - 500,000 ng/mL | 1000 ng/mL | - | [9] | |
| Dried Urine Spots | 1000 - 500,000 ng/mL | 1000 ng/mL | - | [9] | |
| Capillary Electrophoresis | Human Urine | 3 orders of magnitude | 0.1 µM | - | [6] |
Experimental Workflows
The following diagrams illustrate the general experimental workflows for the quantification of this compound using HPLC-UV and LC-MS/MS.
References
- 1. iatdmct2024.org [iatdmct2024.org]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative determination of this compound and its three N-acetylated metabolites using HPLC-MS/MS, and the saturable pharmacokinetics of this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative determination of this compound and its three N-acetylated metabolites using HPLC-MS/MS, and the saturable pharmacokinetics of this compound in mice. | Semantic Scholar [semanticscholar.org]
- 5. Determination of sulfametoxazole, sulfadiazine and associated compounds in pharmaceutical preparations by capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of sulfadiazine and sulfamethoxazole by capillary electrophoresis with end-column electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Reliable Method to Quantify Trimethoprim and Sulfamethoxazole in Plasma of Children by HPLC with Application in Pharmacokinetic Studies [scirp.org]
- 8. Analytical Method Validation of Sulfamethoxazole in Human Plasma and Urine by HPLC-PDA | Semantic Scholar [semanticscholar.org]
- 9. Simultaneous determination of trimethoprim and sulfamethoxazole in dried plasma and urine spots - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Combination Therapy with Sulfisoxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic resistance necessitates the exploration of innovative therapeutic strategies. Combination therapy, the concurrent use of two or more antibiotics, presents a promising approach to enhance antimicrobial efficacy, reduce the likelihood of resistance development, and potentially lower required dosages, thereby minimizing toxicity. Sulfisoxazole (B1682709), a sulfonamide antibiotic, has been a subject of interest in combination studies due to its well-established mechanism of action and potential for synergistic interactions with other antimicrobial agents.
This document provides detailed application notes and experimental protocols for evaluating the in vitro effects of this compound in combination with other antibiotics. It is intended to guide researchers, scientists, and drug development professionals in designing and executing robust in vitro studies to assess antibiotic synergy, additivity, or antagonism.
Mechanism of Action and Rationale for Combination
This compound exerts its bacteriostatic effect by competitively inhibiting dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for the synthesis of dihydrofolic acid, a precursor in the folic acid synthesis pathway. This pathway is essential for the production of nucleotides and certain amino acids, which are vital for bacterial growth and replication.
The most classic and well-documented synergistic combination involving a sulfonamide is with trimethoprim (B1683648). Trimethoprim inhibits dihydrofolate reductase (DHFR), the enzyme that catalyzes the subsequent step in the folic acid pathway, the conversion of dihydrofolic acid to tetrahydrofolic acid. By blocking two sequential steps in this critical metabolic pathway, the combination of a sulfonamide and trimethoprim leads to a bactericidal effect and demonstrates potent synergy against a broad spectrum of pathogens.[1][2][3] This synergistic action makes the combination more effective than either agent alone.[1][2][3]
The rationale for combining this compound with other classes of antibiotics, such as β-lactams, aminoglycosides, and fluoroquinolones, is to explore potential synergistic interactions that may arise from targeting different cellular pathways simultaneously. For instance, while this compound inhibits a metabolic pathway, a β-lactam could disrupt cell wall synthesis, or an aminoglycoside could inhibit protein synthesis, leading to enhanced bacterial killing.
Data Presentation: In Vitro Interaction of this compound and its Analogs with Other Antibiotics
The following tables summarize quantitative data from in vitro studies on the combination of this compound and the closely related sulfamethoxazole (B1682508) with various antibiotics against different bacterial species. The Fractional Inhibitory Concentration (FIC) index is a common measure of the interaction between two antimicrobial agents.
Interpretation of FIC Index:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4.0
-
Antagonism: FIC index > 4.0
Table 1: Sulfamethoxazole-Trimethoprim Combination against Various Pathogens
| Organism | Sulfamethoxazole MIC (μg/mL) | Trimethoprim MIC (μg/mL) | Sulfamethoxazole MIC in Combination (μg/mL) | Trimethoprim MIC in Combination (μg/mL) | FIC Index | Interaction | Reference(s) |
| Escherichia coli | >1000 | 0.5 | 1.25-80 | 0.03-0.5 | 0.25-0.5 | Synergy | [4][5] |
| Staphylococcus aureus (MRSA) | >512 | 1-8 | 8-128 | 0.125-2 | ≤0.5 | Synergy | [6][7] |
| Pseudomonas aeruginosa (moderately resistant) | ≤1000 | >64 | Not specified | Not specified | Not specified | Synergy | [5] |
| Pseudomonas aeruginosa (highly resistant) | >1000 | >64 | Not specified | Not specified | No Synergy | [5] | |
| Stenotrophomonas maltophilia | Not specified | Not specified | Not specified | Not specified | Not specified | Synergy in 71% of isolates (with ticarcillin-clavulanic acid) | [8] |
Table 2: Sulfamethoxazole-Rifampicin Combination against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Strain | Sulfamethoxazole-Trimethoprim MIC (μg/mL) | Rifampicin (B610482) MIC (μg/mL) | Sulfamethoxazole-Trimethoprim MIC in Combination (μg/mL) | Rifampicin MIC in Combination (μg/mL) | FIC Index | Interaction | Reference(s) |
| MRSA (ST-S) | 0.5/0.025 | 0.008 | 0.25/0.0125 | 0.004 | 0.75 | Additive | [9] |
| MRSA (ST-R) | >128/6.4 | 0.015 | 32/1.6 | 0.008 | 0.63 | Additive | [9] |
Experimental Protocols
Checkerboard Assay
The checkerboard assay is a widely used in vitro method to determine the synergistic, additive, or antagonistic effects of antibiotic combinations.[10]
a. Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium
-
Stock solutions of this compound and the second antibiotic at known concentrations
-
Spectrophotometer or microplate reader
b. Protocol:
-
Preparation of Antibiotic Dilutions:
-
Prepare serial twofold dilutions of this compound horizontally across the microtiter plate.
-
Prepare serial twofold dilutions of the second antibiotic vertically down the microtiter plate.
-
The final concentrations should typically range from 1/32 to 4 times the Minimum Inhibitory Concentration (MIC) of each antibiotic.
-
Include wells with each antibiotic alone to determine their individual MICs.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared bacterial suspension.
-
Incubate the plates at 35-37°C for 16-20 hours.
-
-
Data Analysis:
-
After incubation, determine the MIC of each antibiotic alone and in combination by visual inspection for turbidity or by measuring the optical density (OD) at 600 nm. The MIC is the lowest concentration that inhibits visible growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each antibiotic in the combination:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate the FIC index (FICI) by summing the individual FICs: FICI = FIC of Drug A + FIC of Drug B.
-
Interpret the results based on the FICI value as described above.
-
Time-Kill Curve Analysis
Time-kill curve analysis provides information on the rate of bacterial killing by an antibiotic or a combination of antibiotics over time.
a. Materials:
-
Bacterial culture in logarithmic growth phase
-
Appropriate broth medium (e.g., CAMHB)
-
Stock solutions of this compound and the second antibiotic
-
Sterile tubes or flasks
-
Incubator shaker
-
Apparatus for colony counting (e.g., agar (B569324) plates, automated colony counter)
b. Protocol:
-
Inoculum Preparation:
-
Prepare a bacterial suspension and dilute it in pre-warmed broth to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
-
Experimental Setup:
-
Prepare tubes or flasks containing the following:
-
Growth control (no antibiotic)
-
This compound alone at a specific concentration (e.g., 1x MIC)
-
Second antibiotic alone at a specific concentration (e.g., 1x MIC)
-
This compound and the second antibiotic in combination at the same concentrations.
-
-
-
Incubation and Sampling:
-
Inoculate each tube/flask with the prepared bacterial suspension.
-
Incubate at 35-37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each culture.
-
-
Viable Cell Count:
-
Perform serial dilutions of each aliquot in sterile saline or broth.
-
Plate the dilutions onto appropriate agar plates.
-
Incubate the plates until colonies are visible.
-
Count the number of colonies (CFU/mL) for each time point.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each condition.
-
Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Bactericidal activity is defined as a ≥ 3-log₁₀ decrease in CFU/mL from the initial inoculum.
-
Bacteriostatic activity is defined as a < 3-log₁₀ decrease in CFU/mL from the initial inoculum.
-
Mandatory Visualizations
Signaling Pathway
Caption: Synergistic inhibition of the folic acid synthesis pathway by this compound and trimethoprim.
Experimental Workflows
Caption: Workflow for the checkerboard assay to determine antibiotic synergy.
Caption: Workflow for time-kill curve analysis of antibiotic combinations.
Conclusion
The in vitro evaluation of this compound in combination with other antibiotics is a critical step in the exploration of novel therapeutic strategies to combat antibiotic resistance. The checkerboard assay and time-kill curve analysis are robust methods for quantifying the nature and extent of these interactions. The classic synergistic relationship between sulfonamides and trimethoprim serves as a strong foundation for exploring other potentially effective combinations. By systematically applying the protocols outlined in this document, researchers can generate valuable data to guide further preclinical and clinical development of promising antibiotic combinations involving this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Trimethoprim-sulfamethoxazole activity and pharmacodynamics against glycopeptide-intermediate Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic interaction of trimethoprim and sulfamethoxazole on Paracoccidioides brasiliensis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity and interaction of trimethoprim and sulphamethoxazole against Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sensitivity of Pseudomonas aeruginosa to sulphonamides and trimethoprim and the activity of the combination trimethoprim: sulphamethoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo efficacy of the combination trimethoprim-sulfamethoxazole against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo efficacy of the combination trimethoprim-sulfamethoxazole against clinical isolates of methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of trimethoprim-sulfamethoxazole based combination therapy against Stenotrophomonas maltophilia: in vitro effects and clinical efficacy in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sulfamethoxazole-trimethoprim plus rifampicin combination therapy for methicillin-resistant Staphylococcus aureus infection: An in vitro study | PLOS One [journals.plos.org]
- 10. emerypharma.com [emerypharma.com]
Application Notes and Protocols for Studying Bacterial Folate Metabolism with Sulfisoxazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfisoxazole (B1682709), a short-acting sulfonamide antibiotic, serves as a powerful tool for the investigation of bacterial folate metabolism. As a structural analog of para-aminobenzoic acid (PABA), it acts as a competitive inhibitor of the essential bacterial enzyme dihydropteroate (B1496061) synthase (DHPS).[1][2][3] This inhibition blocks the de novo synthesis of dihydrofolic acid, a precursor to tetrahydrofolate, which is a vital cofactor for the synthesis of nucleic acids and certain amino acids.[4][5][6] Consequently, bacterial growth is arrested, a bacteriostatic effect.[6] Because mammalian cells acquire folate from their diet and lack the DHPS enzyme, this compound exhibits selective toxicity for bacteria.[6][7] These application notes provide detailed protocols for utilizing this compound to determine its minimum inhibitory concentration (MIC) against bacterial strains and to quantify its inhibitory effect on DHPS activity in vitro.
Mechanism of Action: Competitive Inhibition of DHPS
Bacteria must synthesize folate de novo, making the folate pathway an attractive target for antimicrobial agents.[8] The pathway begins with the condensation of a pteridine (B1203161) precursor and PABA to form 7,8-dihydropteroate, a reaction catalyzed by dihydropteroate synthase (DHPS).[9][10] this compound's structure closely mimics that of PABA, allowing it to bind to the active site of DHPS.[7] By competitively inhibiting the binding of PABA, this compound prevents the synthesis of 7,8-dihydropteroate, thereby halting the entire folate synthesis cascade and depriving the cell of essential downstream metabolites like purines, thymidine, and methionine.[1][11][12]
Caption: Bacterial folate pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC of this compound.
Materials:
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution (e.g., 10 mg/mL in a suitable solvent like DMSO, then diluted in media)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader (optional, for OD600 readings)
-
Incubator (37°C)
Procedure:
-
Prepare Inoculum: Culture the bacterial strain overnight in CAMHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Prepare this compound Dilutions: Perform a two-fold serial dilution of this compound in CAMHB directly in the 96-well plate. A typical concentration range to test is 0.25 to 256 µg/mL.
-
Controls: Include a positive control well (bacteria in broth, no drug) and a negative control well (broth only, no bacteria).
-
Inoculation: Add the prepared bacterial inoculum to each well (except the negative control) to a final volume of 100-200 µL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest this compound concentration in which no visible turbidity (growth) is observed.[7] This can be confirmed by measuring the optical density at 600 nm (OD600).
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Protocol 2: In Vitro Dihydropteroate Synthase (DHPS) Inhibition Assay
This protocol describes a coupled spectrophotometric assay to determine the inhibitory activity of this compound against DHPS.[7][13] The product of the DHPS reaction, dihydropteroate, is reduced by an excess of dihydrofolate reductase (DHFR) using NADPH as a cofactor. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.[13][14]
Materials:
-
Purified recombinant DHPS enzyme
-
Purified recombinant DHFR enzyme (as the coupling enzyme)
-
Substrates: p-aminobenzoic acid (PABA) and 7,8-dihydropterin (B103510) pyrophosphate (DHPPP)
-
Cofactor: NADPH
-
This compound (or other test inhibitors)
-
Assay Buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl2, pH 8.5)
-
UV-transparent 96-well plates or cuvettes
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare Reaction Mixture: In each well, prepare a reaction mixture containing assay buffer, DHPS, an excess of DHFR, and NADPH.
-
Add Inhibitor: Add varying concentrations of this compound to the test wells. Add a solvent control (e.g., DMSO) to the control wells. Pre-incubate the enzyme with the inhibitor for 5-10 minutes at room temperature.
-
Initiate Reaction: Start the reaction by adding the substrates, PABA and DHPPP.
-
Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-20 minutes). The rate of decrease is proportional to the rate of NADPH oxidation and thus to DHPS activity.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration of this compound.
-
Plot the percent inhibition versus the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits DHPS activity by 50%) by fitting the data to a dose-response curve.
-
Caption: Workflow for the coupled DHPS enzyme inhibition assay.
Data Presentation
Quantitative data from the above experiments should be organized for clear comparison.
Table 1: Representative Minimum Inhibitory Concentration (MIC) Data for this compound
| Bacterial Species | Strain | MIC (µg/mL) | MIC (µM) | Reference/Notes |
| Escherichia coli | ATCC 25922 | [Value] | [Value] | Experimentally Determined |
| Staphylococcus aureus | ATCC 29213 | [Value] | [Value] | Experimentally Determined |
| [Other Species] | [Strain ID] | [Value] | [Value] | Experimentally Determined |
| [Resistant Strain] | [e.g., sul1+] | [Value] | [Value] | Compare with susceptible strain |
Note: Values are highly dependent on the specific strain and experimental conditions. Researchers should determine these values empirically. Resistance via acquisition of sul genes can dramatically increase the MIC.[15][16]
Table 2: Representative Kinetic Parameters for DHPS Inhibition by this compound
| Enzyme Source | Substrate | Km | Vmax | Inhibitor | Ki (µM) | IC50 (µM) |
| E. coli DHPS | PABA | [Value] | [Value] | This compound | [Value] | [Value] |
| B. anthracis DHPS | PABA | [Value] | [Value] | This compound | [Value] | [Value] |
| [Other Species] DHPS | PABA | [Value] | [Value] | This compound | [Value] | [Value] |
Note: Kinetic parameters must be determined experimentally using the DHPS inhibition assay. Ki (inhibition constant) provides a measure of the inhibitor's binding affinity. IC50 is the concentration of inhibitor required to reduce enzyme activity by half and is dependent on substrate concentration.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C11H13N3O3S | CID 5344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 4. What is the mechanism of Sulfamethoxazole? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 11. Antibacterial Antifolates: From Development through Resistance to the Next Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
- 16. researchgate.net [researchgate.net]
Application of Sulfisoxazole in Cancer Cell Line Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfisoxazole (B1682709), a sulfonamide antibiotic traditionally used for its bacteriostatic properties, has emerged as a promising agent in cancer research. This document provides detailed application notes and protocols for the use of this compound in cancer cell line research, focusing on its mechanism of action, effects on cancer cell biology, and its potential in combination therapies. Recent studies have identified this compound as an antagonist of the endothelin receptor A (ETA), a key player in cancer progression. By inhibiting ETA, this compound disrupts the secretion of small extracellular vesicles (sEVs), which are crucial for intercellular communication in the tumor microenvironment, thereby affecting tumor growth, metastasis, and immune evasion.
Mechanism of Action
This compound's primary anticancer effect in the studied contexts is not related to its antimicrobial activity but rather its ability to act as an endothelin receptor antagonist. It demonstrates a higher selectivity for endothelin receptor A (ETA) over endothelin receptor B (ETB). The binding of this compound to ETA initiates a signaling cascade that leads to the downregulation of proteins involved in the biogenesis and secretion of sEVs, such as Rab27a. This disruption of sEV release from cancer cells is a key mechanism behind its anti-tumor and anti-metastatic effects.
Data Presentation
This compound Activity on Endothelin Receptors
| Target | IC50 Value | Cell Line/System | Reference |
| Endothelin Receptor A (ETA) | 0.60 µM | Radioligand binding assay | |
| Endothelin Receptor B (ETB) | 22 µM | Radioligand binding assay |
Effects of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | Concentration | Effect | Reference |
| MDA-MB-231 | Breast Cancer | 100 µM | Reduced expression of Rab27a | |
| MDA-MB-231 | Breast Cancer | 100 µM | Inhibition of sEV secretion | |
| MCF7 | Breast Cancer | 0-100 µM | Inhibition of sEV secretion | |
| MCF10A | Normal Breast Epithelial | 0-100 µM | Inhibition of sEV secretion | |
| 4T1 | Mouse Breast Cancer | 200 mg/kg (in vivo) | Inhibition of tumor growth | |
| CT26 | Mouse Colon Carcinoma | 200 mg/kg (in vivo) | Reduced tumor growth rate (in combination with αPD-L1) |
Signaling Pathway
The primary signaling pathway affected by this compound in cancer cells involves the inhibition of the Endothelin Receptor A (ETA). This G-protein coupled receptor, when activated by its ligand endothelin-1 (B181129) (ET-1), promotes cancer progression. This compound, acting as an antagonist, blocks this interaction. This inhibition leads to the downregulation of key genes and proteins involved in the biogenesis and secretion of small extracellular vesicles (sEVs), including the small GTPase Rab27a. The reduction in sEV release impairs intercellular communication within the tumor microenvironment, thereby hindering processes like metastasis and immune evasion.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the effect of this compound on cancer cell viability.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Western Blot Analysis
This protocol is used to determine the effect of this compound on the expression of specific proteins, such as ETA and Rab27a.
Materials:
-
Cancer cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ETA, anti-Rab27a, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control like β-actin to normalize protein expression levels.
sEV (Small Extracellular Vesicle) Secretion Assay
This protocol is designed to quantify the effect of this compound on the secretion of sEVs from cancer cells.
Materials:
-
Cancer cells treated with this compound
-
Exosome-depleted FBS
-
Ultracentrifuge
-
PBS
-
Nanoparticle tracking analysis (NTA) instrument (e.g., NanoSight)
-
Protein quantification assay (e.g., BCA or Bradford)
Procedure:
-
Culture cancer cells in medium supplemented with exosome-depleted FBS.
-
Treat the cells with the desired concentrations of this compound for a specific duration.
-
Collect the cell culture supernatant.
-
Perform differential centrifugation to isolate sEVs:
-
300 x g for 10 minutes to remove cells.
-
2,000 x g for 20 minutes to remove dead cells and debris.
-
10,000 x g for 30 minutes to remove larger vesicles.
-
100,000 x g for 70 minutes to pellet sEVs.
-
-
Wash the sEV pellet with PBS and centrifuge again at 100,000 x g for 70 minutes.
-
Resuspend the final sEV pellet in a known volume of PBS.
-
Quantify the sEVs by measuring the particle concentration and size distribution using NTA.
-
Measure the protein content of the isolated sEVs using a protein quantification assay.
Combination Therapy
This compound has shown potential in combination with immune checkpoint inhibitors. By inhibiting the release of exosomal PD-L1 from cancer cells, this compound can enhance the efficacy of anti-PD-1/PD-L1 therapies. This suggests that this compound could be a valuable adjuvant in immunotherapy by mitigating a key mechanism of immune escape.
Conclusion
This compound presents a repurposed therapeutic with a novel mechanism of action in the context of cancer. Its ability to inhibit ETA and subsequently reduce sEV secretion offers a unique strategy to target tumor growth, metastasis, and immune evasion. The provided protocols and data serve as a foundation for researchers to explore the full potential of this compound in various cancer cell line models and to further investigate its clinical applications, particularly in combination with existing cancer therapies. Further research is warranted to expand the quantitative data across a wider range of cancer cell types and to elucidate the full spectrum of its cellular effects.
Application Notes and Protocols for Developing a Sulfisoxazole Resistance Model in the Lab
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in-vitro development and characterization of bacterial resistance to sulfisoxazole (B1682709). This model is crucial for understanding resistance mechanisms, discovering new drug targets, and evaluating the efficacy of novel antimicrobial agents.
Introduction to this compound and Resistance
This compound is a sulfonamide antibiotic that acts as a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS).[1][2][3] This enzyme is critical for the synthesis of dihydrofolic acid, a precursor to folic acid, which is essential for the production of nucleotides and certain amino acids.[1][3][4] By blocking this pathway, this compound and other sulfonamides inhibit bacterial growth, exerting a bacteriostatic effect.[1][3]
The emergence of bacterial resistance to sulfonamides, including this compound, poses a significant challenge in clinical settings.[5] Understanding the mechanisms by which bacteria develop resistance is paramount for the development of effective countermeasures. The primary mechanisms of resistance involve either mutations in the target enzyme or the acquisition of alternative, resistant enzymes.[5][6]
Core Mechanisms of this compound Resistance
Bacteria primarily develop resistance to this compound through two main strategies:
-
Target Modification via folP Gene Mutations: The chromosomal gene folP encodes for the dihydropteroate synthase (DHPS) enzyme.[5][7] Spontaneous mutations in the folP gene can lead to amino acid substitutions in the DHPS enzyme.[5][8][9] These changes can reduce the binding affinity of this compound to the enzyme while still allowing the natural substrate, para-aminobenzoic acid (pABA), to bind, thus rendering the antibiotic ineffective.[5][9]
-
Acquisition of Resistant DHPS Gene Variants (sul genes): Bacteria can acquire mobile genetic elements, such as plasmids and integrons, that carry sulfonamide resistance genes (sul).[5][10][11] The most common of these are sul1, sul2, and sul3.[5][11][12] These genes encode for alternative DHPS enzymes that are insensitive to sulfonamides, allowing the bacteria to continue folic acid synthesis even in the presence of the drug.[5][10] The sul1 gene is often found associated with class 1 integrons.[7][11]
Signaling Pathway of this compound Action and Resistance
The following diagram illustrates the folic acid synthesis pathway, the inhibitory action of this compound, and the mechanisms of resistance.
Caption: Folic acid synthesis, this compound inhibition, and resistance pathways.
Experimental Protocols
Protocol 1: Induction of this compound Resistance by Adaptive Laboratory Evolution (ALE)
This protocol describes a method for inducing this compound resistance in a susceptible bacterial strain through serial passage in the presence of increasing concentrations of the antibiotic.[13][14][15]
Materials:
-
Susceptible bacterial strain (e.g., Escherichia coli ATCC 25922)
-
Luria-Bertani (LB) broth or Mueller-Hinton (MH) broth
-
This compound stock solution
-
Sterile culture tubes or 96-well plates
-
Incubator
-
Spectrophotometer
Procedure:
-
Determine the initial Minimum Inhibitory Concentration (MIC): Before starting the ALE experiment, determine the baseline MIC of this compound for the ancestral bacterial strain using the protocol outlined in Section 4.2.
-
Prepare Cultures: Inoculate replicate cultures of the susceptible bacterial strain in broth containing a sub-inhibitory concentration of this compound (e.g., 0.5 x MIC). Include a control culture with no antibiotic.
-
Incubation: Incubate the cultures at 37°C with shaking for 24 hours.
-
Serial Passage: After incubation, measure the optical density (OD) of each culture. Transfer a small volume (e.g., 1% of the total volume) of the culture that shows growth at the highest this compound concentration to a fresh tube of broth containing a two-fold higher concentration of the antibiotic.
-
Repeat Passaging: Repeat the incubation and serial passage steps daily, progressively increasing the this compound concentration.
-
Isolation of Resistant Strains: Continue the process until the bacterial cultures can grow at a significantly higher concentration of this compound compared to the ancestral strain (e.g., 8-fold or higher MIC). At this point, streak the culture onto an agar (B569324) plate to isolate single colonies of the resistant strain.
-
Cryopreservation: Preserve the isolated resistant strains and the ancestral strain for further characterization by storing them in a suitable cryoprotectant at -80°C.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol uses the broth microdilution method to quantify the level of resistance to this compound.[16]
Materials:
-
Bacterial strains (ancestral and evolved resistant strains)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Incubator
Procedure:
-
Prepare this compound Dilutions: Prepare a series of two-fold serial dilutions of this compound in CAMHB in the wells of a 96-well plate. The concentration range should bracket the expected MIC values.
-
Prepare Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate the Plate: Add the standardized bacterial inoculum to each well containing the this compound dilutions. Include a positive control well (bacteria in broth without antibiotic) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 3: Molecular Characterization of Resistant Strains
This protocol describes the use of Polymerase Chain Reaction (PCR) and DNA sequencing to identify the genetic basis of resistance.
4.3.1. PCR for sul Gene Detection
Materials:
-
Genomic DNA extracted from ancestral and resistant bacterial strains
-
PCR primers specific for sul1, sul2, and sul3 genes
-
Taq DNA polymerase and reaction buffer
-
dNTPs
-
Thermocycler
-
Agarose (B213101) gel electrophoresis equipment
Procedure:
-
Prepare PCR Reaction: Set up PCR reactions containing the extracted genomic DNA, specific primers for each sul gene, Taq polymerase, dNTPs, and reaction buffer.
-
PCR Amplification: Perform PCR using an appropriate thermocycling program with annealing temperatures optimized for the specific primers.
-
Gel Electrophoresis: Analyze the PCR products by agarose gel electrophoresis. The presence of a band of the expected size indicates the presence of the corresponding sul gene.
4.3.2. Sequencing of the folP Gene
Materials:
-
Genomic DNA from ancestral and resistant strains
-
PCR primers flanking the folP gene
-
PCR purification kit
-
DNA sequencing service or in-house sequencing equipment
Procedure:
-
Amplify the folP Gene: Amplify the entire coding sequence of the folP gene using PCR.
-
Purify PCR Product: Purify the amplified PCR product to remove primers and dNTPs.
-
Sequence the Gene: Sequence the purified PCR product.
-
Sequence Analysis: Align the folP gene sequence from the resistant strain with the sequence from the ancestral (susceptible) strain to identify any mutations.
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: MIC Values of this compound for Ancestral and Evolved Strains
| Strain | MIC (µg/mL) | Fold Change in MIC |
| Ancestral Strain | - | |
| Evolved Resistant Strain 1 | ||
| Evolved Resistant Strain 2 | ||
| ... |
Table 2: Molecular Characterization of this compound Resistant Strains
| Strain | sul1 | sul2 | sul3 | folP Mutation(s) |
| Ancestral Strain | - | - | - | None |
| Evolved Resistant Strain 1 | ||||
| Evolved Resistant Strain 2 | ||||
| ... |
Experimental Workflow Diagrams
The following diagrams illustrate the workflows for developing and characterizing this compound-resistant bacteria.
Caption: Workflow for Adaptive Laboratory Evolution (ALE).
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound Acetyl | C13H15N3O4S | CID 6662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Sulfonamides Resistance Genes | Rupa Health [rupahealth.com]
- 6. benchchem.com [benchchem.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Characterization of Mutations Contributing to Sulfathiazole Resistance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genetic analyses of sulfonamide resistance and its dissemination in gram-negative bacteria illustrate new aspects of R plasmid evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dissemination of Sulfonamide Resistance Genes (sul1, sul2, and sul3) in Portuguese Salmonella enterica Strains and Relation with Integrons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. brieflands.com [brieflands.com]
- 13. Experimental evolution of resistance to an antimicrobial peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Adaptive laboratory evolution of antimicrobial resistance in bacteria for genetic and phenotypic analyses: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 15. Adaptive Laboratory Evolution of Antibiotic Resistance Using Different Selection Regimes Lead to Similar Phenotypes and Genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for the Analytical Identification of Sulfisoxazole Metabolites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the identification and quantification of sulfisoxazole (B1682709) and its primary metabolites in biological matrices. The protocols focus on robust and widely used analytical techniques, including High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Introduction
This compound is a sulfonamide antibiotic that undergoes metabolic transformation in the body, primarily through acetylation. The major metabolite is N4-acetylthis compound, which, along with the parent drug, needs to be accurately identified and quantified for pharmacokinetic, pharmacodynamic, and toxicological studies. Other acetylated metabolites, such as N1-acetylthis compound and diacetylthis compound, have also been reported. This document outlines detailed protocols for the analysis of these compounds.
Metabolic Pathway of this compound
This compound is primarily metabolized in the liver via N-acetylation, a reaction catalyzed by the N-acetyltransferase (NAT) enzyme system. The primary metabolite is the N4-acetylated form. Other minor acetylation products can also be formed.
Analytical Methods: Quantitative Data Summary
The following tables summarize the quantitative performance of HPLC-UV and LC-MS/MS methods for the analysis of this compound and its metabolites.
Table 1: HPLC-UV Method Performance
| Analyte | Matrix | Linearity Range (mg/L) | Limit of Quantitation (µg/mL) |
| This compound | Plasma, Urine | 0.05 - 200[1] | - |
| N4-Acetylthis compound | Plasma, Urine | 0.05 - 200[1] | - |
Table 2: LC-MS/MS Method Performance
| Analyte | Matrix | Linearity Range (µg/L) | Limit of Quantitation (µg/L) |
| This compound | Mouse Plasma | - | - |
| N1-Acetylthis compound | Mouse Plasma | - | - |
| N4-Acetylthis compound | Mouse Plasma | - | - |
| Diacetylthis compound | Mouse Plasma | - | - |
Note: Specific linearity ranges and LOQs for the LC-MS/MS method in mouse plasma were not detailed in the provided search results but the method was successfully developed and applied for pharmacokinetic studies.
Experimental Protocols
Protocol 1: Analysis of this compound and N4-Acetylthis compound in Plasma and Urine by HPLC-UV
This protocol is adapted from a simple and rapid chromatographic method for the separation and quantitative determination of this compound and its N4-acetyl metabolite.[1]
1. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma or urine into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of a solution containing 12 mg/L of the internal standard, N4-acetylsulfamethoxazole, in absolute methanol (B129727).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes to obtain a clear supernatant.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
2. HPLC-UV Conditions
-
Column: 10-µm µParticulate column
-
Mobile Phase: 32:68 (v/v) mixture of methanol and 0.01 mol/L sodium acetate (B1210297) buffer (pH 4.7)[1]
-
Flow Rate: 1.2 mL/min[1]
-
Injection Volume: 20 µL
-
Detection: UV at 254 nm[1]
-
Run Time: Approximately 15 minutes
3. Quantification
Concentrations are calculated from the peak-height ratios of this compound or N4-acetylthis compound to the internal standard, N4-acetylsulfamethoxazole.[1]
Protocol 2: Simultaneous Determination of this compound and its N-acetylated Metabolites by LC-MS/MS
This protocol provides a general framework for the simultaneous analysis of this compound and its acetylated metabolites (N1-acetyl SFX, N4-acetyl SFX, and diacetyl SFX) using LC-MS/MS.
1. Sample Preparation
-
Protein Precipitation:
-
To 50 µL of plasma, add 150 µL of acetonitrile (B52724) containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the supernatant for analysis.
-
-
Solid-Phase Extraction (SPE): For cleaner samples and lower detection limits, an SPE method can be employed.
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the pre-treated plasma or urine sample.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analytes with a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
2. LC-MS/MS Conditions
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor and product ion transitions for each analyte and the internal standard need to be optimized.
3. Data Analysis
Data is acquired and processed using the instrument-specific software. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. The concentration of the analytes in the samples is then determined from this curve.
References
Application Note: High-Throughput Screening of Sulfisoxazole for Biofilm Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which acts as a protective barrier. Sulfisoxazole (B1682709), a sulfonamide antibiotic, has a well-established mechanism of action involving the inhibition of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1][2] This bacteriostatic effect has been widely studied against planktonic bacteria. However, its efficacy against bacterial biofilms is an area of growing interest. This application note provides a detailed protocol for testing the inhibitory effects of this compound on biofilm formation using a high-throughput crystal violet assay.
Principle
The protocol described herein is a quantitative method to assess the ability of this compound to inhibit biofilm formation by pathogenic bacteria, such as Pseudomonas aeruginosa and Staphylococcus aureus. The assay is performed in a 96-well microtiter plate format, allowing for the screening of a range of this compound concentrations. The quantification of biofilm biomass is achieved using crystal violet, a basic dye that stains the acidic components of the biofilm matrix and bacterial cells.[3][4][5] The amount of retained stain is proportional to the total biofilm biomass. By comparing the absorbance of stained biofilms in the presence and absence of this compound, the Minimum Biofilm Inhibitory Concentration (MBIC) can be determined.
Data Presentation
The quantitative data generated from the biofilm inhibition assay should be summarized for clear interpretation and comparison. The following tables provide a template for presenting the Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Inhibitory Concentration (MBIC) of this compound against common biofilm-forming bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Planktonic Bacteria
| Bacterial Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Pseudomonas aeruginosa | >1000 | >1000 | [3] |
| Staphylococcus aureus | 16 - 512 | >512 | [1][4] |
Note: MIC values can vary significantly depending on the specific strain and testing conditions. The values presented are indicative ranges based on available literature for sulfonamides.
Table 2: Minimum Biofilm Inhibitory Concentration (MBIC) of this compound
| Bacterial Strain | This compound Concentration (µg/mL) | % Biofilm Inhibition (Mean ± SD) |
| Pseudomonas aeruginosa | 0 (Control) | 0 ± 0 |
| 64 | ||
| 128 | ||
| 256 | ||
| 512 | ||
| 1024 | ||
| Staphylococcus aureus | 0 (Control) | 0 ± 0 |
| 16 | ||
| 32 | ||
| 64 | ||
| 128 | ||
| 256 |
This table should be populated with experimental data. The MBIC is defined as the lowest concentration of this compound that produces a significant reduction (e.g., ≥50% or ≥90%) in biofilm formation compared to the untreated control.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of this compound that inhibits the visible growth of planktonic bacteria.
Materials:
-
Bacterial culture (e.g., P. aeruginosa, S. aureus)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
This compound stock solution (e.g., 10 mg/mL in a suitable solvent)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare Bacterial Inoculum: Inoculate a single colony of the test bacterium into 5 mL of MHB and incubate overnight at 37°C with shaking. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Prepare this compound Dilutions: Perform serial two-fold dilutions of the this compound stock solution in MHB directly in the 96-well plate. The final volume in each well should be 100 µL. Include a growth control (no this compound) and a sterility control (no bacteria).
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed. This can be confirmed by measuring the optical density at 600 nm (OD₆₀₀).
Protocol 2: Biofilm Formation Inhibition Assay (Crystal Violet Method)
This protocol quantifies the effect of this compound on biofilm formation.
Materials:
-
Bacterial culture (e.g., P. aeruginosa, S. aureus)
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose (or other biofilm-promoting medium)
-
This compound stock solution
-
Sterile 96-well flat-bottom polystyrene microtiter plates
-
Phosphate-buffered saline (PBS), pH 7.4
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid in water
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare Bacterial Inoculum: Grow an overnight culture of the test bacterium in TSB. Dilute the culture in fresh TSB with 1% glucose to an OD₆₀₀ of 0.05-0.1.
-
Prepare this compound Dilutions: In a 96-well plate, prepare serial dilutions of this compound in TSB with 1% glucose to a final volume of 100 µL per well. Include a positive control (bacteria with no this compound) and a negative control (medium only).
-
Inoculation: Add 100 µL of the diluted bacterial culture to each well (except the negative control).
-
Incubation: Cover the plate and incubate statically at 37°C for 24-48 hours to allow for biofilm formation.
-
Washing: Gently aspirate the medium and planktonic cells from each well. Wash the wells twice with 200 µL of sterile PBS, being careful not to disturb the biofilm at the bottom of the wells. After the final wash, invert the plate and tap it on a paper towel to remove excess liquid.
-
Staining: Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to dissolve the bound crystal violet. Incubate for 10-15 minutes at room temperature with gentle shaking.
-
Quantification: Transfer 150 µL of the solubilized crystal violet from each well to a new flat-bottom 96-well plate. Measure the absorbance at 570-595 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of biofilm inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (OD of treated well / OD of control well)] x 100
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the this compound biofilm inhibition assay.
Potential Signaling Pathway Inhibition
Sulfonamides may interfere with bacterial signaling pathways that regulate biofilm formation, such as quorum sensing. The following diagram illustrates a simplified model of how this compound could potentially disrupt this process.
Caption: Potential mechanisms of this compound action on bacterial growth and biofilm formation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Sensitivity of Pseudomonas aeruginosa to sulphonamides and trimethoprim and the activity of the combination trimethoprim: sulphamethoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Sulfisoxazole Precipitation in Media
Welcome to the technical support center for sulfisoxazole (B1682709). This resource is designed for researchers, scientists, and drug development professionals to address common issues related to this compound precipitation in experimental media.
This compound Physicochemical Properties
Understanding the fundamental properties of this compound is the first step in troubleshooting solubility issues. Key quantitative data is summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 267.3 g/mol | [1] |
| pKa | 5.0 (at 25°C) | [1][2][3] |
| Appearance | White to slightly yellowish crystalline powder | [2][4] |
| Aqueous Solubility | Highly pH-dependent. <1 mg/mL at 22.5°C. | [2][5] |
| ~0.43 mg/mL at pH 5.0 | [4] | |
| ~3.5 mg/mL at pH 6.0 | [1][3] | |
| ~17 mg/mL at pH 7.0 | [4] | |
| Solubility in Organic Solvents | DMSO: 50 mg/mL | [6] |
| Acetone: 50 mg/mL | [2][5] | |
| DMF: 50 mg/mL | [6] | |
| Ethanol: 1 mg/mL | [6] | |
| Storage Conditions | 2-8°C, protected from light, in a tightly sealed container. | [2][3] |
| Stability | Stable in solid form. Incompatible with strong oxidizing agents. May be sensitive to prolonged exposure to air and light. | [1][2] |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound precipitated immediately after I added my DMSO stock to the culture medium. What happened and how can I fix it?
A1: This is a common phenomenon known as "crashing out".[7] It occurs when a compound dissolved in a highly soluble organic solvent (like DMSO) is rapidly introduced into an aqueous environment (like culture media) where its solubility is much lower.[7] The DMSO disperses quickly, leaving the this compound behind in a supersaturated state, causing it to precipitate.
Troubleshooting Steps & Solutions:
-
Use Pre-Warmed Media: Always add your this compound stock to media that has been pre-warmed to your experimental temperature (e.g., 37°C). Low temperatures decrease solubility.[7]
-
Slow, Dropwise Addition: Add the stock solution slowly, drop-by-drop, directly into the bulk of the media while gently swirling or vortexing.[7][8] This prevents localized high concentrations that are prone to precipitation.
-
Perform a Stepwise Dilution: Instead of adding the concentrated stock directly to the final volume, create an intermediate dilution. First, dispense a small amount of the pre-warmed media into a tube. Add the required amount of DMSO stock to this small volume, mix well, and then transfer this intermediate solution to the rest of your media.[8]
-
Lower the Final Concentration: Your target concentration may simply be above the solubility limit of this compound in your specific media. Try reducing the final concentration.[7]
-
Minimize Final DMSO Concentration: While DMSO is an excellent solvent for the stock, its concentration in the final culture medium should be as low as possible, ideally below 0.1% and not exceeding 0.5%, to avoid cytotoxic effects and solubility issues.[7] Preparing a more concentrated DMSO stock allows you to add a smaller volume.
Q2: I don't see a precipitate at first, but my media turns cloudy after a few hours in the incubator. What's causing this delayed precipitation?
A2: Delayed precipitation can be caused by several factors related to the stability of the solution over time.
Potential Causes & Solutions:
-
Temperature Fluctuations: Repeatedly removing your culture vessels from the stable incubator environment can cause temperature cycling, which may decrease the solubility of the compound over time. Minimize the time that plates or flasks are outside the incubator.[7]
-
Media Evaporation: In long-term experiments, evaporation can occur, which increases the concentration of all components in the media, including this compound. This may push the concentration above its solubility limit.[7] Ensure your incubator is properly humidified and consider using low-evaporation lids or sealing plates.[7]
-
pH Shift: Although culture media are buffered, cellular metabolism can cause slight shifts in the local pH over time. Given this compound's pKa of 5.0, its solubility is sensitive to pH changes.[9]
-
Interaction with Media Components: this compound may interact with salts, proteins (if using serum), or other components in the media, forming less soluble complexes over time.[10]
Q3: What is the maximum concentration of this compound I can use?
A3: The maximum soluble concentration is not a fixed value; it depends heavily on the composition of your specific medium (pH, salts, protein content) and the experimental temperature. As shown in the table above, the solubility of this compound increases dramatically from pH 5 to pH 7.[4] Since most cell culture media are buffered between pH 7.2 and 7.4, you can likely achieve higher concentrations than in unbuffered water. However, the best approach is to determine the solubility limit empirically in your own system by following the protocol for a solubility test.[7]
Q4: How can I tell if the precipitate is this compound or something else, like bacterial contamination?
A4: This is a critical distinction.
-
Microscopic Examination: Observe a sample of the media under a microscope. This compound precipitate will typically appear as amorphous or crystalline structures. In contrast, bacterial contamination will show small, uniformly shaped organisms, often exhibiting motility. Fungal contamination may appear as filamentous hyphae.
-
Incubator Check: Place a flask of the media alone (with the this compound, but without cells) in the incubator. If it is a chemical precipitate, it should still form. If it is contamination, the media will likely become turbid and may change color (e.g., yellowing of phenol (B47542) red indicator) due to a rapid drop in pH.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution (e.g., 50 mM in DMSO)
-
Calculate Mass: Based on the molecular weight of this compound (267.3 g/mol ), calculate the mass required.
-
For 1 mL of a 50 mM stock: 0.050 mol/L * 0.001 L * 267.3 g/mol = 0.0134 g (13.4 mg)
-
-
Weighing: Accurately weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the desired volume of high-purity, anhydrous DMSO. Vortex thoroughly.[11]
-
Aid Dissolution (if needed): If the compound does not dissolve completely, brief sonication (10-15 minutes) or gentle warming to 37°C can be used.[11]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term (months) or -80°C for long-term (years) use, protected from light.[6][11]
Protocol 2: Determining the Maximum Soluble Concentration of this compound
This protocol helps you find the practical working concentration limit in your specific media.
-
Preparation: Prepare a series of dilutions of your this compound stock solution in your complete, pre-warmed (37°C) cell culture medium in a multi-well plate or microcentrifuge tubes.
-
Example concentrations: 200 µM, 150 µM, 100 µM, 75 µM, 50 µM, 25 µM, 10 µM.
-
-
Controls: Include two control wells:
-
Media Only: Your cell culture medium without any additions.
-
Vehicle Control: Your medium with the highest volume of DMSO used in the dilution series (e.g., 0.1% DMSO).[7]
-
-
Incubation: Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO₂).[7]
-
Observation: Visually inspect the wells for any signs of cloudiness or precipitate at several time points (e.g., 0, 2, 6, and 24 hours).[7]
-
Determination: The highest concentration that remains clear and free of precipitate at all time points is your maximum working soluble concentration. For a more quantitative assessment, the absorbance of the plate can be read at a high wavelength (e.g., 600-650 nm); an increase in absorbance indicates scattering due to a precipitate.[7]
Mandatory Visualizations
Diagrams
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Experimental workflow for determining maximum soluble concentration.
Caption: Relationship between pH and this compound solubility.
References
- 1. This compound | 127-69-5 [chemicalbook.com]
- 2. This compound CAS#: 127-69-5 [m.chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. antiinfectivemeds.com [antiinfectivemeds.com]
- 5. 127-69-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. caymanchem.com [caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pH-induced solubility transition of sulfonamide-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Sulfisoxazole Solubility Issues In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals working with sulfisoxazole (B1682709). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous buffers like PBS?
A1: this compound is a weakly acidic drug with low intrinsic aqueous solubility.[1] Its solubility is highly dependent on the pH of the solution. In neutral or acidic buffers, the compound exists predominantly in its less soluble, unionized form.
Q2: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. What's happening?
A2: This is a common issue known as "crashing out." While this compound is highly soluble in DMSO, a rapid dilution into an aqueous medium like cell culture broth can cause it to precipitate.[2][3] This occurs because the DMSO concentration is no longer high enough to keep the hydrophobic drug in solution. To avoid this, it is crucial to perform serial dilutions and ensure the final DMSO concentration in your assay is low, typically below 0.5%, as higher concentrations can be toxic to cells.[2][4]
Q3: What is the maximum recommended concentration of DMSO for in vitro assays?
A3: The maximum tolerated DMSO concentration is cell-line dependent.[4] However, a general guideline is to keep the final concentration at or below 0.5% to avoid solvent-induced cytotoxicity.[4][5][6] It is always best practice to include a vehicle control (medium with the same final DMSO concentration as your experimental samples) to account for any potential effects of the solvent on your cells.[4]
Q4: Can I heat my this compound solution to get it to dissolve?
A4: Gentle warming to 37°C can aid in the dissolution of this compound in a co-solvent like DMSO.[7] However, prolonged exposure to heat should be avoided as this compound can be sensitive to heat.[8]
Q5: Are there alternatives to DMSO for solubilizing this compound?
A5: Yes, other methods to improve the aqueous solubility of this compound include pH adjustment to create a more alkaline environment, and the use of complexation agents like cyclodextrins.[9][10] The choice of method will depend on the specific requirements of your experiment.
Troubleshooting Guides
Issue 1: this compound Precipitation in Cell Culture Media
-
Symptom: Cloudiness or visible precipitate in the cell culture wells after adding the this compound working solution.
-
Root Cause: The aqueous solubility of this compound has been exceeded upon dilution of the stock solution.
-
Solution Workflow:
-
Verify Stock Solution: Ensure your high-concentration stock in DMSO is fully dissolved before preparing working solutions.
-
Perform Serial Dilutions: Avoid adding a highly concentrated DMSO stock directly to your aqueous medium. Instead, perform one or more intermediate dilution steps in pre-warmed (37°C) cell culture medium.[7]
-
Control Final DMSO Concentration: Calculate the final percentage of DMSO in your wells and ensure it is below the toxicity threshold for your cell line (generally <0.5%).[4]
-
Solubility Test: If precipitation persists, perform a simple solubility test. Prepare a serial dilution of your compound in your final cell culture medium and visually inspect for precipitation after a short incubation at 37°C.[2] This will help you determine the maximum soluble concentration under your experimental conditions.
-
Issue 2: Inconsistent Experimental Results
-
Symptom: High variability between replicate wells or experiments.
-
Root Cause: This could be due to incomplete dissolution or precipitation of this compound, leading to inconsistent dosing.
-
Solution Workflow:
-
Freshly Prepare Working Solutions: Prepare your final working solutions fresh from a stock solution for each experiment.
-
Vortex Gently: When preparing dilutions, mix thoroughly but gently to avoid damaging components of the cell culture medium.
-
pH Considerations: Be aware that the pH of your cell culture medium can influence the solubility of this compound. Ensure your medium is properly buffered.
-
Data Presentation
Table 1: Solubility of this compound and its Prodrug in Various Solvents
| Compound | Solvent | Temperature | Solubility | Citations |
| This compound | Water | 25°C | ~0.13 mg/mL | [1] |
| This compound | Water (pH 5.0) | Not Specified | 43 mg/dL (0.43 mg/mL) | [1] |
| This compound | Water (pH 6.0) | Not Specified | 196 mg/dL (1.96 mg/mL) | [1] |
| This compound | Water (pH 7.0) | Not Specified | 1.7 g/dL (17 mg/mL) | [1] |
| This compound | Acetone | Not Specified | 50 mg/mL | [8] |
| This compound | DMSO | Not Specified | ≥ 150 mg/mL | [11] |
| This compound Acetyl | Water | Not Specified | Practically insoluble (~0.07 mg/mL) | [7] |
| This compound Acetyl | Ethanol | Not Specified | ~5.7 mg/mL | [7] |
| This compound Acetyl | DMSO | Not Specified | ≥ 250 mg/mL | [7] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent (DMSO)
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which can be further diluted for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath (optional)
Methodology:
-
Calculate Required Mass: Determine the mass of this compound needed for your desired stock concentration and volume.
-
Weighing: Carefully weigh the calculated amount of this compound powder.
-
Dissolution:
-
Add the weighed powder to a sterile microcentrifuge tube.
-
Add the required volume of anhydrous DMSO.
-
Vortex the mixture thoroughly until the powder is completely dissolved.
-
If necessary, briefly sonicate the tube in an ultrasonic bath or warm gently to 37°C to aid dissolution.[7]
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).[11]
-
Protocol 2: Preparation of a Working Solution by Serial Dilution
This protocol details the preparation of a final working solution of this compound in cell culture medium from a concentrated DMSO stock.
Materials:
-
Concentrated this compound stock solution in DMSO (from Protocol 1)
-
Sterile, pre-warmed (37°C) cell culture medium
-
Sterile pipette tips and pipettes
Methodology:
-
Thaw Stock Solution: Thaw an aliquot of the concentrated stock solution at room temperature.
-
Intermediate Dilution (Recommended):
-
Prepare an intermediate dilution of the stock solution in either DMSO or your final cell culture medium. For example, to prepare a 10 mM intermediate solution from a 100 mM stock, dilute 10 µL of the stock into 90 µL of medium.
-
-
Final Dilution:
-
Add a small volume of the intermediate solution to the final volume of pre-warmed cell culture medium while gently mixing. For example, to achieve a final concentration of 100 µM, add 10 µL of the 10 mM intermediate solution to 990 µL of medium.
-
This results in a final DMSO concentration of 0.1%.
-
-
Final Check: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Logical steps for troubleshooting precipitation.
Signaling Pathway: Off-Target Effect of this compound on Endothelin Receptor A (ETA)
Recent research has identified an "off-target" effect of this compound, where it acts as an antagonist of the Endothelin Receptor A (ETA), a G-protein coupled receptor.[11] This inhibition has been shown to interfere with the biogenesis and secretion of small extracellular vesicles (sEVs), particularly in cancer cells, leading to anti-tumor effects.[12][13]
References
- 1. antiinfectivemeds.com [antiinfectivemeds.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. This compound CAS#: 127-69-5 [m.chemicalbook.com]
- 9. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound inhibits the secretion of small extracellular vesicles by targeting the endothelin receptor A - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Identifying and Mitigating Sulfisoxazole-Induced Cytotoxicity in In-Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with sulfisoxazole-induced cytotoxicity in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
A1: this compound-induced cytotoxicity is primarily mediated by its reactive metabolites. These metabolites can lead to the formation of reactive oxygen species (ROS), causing oxidative stress within the cells.[1][2] This oxidative stress can damage cellular components and trigger programmed cell death, or apoptosis.[1][2]
Q2: I am observing significant cell death in my cultures treated with This compound (B1682709). How can I mitigate this?
A2: To mitigate this compound-induced cytotoxicity, consider co-treatment with an antioxidant such as N-acetylcysteine (NAC). NAC can help replenish intracellular glutathione (B108866) (GSH), a key antioxidant, and directly scavenge ROS, thereby reducing oxidative stress and protecting the cells.
Q3: My IC50 values for this compound are inconsistent between experiments. What could be the cause?
A3: Inconsistent IC50 values can stem from several factors:
-
Compound Precipitation: this compound has limited aqueous solubility and may precipitate in your culture medium, especially at higher concentrations. This can lead to variability in the effective concentration of the compound.
-
Cell Seeding Density: Variations in the initial number of cells seeded can significantly impact the final assay readout.
-
DMSO Concentration: If using DMSO to dissolve this compound, ensure the final concentration is low (typically <0.5%) and consistent across all wells, as DMSO itself can be cytotoxic.
-
Assay Interference: this compound may interfere with certain assay reagents. For example, it may interact with tetrazolium salts like MTT, leading to inaccurate readings.
Q4: Can this compound interfere with standard cytotoxicity assays like the MTT assay?
A4: Yes, compounds with reducing properties can interfere with the MTT assay by directly reducing the MTT reagent, leading to a false-positive signal for cell viability. It is advisable to run a control plate with this compound in cell-free media to check for any direct reduction of MTT. If interference is observed, consider using an alternative cytotoxicity assay, such as the LDH release assay or a cell counting-based method.
Troubleshooting Guides
Issue 1: Unexpectedly High or Low Cytotoxicity
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Precipitation | Visually inspect wells for precipitate under a microscope. Prepare fresh serial dilutions for each experiment. Consider using a lower top concentration or a different solvent system if solubility is an issue. | A clear solution in the wells and more consistent dose-response curves. |
| Incorrect Drug Concentration | Verify the calculations for your stock solution and dilutions. Use calibrated pipettes and ensure proper mixing at each dilution step. | Accurate and reproducible concentrations of this compound in your assays. |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivities to this compound. Confirm the expected sensitivity of your cell line from literature or preliminary dose-response experiments. | Establishment of an appropriate concentration range for your specific cell line. |
| Contamination | Regularly check cultures for signs of bacterial or fungal contamination. Perform mycoplasma testing. | Healthy cell morphology and growth in control wells, ensuring that observed cytotoxicity is due to the compound. |
Issue 2: High Variability Between Replicate Wells
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Uneven Cell Seeding | Ensure a homogenous cell suspension before and during plating. Gently swirl the cell suspension between pipetting into wells. | Consistent cell numbers across all wells, leading to lower variability in assay readouts. |
| Edge Effects | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity. | Reduced variability between replicate wells and more reliable data. |
| Incomplete Reagent Mixing | Ensure thorough but gentle mixing of assay reagents in each well. Avoid introducing bubbles. | Uniform distribution of reagents and consistent reaction kinetics in all wells. |
Quantitative Data Summary
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Sulfamethoxazole (B1682508) derivative | MCF-7 | MTT | 0.18 - 2.82 | [2] |
| Doxorubicin (Reference) | MCF-7 | MTT | 3.42 | [2] |
| Benzimidazole (B57391) derivative | A549 | Not Specified | 15.80 µg/mL | [4] |
| Benzimidazole derivative | HepG2 | Not Specified | 15.58 µg/mL | [4] |
| Cisplatin (Reference) | HepG2 | Not Specified | 37.32 µM | [4] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using LDH Release Assay
This protocol is designed to assess cytotoxicity by measuring the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.
Materials:
-
Target cells (e.g., HepG2, A549, or MCF-7)
-
Complete cell culture medium
-
This compound
-
DMSO (if required for dissolution)
-
96-well clear-bottom tissue culture plates
-
LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO or an appropriate solvent. Perform serial dilutions in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.5%.
-
Cell Treatment: Remove the medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Assay Execution: Follow the manufacturer's instructions for the LDH cytotoxicity assay kit. This typically involves transferring a portion of the cell culture supernatant to a new plate and adding the LDH reaction mixture.
-
Data Acquisition: Measure the absorbance at the recommended wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the maximum LDH release control. Plot the percentage of cytotoxicity against the log of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.
Protocol 2: Mitigating this compound-Induced Cytotoxicity with N-Acetylcysteine (NAC)
This protocol assesses the protective effect of NAC against this compound-induced cell death.
Materials:
-
Target cells
-
Complete cell culture medium
-
This compound
-
N-Acetylcysteine (NAC)
-
Cell viability assay kit (e.g., CellTiter-Glo®)
-
96-well opaque-walled tissue culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well opaque-walled plate and incubate for 24 hours.
-
Co-treatment Preparation: Prepare solutions of this compound at various concentrations and a solution of NAC (e.g., 1-5 mM).
-
Cell Treatment: Treat the cells with the following conditions:
-
Vehicle control
-
This compound alone (multiple concentrations)
-
NAC alone
-
This compound and NAC in combination
-
-
Incubation: Incubate the plate for the desired exposure time.
-
Assay Execution: Perform the cell viability assay according to the manufacturer's protocol.
-
Data Acquisition: Measure luminescence using a microplate reader.
-
Data Analysis: Compare the cell viability in the this compound-treated groups with and without NAC to determine the protective effect of NAC.
Protocol 3: Measuring this compound-Induced Mitochondrial ROS using MitoSOX™ Red
This protocol quantifies mitochondrial superoxide (B77818) production, a key indicator of oxidative stress.
Materials:
-
Target cells
-
Complete cell culture medium
-
This compound
-
MitoSOX™ Red mitochondrial superoxide indicator
-
HBSS (Hank's Balanced Salt Solution)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Treatment: Culture and treat cells with this compound for the desired time in a suitable culture vessel.
-
MitoSOX™ Red Loading: Prepare a 5 µM working solution of MitoSOX™ Red in warm HBSS. Remove the culture medium from the cells and add the MitoSOX™ Red working solution.
-
Incubation: Incubate the cells for 10-30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells three times with warm HBSS.
-
Analysis:
-
Fluorescence Microscopy: Image the cells using a fluorescence microscope with appropriate filters for red fluorescence.
-
Flow Cytometry: Trypsinize and resuspend the cells in HBSS for analysis on a flow cytometer to quantify the fluorescence intensity.
-
-
Data Interpretation: An increase in red fluorescence intensity in this compound-treated cells compared to control cells indicates an increase in mitochondrial superoxide production.
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway for this compound-induced cytotoxicity.
Caption: Experimental workflow for IC50 determination using an LDH assay.
Caption: Workflow for assessing the mitigation of cytotoxicity by N-acetylcysteine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemmethod.com [chemmethod.com]
- 3. This compound inhibits the secretion of small extracellular vesicles by targeting the endothelin receptor A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
Technical Support Center: Strategies to Improve Sulfisoxazole Stability in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with sulfisoxazole (B1682709). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving this compound solutions.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues related to the stability of this compound in your experiments.
| Observed Issue | Potential Cause | Recommended Solution |
| Rapid degradation of this compound in aqueous solution. | Inappropriate pH: this compound stability is pH-dependent. Extreme acidic or alkaline conditions can accelerate hydrolysis. | Adjust the pH of your solution to a range of 5.0-7.0, where sulfonamides generally exhibit greater stability. Use appropriate buffer systems to maintain the desired pH. |
| Elevated Temperature: Higher temperatures increase the rate of chemical degradation. | Store this compound solutions at recommended temperatures, typically 2-8°C for short-term storage. For long-term storage, consider freezing (-20°C or lower), after confirming that freeze-thaw cycles do not affect stability. Avoid exposing solutions to high temperatures during experimental procedures unless required by the protocol. | |
| Exposure to Light: this compound can be susceptible to photodegradation, especially under UV light. | Protect solutions from light by using amber-colored vials or by wrapping containers with aluminum foil. Conduct experiments under controlled lighting conditions whenever possible. | |
| Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation of the this compound molecule. | De-gas your solvents before preparing solutions. Consider purging the solution with an inert gas like nitrogen or argon. The addition of antioxidants, such as sodium metabisulfite (B1197395) or ascorbic acid, may be beneficial, but their compatibility and potential for interference with your assay should be evaluated. | |
| Precipitation of this compound from solution. | Poor Solubility: this compound has limited aqueous solubility, which is also pH-dependent. | Ensure the concentration of this compound does not exceed its solubility at the specific pH and temperature of your solution. The use of co-solvents (e.g., ethanol, propylene (B89431) glycol) or complexing agents like cyclodextrins can enhance solubility. |
| Change in pH: A shift in the pH of the solution can cause the drug to precipitate if its solubility limit is exceeded at the new pH. | Maintain a consistent pH using a suitable buffer system. | |
| Inconsistent analytical results for this compound concentration. | Degradation during sample preparation or analysis: Samples may degrade after collection but before analysis, leading to variable results. | Minimize the time between sample preparation and analysis. Keep samples on ice or at refrigerated temperatures during processing. Ensure the analytical method itself is not causing degradation (e.g., high temperatures in the autosampler). |
| Interaction with container material: this compound may adsorb to the surface of certain types of containers. | Use high-quality, inert containers (e.g., borosilicate glass or polypropylene). Evaluate for potential adsorption by running control experiments. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: The primary degradation pathways for this compound in solution are hydrolysis, photodegradation, and oxidation.
-
Hydrolysis: This involves the cleavage of the sulfonamide bond (S-N), particularly under strong acidic or alkaline conditions.
-
Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions leading to the breakdown of the molecule.
-
Oxidation: The aromatic amine group and the sulfonamide group are susceptible to oxidation, which can be initiated by dissolved oxygen, metal ions, or oxidizing agents.
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is significantly influenced by pH. Generally, sulfonamides exhibit a U-shaped pH-rate profile, with maximum stability in the slightly acidic to neutral pH range (approximately pH 5-7). In highly acidic or alkaline solutions, the rate of hydrolysis increases.
Q3: What is the impact of temperature on this compound stability?
A3: As with most chemical reactions, the degradation of this compound is accelerated at higher temperatures. The relationship between temperature and the degradation rate constant often follows the Arrhenius equation. It is crucial to control the temperature during storage and experiments to ensure the stability of this compound solutions.
Q4: How can I improve the aqueous solubility and stability of this compound simultaneously?
A4: Complexation with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or β-cyclodextrin (β-CD), is an effective strategy to enhance both the aqueous solubility and stability of this compound. The hydrophobic this compound molecule can be encapsulated within the cyclodextrin (B1172386) cavity, which protects it from degradative environmental factors like hydrolysis and oxidation.
Q5: Are there any known excipient incompatibilities with this compound?
A5: While specific comprehensive compatibility studies for this compound with a wide range of excipients are not extensively published, general incompatibilities for sulfonamides should be considered. The primary amine group of this compound can react with reducing sugars (e.g., lactose) via the Maillard reaction, leading to discoloration and degradation. Additionally, interactions with certain metal ions that can catalyze oxidation should be considered. It is always recommended to perform compatibility studies with your specific formulation excipients.
Data Presentation
The following tables summarize quantitative data on the stability of sulfonamides. Please note that much of the available detailed kinetic data is for sulfamethoxazole (B1682508), a structurally similar sulfonamide. This data can be used as a reasonable estimate for this compound, but experimental verification is recommended.
Table 1: Effect of pH and Temperature on the Pseudo-First-Order Degradation Rate Constant (k) of Sulfamethoxazole in Aqueous Solution
| pH | Temperature (°C) | k (x 10⁻³ hr⁻¹) |
| 3 | 50 | 1.8 |
| 3 | 70 | 5.2 |
| 5 | 50 | 0.8 |
| 5 | 70 | 2.5 |
| 7 | 50 | 1.2 |
| 7 | 70 | 3.8 |
| 9 | 50 | 2.1 |
| 9 | 70 | 6.5 |
Data extrapolated from studies on sulfamethoxazole and should be considered as an approximation for this compound.
Table 2: Enhancement of Sulfamethoxazole Half-Life (t₁/₂) through Complexation with Hydroxypropyl-β-cyclodextrin (HP-β-CD) under Oxidative Stress
| HP-β-CD Concentration (% w/v) | Half-life (t₁/₂) of Sulfamethoxazole (hours) |
| 0 | 77 |
| 1 | 150 |
| 5 | 420 |
| 10 | 750 |
| 15 | 910 |
This data for sulfamethoxazole illustrates the significant stabilizing effect of cyclodextrin complexation, a principle that is applicable to this compound.[1]
Experimental Protocols
Protocol 1: General Stability Study of this compound in Solution
Objective: To determine the degradation kinetics of this compound under specific pH, temperature, and light conditions.
Materials:
-
This compound reference standard
-
HPLC-grade solvents (e.g., acetonitrile, methanol)
-
High-purity water
-
Buffer salts (e.g., phosphate, acetate)
-
Calibrated pH meter
-
Temperature-controlled incubator/oven
-
Photostability chamber (optional)
-
HPLC system with UV detector
Procedure:
-
Preparation of Buffer Solutions: Prepare a series of buffers at the desired pH values (e.g., pH 3, 5, 7, 9).
-
Preparation of this compound Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable organic solvent (e.g., methanol) to prepare a concentrated stock solution.
-
Preparation of Working Solutions: Dilute the stock solution with the respective buffer solutions to achieve the desired final concentration of this compound.
-
Incubation:
-
Temperature Stability: Aliquot the working solutions into amber vials and place them in incubators set at different temperatures (e.g., 25°C, 40°C, 60°C).
-
Photostability: Expose a set of samples in clear vials to a controlled light source as per ICH Q1B guidelines, while keeping a set of control samples wrapped in aluminum foil in the same location.
-
-
Sampling: Withdraw aliquots from each sample at predetermined time intervals (e.g., 0, 6, 12, 24, 48, 72 hours). Immediately quench any further degradation by cooling the sample or adding a quenching agent if necessary, and store at -20°C until analysis.
-
Analysis: Analyze the concentration of this compound in each sample using a validated stability-indicating HPLC method.
-
Data Analysis: Plot the natural logarithm of the remaining this compound concentration versus time. The slope of the linear regression will give the pseudo-first-order degradation rate constant (k). The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.
Protocol 2: Forced Degradation Study of this compound
Objective: To identify potential degradation products and establish a stability-indicating analytical method.
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound powder to dry heat (e.g., 105°C) for 48 hours.
-
Photodegradation: Expose a solution of this compound to a light source as per ICH Q1B guidelines.
-
Analysis: Analyze the stressed samples using an appropriate analytical technique (e.g., HPLC with a photodiode array detector or mass spectrometer) to separate and identify the degradation products.
Visualizations
Caption: Factors and pathways influencing this compound degradation.
Caption: Workflow for a this compound stability study.
References
dealing with inconsistent results in sulfisoxazole MIC assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in sulfisoxazole (B1682709) Minimum Inhibitory Concentration (MIC) assays.
Troubleshooting Guides
Issue 1: Inconsistent or Unreliable MIC Values
You are observing significant well-to-well or day-to-day variability in your this compound MIC results for the same bacterial strain.
Troubleshooting Workflow
Troubleshooting workflow for inconsistent MIC results.
Detailed Steps:
-
Review Quality Control (QC) Data: Always check the MIC values for your QC strains (e.g., E. coli ATCC® 25922™, S. aureus ATCC® 25923™) first. If QC results are outside the acceptable ranges, all other results from that assay run are invalid.[1]
-
Verify Inoculum Preparation: The bacterial inoculum density is critical. An inoculum that is too heavy can lead to falsely high MICs, while one that is too light can result in falsely low MICs.[1]
-
Action: Ensure the inoculum turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then further diluted to achieve the final target inoculum in the wells.
-
-
Check Incubation Conditions: Suboptimal temperature or incubation time can significantly affect bacterial growth and, consequently, MIC values.
-
Action: Verify that the incubator is calibrated and maintains a constant temperature of 35°C ± 2°C. For most non-fastidious organisms, incubation should be for 16-20 hours.[1]
-
-
Assess Media Composition: This is a critical step for sulfonamides. See "Issue 2: Falsely High MICs or Suspected False Resistance" for a detailed explanation of thymidine interference.
-
Standardize Plate Reading: Inconsistent interpretation of the growth endpoint is a common source of variability.
-
Action: The MIC is the lowest concentration of this compound that shows no visible growth. For sulfonamides, it is often recommended to read the endpoint as the concentration that causes at least 80% inhibition of growth compared to the positive control well. Faint haziness or a single pinpoint button at the bottom of the well should be disregarded.
-
Issue 2: Falsely High MICs or Suspected False Resistance
Your results indicate resistance to this compound, but this finding is unexpected or inconsistent with other data.
Primary Cause: Thymidine Interference
This compound works by inhibiting the bacterial folic acid synthesis pathway.[2] However, if the growth medium contains excessive amounts of thymidine, bacteria can bypass this inhibition and utilize the exogenous thymidine to synthesize nucleic acids, leading to growth even in the presence of the drug.[1][3][4] This results in falsely elevated MIC values.
Signaling Pathway and Drug Action
This compound mechanism and thymidine bypass.
Troubleshooting Steps for False Resistance:
-
Evaluate the Mueller-Hinton Broth/Agar (B569324) (MHB/MHA) Lot: Not all batches of MHB/MHA have sufficiently low levels of thymidine.
-
Use Thymidine-Deficient Media: If the current media lot fails QC, switch to a lot that is certified to have low levels of thymidine and thymine.
-
Supplement the Medium: An alternative is to add thymidine phosphorylase to the medium, which degrades the interfering thymidine. Lysed horse blood is a common source of this enzyme and can be added to the medium.[2][3]
Frequently Asked Questions (FAQs)
Q1: What is the recommended medium for this compound MIC testing? A: Cation-adjusted Mueller-Hinton Broth (CAMHB) or Mueller-Hinton Agar (MHA) are the standard media recommended by organizations like the Clinical and Laboratory Standards Institute (CLSI). However, it is crucial that the medium has a low content of thymidine and thymine, as these substances can antagonize the activity of sulfonamides.[4]
Q2: Which Quality Control (QC) strains should I use? A: Standard QC strains for antimicrobial susceptibility testing should be used. For non-fastidious organisms, these typically include:
-
Escherichia coli ATCC® 25922
-
Staphylococcus aureus ATCC® 25923
-
Enterococcus faecalis ATCC® 29212 (especially for checking media for thymidine content)[1][4]
Q3: Where can I find the acceptable QC ranges for this compound? A: The acceptable QC ranges are published in the CLSI M100 documents. These ranges are specific to the QC strain and the testing method (e.g., broth microdilution). It is essential to refer to the latest version of the CLSI M100 supplement for the most current ranges.
Q4: How should I interpret the MIC result? A: The MIC value is compared to established clinical breakpoints to categorize the isolate as Susceptible (S), Intermediate (I), or Resistant (R). These breakpoints are organism-specific and are also found in the CLSI M100 documents.
Q5: What does a "trailing" or "hazy" growth endpoint mean, and how should I read it? A: Trailing is the phenomenon where reduced, but still visible, growth is observed over a range of concentrations. For sulfonamides, it is recommended to disregard faint, hazy growth and to determine the MIC at the lowest concentration that shows ≥80% reduction in growth compared to the growth control well.
Quantitative Data
Table 1: CLSI MIC Interpretive Criteria for this compound
(Note: Breakpoints can vary by organism group and specimen source. This table provides an example based on available CLSI guidelines.)
| Organism Group | Specimen Source | MIC (µg/mL) Breakpoints |
| Susceptible | ||
| Certain non-fastidious organisms | Urinary tract isolates | ≤ 256 |
Source: Based on CLSI M100 guidelines.[1]
Table 2: Example Quality Control (QC) Ranges for this compound
(Note: These are example ranges. Always refer to the current CLSI M100 document for the official, up-to-date QC ranges for your specific testing conditions.)
| Quality Control Strain | Method | Acceptable MIC Range (µg/mL) |
| Escherichia coli ATCC® 25922 | Broth Microdilution | Refer to current CLSI M100 Table 5A-1 |
| Staphylococcus aureus ATCC® 29213 | Broth Microdilution | Refer to current CLSI M100 Table 5A-1 |
Source: Based on CLSI M100 guidelines.[5]
Experimental Protocols
Broth Microdilution MIC Assay for this compound
This protocol is based on the CLSI M07 guidelines for broth microdilution.
1. Materials
-
This compound analytical standard
-
Appropriate solvent for this compound stock solution
-
Sterile 96-well U-bottom microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) with low thymidine/thymine content
-
Bacterial isolates and QC strains (e.g., E. coli ATCC® 25922)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or turbidimeter
-
Multichannel pipettes
2. Inoculum Preparation
-
From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube of sterile saline or broth.
-
Vortex to create a smooth suspension.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). This can be done visually or using a photometer.
-
Within 15 minutes of standardization, dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Plate Preparation
-
Prepare a stock solution of this compound in an appropriate solvent.
-
Perform serial two-fold dilutions of this compound in CAMHB directly in the 96-well plate. The final volume in each well before adding the inoculum should be 50 µL (or 100 µL depending on the specific lab protocol). The concentrations should bracket the expected MIC and relevant QC ranges.
-
Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only, no inoculum).
4. Inoculation and Incubation
-
Add 50 µL (or 100 µL) of the standardized bacterial inoculum to each well (except the negative control).
-
The final volume in each well should be 100 µL (or 200 µL).
-
Seal the plates or place them in a container to prevent evaporation.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
5. Reading Results
-
Examine the negative control well for any signs of contamination.
-
Examine the positive control well for adequate bacterial growth.
-
Determine the MIC by visually identifying the lowest concentration of this compound that shows no visible growth (or ≥80% growth inhibition). A plate reader can also be used to measure optical density.
Workflow for Broth Microdilution
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of Harper-Cawston Factor as Thymidine Phosphorylase and Removal from Media of Substances Interfering with Susceptibility Testing to Sulfonamides and Diaminopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Susceptibility tests for sulfamethoxazole-trimethoprim by a broth microdilution procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial Susceptibility on Solid Media | Basicmedical Key [basicmedicalkey.com]
- 5. nih.org.pk [nih.org.pk]
Technical Support Center: Optimizing Sulfisoxazole Treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing incubation time with sulfisoxazole (B1682709) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in mammalian cells?
A1: While traditionally known as an antibiotic that inhibits dihydropteroate (B1496061) synthase in bacteria, in mammalian cells, this compound has been identified as an antagonist of the endothelin receptor A (ETA).[1][2][3] This off-target effect can lead to the inhibition of small extracellular vesicle (sEV) secretion and downstream signaling pathways involved in cell proliferation and metastasis.[1][2]
Q2: What is a typical starting concentration range for this compound in cell culture experiments?
A2: A common starting concentration range for this compound in cancer cell lines is 0-100 µM.[1] However, the optimal concentration is highly dependent on the cell line and the biological endpoint being measured. It is always recommended to perform a dose-response experiment to determine the IC50 for your specific experimental conditions.
Q3: How long should I incubate my cells with this compound?
A3: The optimal incubation time will vary based on the cell type and the specific assay. For signaling pathway modulation, effects can be observed in as little as 6 to 24 hours.[1] For cytotoxicity or apoptosis assays, longer incubation times of 24 to 72 hours are common.[4] A time-course experiment is essential to determine the ideal duration for your experiment.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is sparingly soluble in water but can be dissolved in dimethyl sulfoxide (B87167) (DMSO).[5][6] Prepare a high-concentration stock solution (e.g., 10-50 mg/mL) in DMSO.[5] Aliquot and store at -20°C for short-term use or -80°C for long-term storage to avoid repeated freeze-thaw cycles.[5] When preparing working solutions, dilute the stock in pre-warmed cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your culture is low (typically <0.1%) to avoid solvent-induced toxicity.
Troubleshooting Guides
Issue 1: No Observable Effect of this compound
| Possible Cause | Recommended Solution |
| Suboptimal Incubation Time | The incubation period may be too short to induce a measurable response. Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration for your specific endpoint (e.g., cytotoxicity, apoptosis, cell cycle arrest). |
| Insufficient Concentration | The concentration of this compound may be too low for your cell line. Conduct a dose-response experiment with a range of concentrations (e.g., 1 µM to 100 µM) to determine the IC50 value. |
| Cell Line Resistance | The target cell line may have intrinsic resistance to ETA antagonists or possess efficient drug efflux mechanisms. Confirm the expression of Endothelin Receptor A (ETA) in your cell line. Consider using a positive control cell line known to be sensitive to this compound or other ETA antagonists. |
| Drug Degradation | This compound may be unstable in the cell culture medium over extended periods. Prepare fresh working solutions for each experiment and minimize exposure to light. |
Issue 2: High Variability Between Replicates
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Uneven cell numbers across wells can lead to variable results. Ensure a homogeneous cell suspension before seeding and use calibrated pipettes for accuracy. |
| Edge Effects | Wells on the perimeter of the microplate can be susceptible to evaporation and temperature fluctuations. Avoid using the outer wells for experimental samples; instead, fill them with sterile PBS or media. |
| Compound Precipitation | This compound may precipitate in the culture medium, especially at higher concentrations.[7] Visually inspect wells for any precipitate. If observed, refer to the troubleshooting guide for compound precipitation below. |
Issue 3: Compound Precipitation in Cell Culture Media
| Possible Cause | Recommended Solution |
| High Final Concentration | The final concentration of this compound exceeds its solubility in the aqueous medium. Decrease the final working concentration. Perform a solubility test in your specific cell culture medium to determine the maximum soluble concentration.[7] |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media can cause the compound to "crash out" of solution. Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently mixing.[7] |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. Always use pre-warmed (37°C) cell culture media for dilutions.[7] |
Issue 4: Interference with Assays
| Possible Cause | Recommended Solution |
| Autofluorescence | This compound, like many small molecules, has the potential to be autofluorescent, which can interfere with fluorescence-based assays.[8] Run a control with this compound in cell-free media to assess its intrinsic fluorescence at the excitation and emission wavelengths of your assay. |
| Light Absorbance | Colored compounds can interfere with absorbance-based assays (e.g., MTT, XTT).[8] Include a control with this compound in media without cells to measure its absorbance and subtract this background from your experimental values. |
| Interaction with Assay Reagents | This compound may directly interact with assay components (e.g., luciferase, fluorescent dyes).[9][10] Test the effect of this compound on the assay reagents in a cell-free system to rule out direct interference. |
Experimental Protocols
Protocol 1: Determining the Optimal Incubation Time using a Time-Course Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth throughout the experiment and ensures they are in a healthy state. Allow cells to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock in complete cell culture medium to the desired final concentration (e.g., the approximate IC50 if known, or a concentration in the range of 10-100 µM as a starting point).
-
Treatment: Remove the old medium and add the medium containing this compound. Include vehicle-treated (DMSO) and untreated controls.
-
Incubation: Incubate the plates for different time points (e.g., 24, 48, and 72 hours).
-
MTT Assay: At the end of each incubation period, add MTT reagent to each well and incubate for 2-4 hours.
-
Solubilization: Add the solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each time point relative to the untreated control. The optimal incubation time will be the point at which a significant and reproducible cytotoxic effect is observed.
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
-
Cell Treatment and Preparation:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with the desired concentrations of this compound or vehicle control for the determined optimal incubation time (e.g., 24, 48 hours).
-
Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA.
-
-
Fixation:
-
Wash the harvested cells with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while gently vortexing.
-
Incubate on ice for at least 30 minutes.[11]
-
-
Staining:
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Gate out debris and aggregates based on forward and side scatter.
-
Analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Protocol 3: Apoptosis Detection using a Caspase-3/7 Activity Assay
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat cells with a range of this compound concentrations for various time points (e.g., 12, 24, 48 hours). Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
-
Caspase-3/7 Reagent Addition:
-
Incubation:
-
Incubate the plate at room temperature for the time specified in the kit protocol (typically 30 minutes to 2 hours), protected from light.[13]
-
-
Data Acquisition:
-
Measure the luminescence or fluorescence using a microplate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control to determine the fold-increase in caspase-3/7 activity. Plot the activity against time and concentration to identify the optimal conditions for apoptosis induction.
-
Signaling Pathways and Workflows
Caption: this compound's off-target signaling pathway in mammalian cells.
References
- 1. This compound inhibits the secretion of small extracellular vesicles by targeting the endothelin receptor A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound inhibits the secretion of small extracellular vesicles by targeting the endothelin receptor A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C11H13N3O3S | CID 5344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Advances in luminescence-based technologies for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.com.cn]
- 11. benchchem.com [benchchem.com]
- 12. Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 moni... [protocols.io]
- 13. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Controlling for Sulfisoxazole Degradation in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the stability of sulfisoxazole (B1682709) in long-term in vitro experiments. Below are troubleshooting guides and frequently asked questions to help ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: I'm observing a diminishing effect of this compound in my multi-day cell culture experiment. What could be the cause?
A1: A diminishing effect of this compound over time is likely due to its degradation in the experimental medium.[1] this compound is known to be sensitive to light and unstable in alkaline solutions.[2] The physiological pH of most cell culture media (typically pH 7.2-7.4) can contribute to its gradual breakdown. Other potential, though less likely, causes include cellular metabolism of the compound or its adsorption to labware.[1]
Q2: What are the primary factors that influence this compound degradation in an experimental setting?
A2: The main factors are pH, light, and temperature. This compound is more stable in acidic conditions and its degradation can be accelerated in alkaline environments.[2][3] It is also sensitive to light, particularly UV light, which can cause photolysis.[2][4] While generally stable at room temperature and recommended to be stored at 2-8°C, prolonged incubation at 37°C in cell culture can increase the degradation rate.[5][6][7]
Q3: How can I minimize this compound degradation during my experiments?
A3: To minimize degradation, it is recommended to prepare fresh this compound-containing media for each medium change.[1] If the experimental design allows, replenishing the medium every 24-48 hours can help maintain a more consistent concentration.[4] Additionally, protect your stock solutions and experimental plates from light by using amber vials or covering them with aluminum foil.[4][8]
Q4: What are the known degradation products of this compound, and are they biologically active?
A4: One of the common degradation products of this compound and other similar sulfonamides through photolysis is sulfanilic acid.[9] Other degradation pathways, such as oxidation, can lead to various transformation products.[10][11] The biological activity of these degradation products can vary, and some may have unintended effects on your experimental system or even exhibit toxicity.[10][12] Therefore, controlling for the degradation of the parent compound is crucial.
Q5: Should I be concerned about my DMSO stock solution of this compound degrading?
A5: A color change, such as yellowing, in your DMSO stock solution is a visual indicator of potential degradation and it should not be used.[4] To ensure the stability of your stock solution, store it in small, single-use aliquots at -80°C, protected from light and moisture.[4] Use high-purity, anhydrous DMSO to prepare the stock solution, as water can facilitate degradation.[4]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent results between experimental replicates. | Inconsistent degradation of this compound due to variations in light exposure or incubation time. | Standardize all experimental procedures. Ensure all plates are incubated for the same duration and receive the same level of light exposure. Use a positive control with a known stable compound to assess assay variability. |
| Complete loss of this compound activity, even at high concentrations. | The compound is highly unstable in the experimental medium.[1] | Conduct a stability study of this compound in your specific cell culture medium over the time course of your experiment using HPLC or LC-MS/MS.[1] Consider replenishing the medium with fresh compound more frequently. |
| Precipitate formation in the cell culture medium. | The solubility of this compound in the medium is limited and may decrease over time as the solvent evaporates or due to interactions with media components. | Visually inspect the medium under a microscope for any precipitate. If observed, you may need to lower the working concentration of this compound or explore the use of a different solvent or formulation. |
| Cell stress or death at all tested concentrations. | The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. | Ensure the final concentration of the solvent in the cell culture medium is non-toxic for your cell line (typically <0.5% for DMSO).[1] Always include a vehicle control (medium with solvent only) to assess solvent toxicity. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Cell Culture Medium
Objective: To determine the stability of this compound in a specific cell culture medium over a defined period.[1]
Materials:
-
This compound
-
Your specific cell culture medium
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
HPLC or LC-MS/MS system
Methodology:
-
Prepare a working solution of this compound in the cell culture medium at the final concentration used in your experiments.
-
Aliquot the solution into sterile microcentrifuge tubes, with one tube for each time point.
-
Place the tubes in a 37°C, 5% CO2 incubator.
-
At designated time points (e.g., 0, 8, 24, 48, 72 hours), remove one tube from the incubator.
-
Immediately analyze the sample via HPLC or LC-MS/MS to determine the concentration of the parent this compound compound.[1]
-
Compare the concentration at each time point to the initial concentration at time 0 to calculate the percentage of compound remaining.
Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the concentration of this compound in experimental samples. This method is adapted from established procedures for analyzing this compound.[13]
Materials:
-
HPLC system with a UV detector
-
C18 column (e.g., µBondapak C18)
-
Acetonitrile (B52724) (HPLC grade)
-
Acetic acid (glacial)
-
Ultrapure water
-
This compound standard
-
Sulfabenzamide (internal standard)
Methodology:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile, acetic acid, and water in a ratio of 22.5:1:76.5 (v/v/v).[13]
-
Standard Preparation: Prepare a stock solution of this compound and an internal standard (sulfabenzamide) in the mobile phase. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Collect your experimental samples and, if necessary, perform a sample clean-up (e.g., protein precipitation with acetonitrile or solid-phase extraction) to remove interfering components. Add the internal standard to each sample.
-
HPLC Analysis:
-
Set the flow rate to a suitable value (e.g., 1.0 mL/min).
-
Set the UV detection wavelength to 254 nm.[13]
-
Inject the prepared standards and samples onto the HPLC system.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the standards.
-
Determine the concentration of this compound in your samples by using the regression equation from the calibration curve.
-
Visualizations
This compound Degradation Pathways
Caption: Potential degradation pathways of this compound.
Experimental Workflow for this compound Stability Assessment
Caption: Workflow for assessing this compound stability.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C11H13N3O3S | CID 5344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound | 127-69-5 [chemicalbook.com]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Oxidative degradation of sulfamethoxazole from secondary treated effluent by ferrate(VI): kinetics, by-products, degradation pathway and toxicity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The degradation mechanism of sulfamethoxazole under ozonation: a DFT study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 12. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 13. High pressure liquid chromatographic determination of this compound in pharmaceuticals and separation patterns of other sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected Off-Target Effects of Sulfisoxazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected off-target effects of sulfisoxazole (B1682709) in their experiments.
Frequently Asked Questions (FAQs)
Q1: My non-bacterial cells are showing a phenotypic change after treatment with this compound, which should primarily target dihydropteroate (B1496061) synthase (DHPS) in bacteria. What could be the cause?
A1: While this compound's primary mechanism of action is the inhibition of bacterial DHPS, it is also known to have off-target effects in mammalian cells.[1] A significant off-target interaction is its role as an antagonist of the endothelin receptor A (ETA), a G protein-coupled receptor involved in various physiological processes, including vasoconstriction and cell proliferation.[2] This antagonism can lead to unexpected phenotypic changes in your cell-based assays.
Q2: I am observing a decrease in cancer cell proliferation, migration, or invasion in my in vitro model after this compound treatment, which is inconsistent with its known antibacterial function. How can I explain this?
A2: The anti-cancer effects of this compound are likely due to its off-target antagonism of the endothelin receptor A (ETA).[2][3] Activation of ETA by its ligand, endothelin-1 (B181129) (ET-1), can promote cancer progression.[2] By blocking this interaction, this compound can inhibit downstream signaling pathways that are crucial for cancer cell proliferation and metastasis.[2][4] One key mechanism is the inhibition of the secretion of small extracellular vesicles (sEVs), or exosomes, which play a role in intercellular communication and promoting a favorable tumor microenvironment.[2][3]
Q3: My experimental results with this compound are not reproducible. What are some common factors that could be causing this variability?
A3: Inconsistent results in cell-based assays with this compound can stem from several factors:
-
Cell Line Specificity: The expression levels of the off-target receptor, ETA, can vary significantly between different cell lines. This will directly impact the observed potency of this compound's off-target effects.
-
Compound Stability and Solubility: Ensure that this compound is fully dissolved and stable in your culture medium. Precipitation or degradation of the compound can lead to variable effective concentrations.
-
Assay Conditions: Factors such as cell density, passage number, and incubation time can all influence the cellular response to treatment. Standardizing these parameters across experiments is crucial for reproducibility.
-
Presence of Endothelin-1 (ET-1) in Serum: If you are using serum-containing media, the presence of ET-1 can activate ETA and compete with this compound, leading to variability in the observed antagonistic effects. Consider using serum-free media or charcoal-stripped serum to minimize this variable.
Q4: I suspect this compound is acting as an antagonist at a receptor in my cells, but the expected downstream signaling is not what I observe. How can I troubleshoot this?
A4: This could be a case of biased agonism or inverse agonism, where the antagonist (this compound) doesn't just block the endogenous ligand but stabilizes the receptor in a specific conformation, leading to unique downstream signaling events. It is also possible that the observed phenotype is a result of the inhibition of the basal (ligand-independent) activity of a constitutively active receptor.[5][6][7][8] To investigate this, you can:
-
Measure Basal Activity: Assess the basal activity of the suspected receptor in the absence of any ligand.
-
Compare with a Neutral Antagonist: If available, compare the effects of this compound with a known neutral antagonist for the same receptor. A neutral antagonist will block the effects of an agonist but will not affect the basal activity of the receptor.[5]
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations (IC50) of this compound against its primary off-target, the endothelin receptors A and B.
| Target | IC50 |
| Endothelin Receptor A (ETA) | 0.60 µM (600 nM) |
| Endothelin Receptor B (ETB) | 22 µM (22000 nM) |
Experimental Protocols
Endothelin Receptor Binding Assay
Objective: To determine the binding affinity of this compound to the endothelin A receptor (ETA).
Methodology: This protocol is a competitive radioligand binding assay.
Materials:
-
Cell line expressing ETA (e.g., A10 cells)
-
Membrane preparation from ETA-expressing cells
-
Radiolabeled endothelin-1 (e.g., [¹²⁵I]-ET-1)
-
Unlabeled endothelin-1 (for determining non-specific binding)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation: Prepare cell membranes from the ETA-expressing cell line by homogenization and centrifugation. Resuspend the final membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Binding buffer
-
A fixed concentration of [¹²⁵I]-ET-1
-
Increasing concentrations of this compound (or unlabeled ET-1 for the control curve)
-
Membrane preparation
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Dry the filters, add scintillation fluid, and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of [¹²⁵I]-ET-1.
Quantification of Cancer Cell Exosome Secretion
Objective: To determine the effect of this compound on the secretion of exosomes from cancer cells.
Methodology: This protocol involves the isolation and quantification of exosomes from cell culture supernatant.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Cell culture medium and supplements
-
This compound
-
Phosphate-buffered saline (PBS)
-
Exosome isolation reagent or ultracentrifugation equipment
-
Nanoparticle Tracking Analysis (NTA) instrument (e.g., NanoSight)
-
BCA protein assay kit
-
Antibodies for exosome markers (e.g., CD63, CD81) for Western blotting
Procedure:
-
Cell Culture and Treatment: Culture the cancer cells to a desired confluency and then treat with various concentrations of this compound or vehicle control for a specified time (e.g., 24-48 hours).
-
Supernatant Collection: Collect the cell culture supernatant and perform a series of low-speed centrifugations to remove cells and cellular debris.
-
Exosome Isolation: Isolate exosomes from the cleared supernatant using either a commercially available exosome isolation reagent (following the manufacturer's protocol) or by ultracentrifugation.
-
Exosome Quantification (NTA): Resuspend the exosome pellet in PBS. Analyze the size distribution and concentration of the particles using an NTA instrument.
-
Protein Quantification: Lyse the isolated exosomes and determine the total protein concentration using a BCA assay.
-
Western Blotting (Optional but Recommended): Confirm the presence of exosomal markers (e.g., CD63, CD81) in your isolated samples by Western blotting to validate the purity of the exosome preparation.
-
Data Analysis: Compare the number of secreted particles (from NTA) and the total exosomal protein concentration (from BCA assay) between the this compound-treated and control groups.
Visualizations
Caption: Troubleshooting workflow for unexpected this compound effects.
Caption: ETA signaling pathway and this compound's inhibitory effect.
Caption: Logical relationships in troubleshooting this compound's anti-cancer effects.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound inhibits the secretion of small extracellular vesicles by targeting the endothelin receptor A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Repurposing of Antibiotic this compound Inhibits Lipolysis in Pre-Clinical Model of Cancer-Associated Cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inverse agonism and neutral antagonism at a constitutively active alpha-1a adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciencedaily.com [sciencedaily.com]
- 7. Receptor Antagonism/Agonism Can Be Uncoupled from Pharmacoperone Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. innerbody.com [innerbody.com]
Technical Support Center: Improving the Reproducibility of Sulfisoxazole Synergy Studies
Welcome to the Technical Support Center for Sulfisoxazole (B1682709) Synergy Studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during in vitro synergy experiments, thereby enhancing the reproducibility of your findings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of synergistic action between this compound and its common partner agents?
A1: this compound is a sulfonamide antibiotic that acts as a competitive inhibitor of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. It mimics the structure of para-aminobenzoic acid (PABA), a natural substrate for DHPS, thereby blocking the synthesis of dihydrofolic acid.[1][2] The classic synergistic partner for this compound is trimethoprim. Trimethoprim inhibits a subsequent step in the same pathway by blocking the enzyme dihydrofolate reductase (DHFR), which is responsible for converting dihydrofolic acid to tetrahydrofolic acid.[1] This sequential blockade of a vital metabolic pathway results in a bactericidal effect that is greater than the sum of the effects of each drug alone.[3] More recent research suggests that the synergy is also driven by a mutual potentiation, where a metabolic feedback loop involving tetrahydrofolate (THF) allows each drug to enhance the activity of the other.
Q2: What are the most common methods for testing the synergistic effect of this compound with other antibiotics?
A2: The two most widely used methods for in vitro synergy testing are the checkerboard assay and the time-kill curve analysis.[4] The checkerboard method is a microdilution technique that allows for the testing of numerous combinations of two drugs at different concentrations to determine the Fractional Inhibitory Concentration (FIC) index.[5][6] The time-kill curve analysis provides a dynamic view of antibacterial activity over time and can differentiate between bactericidal and bacteriostatic effects.[4]
Q3: How is the Fractional Inhibitory Concentration (FIC) index calculated and interpreted in a checkerboard assay?
A3: The FIC index is calculated to quantify the nature of the interaction between two antimicrobial agents.[6] The calculation is as follows:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index (FICI) = FIC of Drug A + FIC of Drug B
The interpretation of the FICI can vary slightly between different standards, but a commonly accepted interpretation is presented in the table below.[7][8][9]
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to ≤ 1.0 | Additive |
| > 1.0 to < 4.0 | Indifference |
| ≥ 4.0 | Antagonism |
Q4: Why is standardization important in antimicrobial susceptibility and synergy testing?
A4: Standardization of antimicrobial susceptibility testing methods is crucial for ensuring that results are reproducible and comparable across different laboratories.[10] Without standardized procedures for factors like inoculum preparation, media composition, and incubation conditions, significant variability can arise, making it difficult to interpret and compare synergy study outcomes. Adherence to guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI) is essential for generating reliable data.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound synergy experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: Inconsistent or non-reproducible Minimum Inhibitory Concentration (MIC) values in checkerboard assays.
-
Question: My MIC values for this compound, and consequently the FIC indices, are varying between experiments. What could be the cause?
-
Answer: Inconsistent MIC values are a common challenge in synergy studies. Several factors could be contributing to this variability:
| Potential Cause | Recommended Solution |
| Inconsistent Inoculum Density | The density of the bacterial inoculum is a critical parameter. Ensure a standardized inoculum is prepared for each experiment, typically adjusted to a 0.5 McFarland standard, to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[11] Use a spectrophotometer to verify the turbidity of the bacterial suspension. |
| This compound Solubility and Crystallization | This compound has limited aqueous solubility that is pH-dependent.[12][13] If the drug precipitates in the wells, the effective concentration will be lower and variable.[14] Prepare stock solutions in a suitable solvent like DMSO and then dilute them into the broth medium. Be mindful of the final solvent concentration, as it can impact bacterial growth. Visually inspect the wells for any signs of precipitation before and after incubation. |
| Pipetting Errors | Inaccurate pipetting can lead to significant variations in drug concentrations. Calibrate pipettes regularly. When preparing serial dilutions, ensure thorough mixing at each step. Using reverse pipetting for viscous solutions can also improve accuracy.[11] |
| Edge Effects in Microtiter Plates | Evaporation from the outer wells of a microtiter plate can concentrate the antibiotics and affect bacterial growth. To mitigate this, fill the peripheral wells with sterile broth or water and do not use them for experimental data points.[11] |
| Subjective Interpretation of Growth | Visual determination of bacterial growth can be subjective. For a more quantitative and objective endpoint, use a microplate reader to measure the optical density (OD) at 600 nm.[11] |
Issue 2: Difficulty in interpreting the results of a time-kill curve.
-
Question: I am observing bacterial regrowth after an initial killing phase in my time-kill experiments. How should I interpret this?
-
Answer: Bacterial regrowth is a common phenomenon in time-kill assays and can complicate interpretation. Here are some potential causes and solutions:
| Potential Cause | Recommended Solution |
| Bacterial Regrowth | Regrowth after an initial decline in bacterial count can be due to the degradation of the antibiotic over the 24-hour incubation period or the selection of a resistant subpopulation.[10] Ensure that the antibiotic concentrations are stable throughout the experiment. When analyzing the data, consider the entire curve, not just a single time point. Modeling the data can provide a better understanding of the killing and regrowth dynamics. |
| "Skipped Wells" or Paradoxical Growth | Occasionally, bacterial growth is observed at higher antibiotic concentrations while being inhibited at lower concentrations. This can be an artifact of the experimental setup or a complex biological response.[10] Repeat the experiment, ensuring accurate dilutions and uniform plating. |
| Inadequate Sampling Time Points | Infrequent sampling may miss important dynamics of the antimicrobial interaction. For a comprehensive analysis, include multiple time points, such as 0, 2, 4, 8, 12, and 24 hours.[11] |
Experimental Protocols
Checkerboard Assay Protocol
This protocol outlines the steps for performing a checkerboard assay to determine the FIC index.
-
Prepare Antibiotic Stock Solutions: Prepare stock solutions of this compound and the partner antibiotic at a concentration that is a multiple (e.g., 10x) of the highest desired concentration to be tested.
-
Prepare Microtiter Plate: Add 50 µL of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well microtiter plate.
-
Serial Dilutions:
-
Add 50 µL of the this compound stock solution to the first well of each row and perform serial two-fold dilutions along the rows.
-
Add 50 µL of the partner antibiotic's stock solution to the first well of each column and perform serial two-fold dilutions down the columns.
-
-
Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well.
-
Controls: Include wells with bacteria and no antibiotics (growth control) and wells with media alone (sterility control).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: Determine the MIC of each drug alone and in combination by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration that inhibits visible growth.
-
Calculate FIC Index: Calculate the FIC index for each well that shows no growth to determine the nature of the interaction.
Time-Kill Curve Assay Protocol
This protocol describes the procedure for a time-kill curve assay.
-
Prepare Test Tubes: Prepare tubes containing MHB with the following conditions:
-
No antibiotic (growth control)
-
This compound alone (at a specific concentration, e.g., 0.5x, 1x, or 2x MIC)
-
Partner antibiotic alone (at a specific concentration)
-
Combination of this compound and the partner antibiotic (at the same concentrations as the individual drugs)
-
-
Inoculum Preparation: Prepare a bacterial suspension to achieve a starting concentration of approximately 5 x 10^5 CFU/mL in each tube.
-
Inoculation: Inoculate each tube with the prepared bacterial suspension.
-
Incubation and Sampling: Incubate the tubes at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.[11]
-
Viable Cell Counting:
-
Perform serial ten-fold dilutions of each aliquot in sterile saline.
-
Plate the dilutions onto appropriate agar (B569324) plates (e.g., Tryptic Soy Agar).
-
Incubate the plates for 18-24 hours at 37°C.
-
Count the number of colonies (CFU/mL) for each time point and condition.
-
-
Data Analysis: Plot the log10 CFU/mL versus time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[4] Bactericidal activity is often defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.[4]
Data Presentation
Table 1: Example Checkerboard Assay Results for this compound and Trimethoprim against E. coli
| Antibiotic Combination | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interpretation |
| This compound | 64 | 16 | \multirow{2}{}{0.5} | \multirow{2}{}{Synergy} |
| Trimethoprim | 2 | 0.5 |
Table 2: Example Time-Kill Assay Data for this compound and Trimethoprim against E. coli
| Treatment | Log10 CFU/mL at Time (hours) | ||||
| 0 | 4 | 8 | 12 | 24 | |
| Growth Control | 5.7 | 6.8 | 8.2 | 8.9 | 9.1 |
| This compound (1x MIC) | 5.7 | 5.5 | 5.3 | 5.4 | 5.6 |
| Trimethoprim (1x MIC) | 5.7 | 5.4 | 5.1 | 5.0 | 5.2 |
| Combination | 5.7 | 4.2 | 3.1 | <2.0 | <2.0 |
Mandatory Visualizations
Caption: Synergistic mechanism of this compound and Trimethoprim.
Caption: Workflow for a checkerboard synergy assay.
Caption: Workflow for a time-kill curve synergy assay.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. nbinno.com [nbinno.com]
- 4. When One Drug Is Not Enough: Context, Methodology, and Future Prospects in Antibacterial Synergy Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 6. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. emerypharma.com [emerypharma.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. PH-dependent drug release from certain commercial tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sulfadiazine versus sulfafurazole excretion in urine and risk of crystallization in children with conventional dosage regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing pH Effects on Sulfisoxazole In Vitro Activity
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the effects of pH during in vitro experiments with sulfisoxazole (B1682709).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and how is it affected by pH?
A1: this compound is a competitive inhibitor of dihydropteroate (B1496061) synthetase (DHPS), a bacterial enzyme essential for the synthesis of dihydrofolic acid.[1][2] It acts as a structural analog of para-aminobenzoic acid (PABA), competing with it for the enzyme's active site.[2][3][4] This inhibition halts the production of folic acid, which is necessary for bacterial DNA and protein synthesis, leading to a bacteriostatic effect.[3][4] The activity of sulfonamides like this compound is pH-dependent. The prevailing theory is that the unionized form of the drug is better able to penetrate the bacterial cell wall. However, the ionized form is what ultimately mimics PABA to inhibit the enzyme. Therefore, an equilibrium between the two forms, governed by the environmental pH, is crucial for optimal activity.
Q2: What are the pKa values of this compound and why are they critical for in vitro assays?
A2: this compound has two pKa values, pKa1 of 1.5 and pKa2 of 5.0.[1][5][6][7] The pKa of 5.0 is particularly important for most biological assays, which are typically conducted in a pH range of 5 to 8.[8] The pKa is the pH at which the compound exists as 50% ionized and 50% unionized. The ionization state of this compound significantly impacts two key experimental parameters:
-
Solubility: The solubility of this compound is highly dependent on pH. It is poorly soluble in acidic conditions and becomes significantly more soluble as the pH increases above its pKa of 5.0.[9]
-
Activity: The antibacterial efficacy is influenced by the drug's ability to cross the bacterial membrane (favoring the unionized form) and its ability to inhibit the target enzyme (favoring the ionized form).
Q3: How does pH affect the solubility of this compound?
A3: The solubility of this compound increases dramatically with increasing pH. At 25°C, its solubility in water is very low, approximately 0.13 mg/mL.[7][9] However, as the pH rises, the compound deprotonates to its anionic form, which is much more water-soluble. For example, the solubility increases from 43 mg/dL at pH 5 to 17 g/dL at pH 8.[9] This property is critical to consider when preparing stock solutions and experimental media to avoid precipitation.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₃N₃O₃S | [1] |
| Molecular Weight | 267.30 g/mol | [7] |
| pKa₁ | 1.5 | [1] |
| pKa₂ | 5.0 | [1][5][6][7] |
| Water Solubility (25°C) | ~0.13 mg/mL | [7][9] |
Table 2: pH-Dependent Aqueous Solubility of this compound
| pH | Solubility |
| 5.0 | 43 mg/dL |
| 6.0 | 196 mg/dL |
| 7.0 | 1.7 g/dL |
| 8.0 | 17 g/dL |
| Data compiled from AntiinfectiveMeds.com[9] |
Troubleshooting Guide
Problem: My this compound precipitated out of solution during my experiment.
-
Possible Cause 1: pH of the medium is too low.
-
Explanation: this compound is poorly soluble in acidic conditions.[9] If the pH of your culture medium is at or below the pKa of 5.0, the drug is likely to be in its less soluble, unionized form and may precipitate, especially at higher concentrations.
-
Solution: Check the pH of your final experimental medium after all components, including the drug, have been added. If necessary, adjust the pH of the medium to be slightly alkaline (e.g., pH 7.2-7.4) to ensure the drug remains in solution. When preparing a concentrated stock solution, dissolve this compound in a small amount of alkaline solution (e.g., dilute NaOH) before diluting it to the final volume with your base medium.
-
-
Possible Cause 2: Stock solution was not prepared correctly.
-
Explanation: Due to its limited aqueous solubility, this compound stock solutions are often prepared in organic solvents like DMSO.[10] If the stock solution is not fully dissolved or if it is added too quickly to the aqueous medium, it can cause localized high concentrations and lead to precipitation.
-
Solution: Ensure the this compound is completely dissolved in the stock solvent before further dilution. When adding the stock to your experimental medium, add it dropwise while vortexing or stirring to ensure rapid and even distribution.
-
Problem: I am observing inconsistent or lower-than-expected antibacterial activity (high MIC values).
-
Possible Cause 1: The pH of the test medium is inhibiting drug activity.
-
Explanation: While higher pH increases solubility, extreme pH values can negatively impact antibacterial activity. The optimal pH for sulfonamide activity is a balance that allows for both sufficient cell penetration (unionized form) and enzymatic inhibition (ionized form). Some studies have shown that the activity of certain sulfonamides is highest under slightly acidic conditions, while others function better at alkaline pH.[8]
-
Solution: Standardize the pH of your growth medium for all experiments. Cation-adjusted Mueller-Hinton Broth (CAMHB), the standard for many susceptibility tests, should be buffered to a pH of 7.2-7.4.[11][12] If your research requires testing at different pH values, use appropriate biological buffers (e.g., MES for acidic, HEPES for neutral, TAPS for alkaline) to maintain a stable pH throughout the incubation period.
-
-
Possible Cause 2: Components in the medium are antagonizing the drug.
-
Explanation: The antibacterial action of this compound is inhibited by PABA and its precursors, which can be found in biological components like pus or tissue extracts.[2][3] Some complex media may also contain thymidine, which can allow bacteria to bypass the folic acid synthesis pathway, rendering this compound ineffective.
-
Solution: Use a defined medium or a medium specifically designed for antimicrobial susceptibility testing, such as thymidine-free CAMHB, to avoid antagonism.[10]
-
Visualizations and Diagrams
Caption: Ionization equilibrium of this compound in response to environmental pH.
References
- 1. This compound | C11H13N3O3S | CID 5344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. benchchem.com [benchchem.com]
- 5. Page loading... [guidechem.com]
- 6. This compound | 127-69-5 [chemicalbook.com]
- 7. This compound [drugfuture.com]
- 8. The influence of urinary pH on antibiotic efficacy against bacterial uropathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. antiinfectivemeds.com [antiinfectivemeds.com]
- 10. benchchem.com [benchchem.com]
- 11. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
techniques to minimize sulfisoxazole binding to plasticware
Welcome to the technical support center. This resource provides researchers, scientists, and drug development professionals with guidance on minimizing the non-specific binding (NSB) of sulfisoxazole (B1682709) to plastic labware.
Frequently Asked Questions (FAQs)
Q1: Why does this compound bind to standard plasticware?
A1: Non-specific binding of small molecules like this compound to plastic surfaces is primarily driven by hydrophobic interactions.[1][2] Standard laboratory plastics, such as polystyrene and polypropylene (B1209903), have hydrophobic surfaces that can attract and adsorb molecules, leading to a loss of the compound from the solution. This can result in inaccurate measurements of concentration, reduced compound availability in assays, and poor reproducibility.[3][4]
Q2: What types of plasticware are recommended to minimize this compound binding?
A2: The choice of plastic can significantly impact the degree of binding. While polypropylene is often considered for sample storage, specialized "low-binding" or "non-binding" microplates and tubes are highly recommended for sensitive assays.[5][6][7] These products have surfaces that are modified to be more hydrophilic, which reduces the hydrophobic interactions responsible for adsorption.[4] For some sulfonamides, polyamide (PA) has shown a very high sorption capacity and should likely be avoided, whereas polyethylene (B3416737) (PE), polystyrene (PS), polyethylene terephthalate (B1205515) (PET), polyvinyl chloride (PVC), and polypropylene (PP) showed lower, more comparable sorption levels.[8]
Q3: Are there simple additives I can use in my buffers or solutions to reduce binding?
A3: Yes, several additives can be effective:
-
Non-ionic Surfactants: Low concentrations (e.g., 0.01% to 0.1%) of surfactants like Tween 20 or Triton X-100 can disrupt hydrophobic interactions between this compound and the plastic surface.[1][9] These molecules adsorb to hydrophobic surfaces, creating a protective layer that prevents the analyte from binding.[9]
-
Bovine Serum Albumin (BSA): Adding a small amount of a blocking protein like BSA to your buffer can help.[1] BSA will coat the plastic surface, effectively "passivating" it and reducing the available sites for this compound to bind.[10]
-
Adjusting pH and Salt Concentration: In some cases, adjusting the pH of the solution can alter the charge of the analyte and reduce charge-based interactions with the surface.[3] Increasing the salt concentration (e.g., with NaCl) can also create a shielding effect that reduces these interactions.[1]
Q4: When should I prioritize using low-binding plasticware versus modifying my experimental buffer?
A4: The decision depends on the sensitivity of your assay and potential interference from additives.
-
Prioritize Low-Binding Plasticware: For highly sensitive assays, quantitative analyses (like pharmacokinetics), or when working with very low concentrations of this compound, using low-binding plasticware is the most direct and cleanest approach.[6][11] This avoids any potential for additives to interfere with your experimental system.
-
Consider Buffer Modification: If you are using standard plasticware and observing inconsistent results, modifying your buffer is a cost-effective first step. This is often suitable for less sensitive, qualitative, or semi-quantitative assays. However, you must first validate that the chosen additive (e.g., Tween 20) does not interfere with the assay's endpoint (e.g., enzyme activity, cell viability).
Troubleshooting Guide
Problem: My this compound recovery is low and inconsistent in my experimental samples.
-
Possible Cause: Significant adsorption of this compound to your plastic tubes, pipette tips, or microplates. This is a common issue, especially with hydrophobic compounds and standard polystyrene labware.[3][4]
-
Solution:
-
Quantify the Loss: First, perform a simple analyte recovery experiment (see Protocol 1) to determine the extent of the binding to your current labware.
-
Switch to Low-Binding Ware: Transfer your experiment to certified low-binding polypropylene or surface-treated plates and tubes.[5][6]
-
Passivate Your Current Ware: If switching is not an option, pre-condition your plasticware by incubating it with a solution containing a blocking agent like 0.1% Tween 20 or 1% BSA before use (see Protocol 2).[1][10]
-
Problem: I am observing high well-to-well variability in my 96-well plate-based assay.
-
Possible Cause: Inconsistent non-specific binding across the microplate. Minor surface inconsistencies, which are common in standard plates, can lead to significant differences in analyte loss, especially at low concentrations.
-
Solution:
-
Use Non-Binding Plates: Greiner Bio-One and other manufacturers offer non-binding microplates designed to prevent unwanted adsorption, which can significantly increase assay sensitivity and reduce background noise.[6]
-
Add a Surfactant: Incorporate a low concentration (e.g., 0.05%) of a non-ionic surfactant like Tween 20 into your assay buffer to ensure a more uniform surface environment in each well.[1][9] Be sure to test for assay compatibility first.
-
Ensure Proper Mixing: Ensure thorough but gentle mixing after adding this compound to the wells to promote a uniform distribution of the analyte before significant binding can occur.
-
Quantitative Data Summary
Table 1: Sorption of Sulfamethoxazole (B1682508) (SMX) onto Different Microplastic Types [8]
| Plastic Type | Abbreviation | Distribution Coefficient (Kd) [L kg-1] | Relative Binding Potential |
| Polyamide | PA | 284 | Very High |
| Polystyrene | PS | 30.9 | Low |
| Polyethylene Terephthalate | PET | 28.5 | Low |
| Polyvinyl Chloride | PVC | 26.5 | Low |
| Polypropylene | PP | 22.2 | Low |
| Polyethylene | PE | 22.2 | Low |
Note: This data is from a study on microplastics in an aquatic environment and should be used as a relative indicator only. Binding characteristics can vary based on the specific grade, surface treatment, and manufacturing process of laboratory plasticware.[8]
Experimental Protocols
Protocol 1: Analyte Recovery Test to Quantify this compound Loss
Objective: To determine the percentage of this compound lost due to binding to a specific type of plasticware (e.g., microplate, centrifuge tube).
Methodology:
-
Prepare this compound Solution: Prepare a working solution of this compound in your experimental buffer at a concentration relevant to your assay.
-
Prepare a Non-Binding Control: Use a glass vial or a certified low-adsorption tube as a negative control for binding. Add a known volume of the this compound solution to this control container.
-
Test Plasticware: Add the same volume of this compound solution to the plasticware you wish to test (e.g., wells of a polystyrene microplate or a polypropylene tube). Prepare at least three replicates.
-
Incubate: Incubate the test and control containers under the same conditions (time, temperature) as your actual experiment.
-
Sample Collection: After incubation, carefully collect the supernatant from each container.
-
Quantification: Analyze the concentration of this compound in the supernatant from both the test and control containers using a suitable analytical method (e.g., HPLC, LC-MS).
-
Calculate Percent Loss:
-
% Recovery = (Concentration_Test / Concentration_Control) * 100
-
% Loss = 100 - % Recovery
-
Protocol 2: Pre-treatment (Passivation) of Plasticware
Objective: To pre-coat the surface of standard plasticware to minimize this compound binding.
Methodology:
A. Using a Surfactant (e.g., Tween 20)
-
Prepare Solution: Prepare a 0.1% (v/v) solution of Tween 20 in your assay buffer or purified water.
-
Coat Plasticware: Add the solution to the plasticware, ensuring the entire surface that will contact your sample is covered. For a 96-well plate, add 200 µL to each well.
-
Incubate: Incubate for at least 30 minutes at room temperature.
-
Remove Solution: Aspirate the Tween 20 solution completely.
-
Wash (Optional but Recommended): Gently wash the wells once or twice with the assay buffer to remove excess, unbound surfactant.
-
Use Immediately: The plasticware is now passivated and ready for immediate use. Do not let it dry completely before adding your samples.
B. Using a Protein Blocker (e.g., BSA)
-
Prepare Solution: Prepare a 1% (w/v) solution of Bovine Serum Albumin (BSA) in your assay buffer.
-
Coat Plasticware: Add the BSA solution to the plasticware, ensuring complete surface coverage.
-
Incubate: Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Remove Solution: Aspirate the BSA solution.
-
Wash: Wash the surface 2-3 times with your assay buffer to remove any loosely bound BSA.
-
Use Immediately: The plasticware is ready for your experiment.
Visual Workflow Guides
Caption: Workflow for selecting appropriate plasticware.
Caption: Troubleshooting workflow for binding-related issues.
References
- 1. nicoyalife.com [nicoyalife.com]
- 2. Effect of Surfactants on the Binding Properties of a Molecularly Imprinted Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. amuzainc.com [amuzainc.com]
- 6. shop.gbo.com [shop.gbo.com]
- 7. revvity.com [revvity.com]
- 8. Sorption of sulfamethoxazole onto six types of microplastics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Microplate Selection and Recommended Practices in High-throughput Screening and Quantitative Biology - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Sulfisoxazole Delivery in Animal Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with sulfisoxazole (B1682709) in animal models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a short-acting sulfonamide antibiotic effective against a wide range of gram-negative and gram-positive bacteria.[1][2] Its mechanism of action involves the competitive inhibition of dihydropteroate (B1496061) synthetase, an essential enzyme in the bacterial synthesis of folic acid.[1][3] By blocking this pathway, this compound prevents the production of nucleotides and amino acids, leading to a bacteriostatic effect.[3][4]
Q2: Why is this compound acetyl often used in formulations?
This compound acetyl is the N1-acetylated prodrug of this compound.[1][3] Upon administration, it is hydrolyzed to this compound, the active form.[1] This prodrug approach can be utilized to improve the drug's palatability or modify its release characteristics.
Q3: Are there significant species differences in the pharmacokinetics of this compound?
Yes, the pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME), vary significantly across different animal species.[1][5] For instance, dogs show a deficiency in the N-acetylation metabolic pathway, while mice exhibit extensive formation of the N4-acetyl metabolite.[1] These differences are critical when selecting an animal model and extrapolating data to humans.[1]
Q4: How can I improve the oral bioavailability of this compound in my animal studies?
Low aqueous solubility can be a challenge for the oral delivery of this compound.[6] To enhance bioavailability, consider the following approaches:
-
Formulation Strategies: Utilizing co-solvents, surfactants, or complexing agents like cyclodextrins can improve solubility and dissolution rates.[7][8][9][10][11] For example, a study with the related sulfonamide, sulfamethoxazole (B1682508), showed enhanced bioavailability through complexation with β-cyclodextrin.[7][8]
-
Prodrugs: As mentioned, this compound acetyl can sometimes offer improved bioavailability compared to the parent drug.[12] A study in rats demonstrated that the relative bioavailability of N(1)-acetyl this compound was approximately double that of this compound.[1][12]
-
Particle Size Reduction: Techniques like micronization can increase the surface area of the drug, potentially leading to improved dissolution and absorption.[11]
Troubleshooting Guide
Problem 1: High variability in plasma concentrations between individual animals.
-
Possible Cause: Administration in drinking water can lead to high interindividual variability in drug intake.[13]
-
Solution: For more consistent dosing, consider oral gavage or parenteral administration.[14] If using drinking water is necessary, closely monitor water consumption for each animal to ensure they are receiving the intended dose.[15]
Problem 2: Lower than expected plasma concentrations of this compound.
-
Possible Cause 1: Poor Absorption. this compound's low solubility may limit its absorption from the gastrointestinal tract.[6]
-
Solution 1: Re-evaluate your vehicle selection. The use of permeation enhancers or formulations that promote solubilization, such as a mixture of PEG400 and Labrasol, has been shown to dramatically improve oral absorption of other poorly soluble compounds in rats.[16]
-
Possible Cause 2: Rapid Metabolism. The metabolic rate of this compound can differ significantly between species.[1]
-
Solution 2: Characterize the metabolic profile in your chosen animal model. In mice, for example, the N⁴-acetyl metabolite exposure can be significantly greater than the parent drug.[4] Ensure your analytical method can quantify the major metabolites.
-
Possible Cause 3: Issues with the dosing solution. The drug may not be fully dissolved or may have precipitated out of the vehicle.
-
Solution 3: Visually inspect the dosing solution for any precipitates before each administration. Conduct in vitro solubility testing of your formulation to ensure the drug remains in solution at the intended concentration.[14]
Problem 3: Difficulty in detecting and quantifying this compound and its metabolites in plasma or tissue samples.
-
Possible Cause: The chosen analytical method may lack the required sensitivity or specificity.
-
Solution: Several robust analytical methods are available. High-performance liquid chromatography (HPLC) with UV or mass spectrometry (MS/MS) detection is commonly used for the simultaneous determination of this compound and its N-acetylated metabolites in plasma.[1][4] For tissue samples, HPLC with pre-column derivatization can enhance sensitivity.[17][18]
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of this compound
| Parameter | Dog | Swine | Human |
| Administration Route | IV & Oral | IV & Oral | Oral |
| Distribution Half-Life (hr) | 4.08 | 1.30 | 0.56 |
| Elimination Half-Life (hr) | 33.74 | 46.39 | 7.40 |
| Volume of Central Compartment (L) | 10.6 | 10.5 | 7.7 |
| Steady-State Volume of Distribution (L) | 17.2 | 30.3 | 16.2 |
| Oral Bioavailability (%) | 69.8 | 100.0 | N/A |
| Protein Binding (%) | 30-50 | 40-60 | 25-40 |
Data compiled from a comparative study.[5]
Experimental Protocols
Protocol 1: Oral Pharmacokinetic Study in Rats
-
Animal Model: Five Sprague-Dawley rats.[1]
-
Drug Administration: A single oral dose of N(1)-acetyl this compound or this compound is administered.[1]
-
Sample Collection: Plasma samples are collected at predetermined time points.[1]
-
Analytical Method: A liquid chromatographic method with ultraviolet (UV) detection is used to quantify this compound and its N4-acetylated metabolite (N4AS) in the plasma. Due to the rapid in-vitro conversion of other acetylated forms, monitoring of this compound and N4AS is crucial.[1][12]
-
Pharmacokinetic Analysis: The collected data is analyzed to determine key pharmacokinetic parameters.
Protocol 2: Efficacy Study in a Murine Model of Urinary Tract Infection (UTI)
-
Animal Model: Murine models are commonly used to assess the in vivo efficacy of this compound acetyl for UTIs.[3]
-
Infection Induction: A uropathogenic bacterial strain is introduced into the bladder of the mice.
-
Drug Administration: this compound acetyl is administered, typically orally.
-
Efficacy Assessment: The bacterial load in the bladder and kidneys is quantified at the end of the treatment period to determine the reduction in infection compared to a control group.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Generalized workflow for an animal pharmacokinetic study.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C11H13N3O3S | CID 5344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Pharmacokinetics of this compound compared in humans and two monogastric animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo Evaluation of some Tablet Formulations of this compound – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. Enhancement of dissolution rate and bioavailability of sulfamethoxazole by complexation with β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simultaneous determination of N(1)-acetyl this compound and its metabolites, and relative bioavailability compare to this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimization of Veterinary Antimicrobial Treatment in Companion and Food Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Boston University Institutional Animal Care and Use Committee (IACUC) Policy: Additives to the Drinking Water for Rats and Mice | Office of Research [bu.edu]
- 16. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of sulphonamides in animal tissues by high performance liquid chromatography with pre-column derivatization of 9-fluorenylmethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Determination of sulfonamide residues in the tissues of food animals using automated precolumn derivatization and liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Sulfisoxazole Autofluorescence in Imaging
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address issues related to sulfisoxazole (B1682709) autofluorescence in your imaging experiments.
Troubleshooting Guide
Problem: High background fluorescence obscuring the signal of interest.
Potential Cause 1: Intrinsic Autofluorescence of this compound
This compound, like many small molecules, can exhibit intrinsic fluorescence. Its fluorescence emission is dependent on the polarity of its environment, with a tendency to shift towards longer wavelengths (a red shift) in more polar solvents[1]. This autofluorescence can overlap with the emission of your intended fluorescent probes, especially those in the blue and green spectral regions.
Solution:
-
Characterize this compound's Spectrum in Your System: Before proceeding with your full experiment, run a control with cells or tissue treated only with this compound at the working concentration. Image this sample using the same filter sets you intend to use for your experiment. This will help you determine the specific emission profile of this compound in your experimental conditions.
-
Select Appropriate Fluorophores: Whenever possible, choose fluorophores that emit in the red or far-red regions of the spectrum (e.g., those with emission maxima > 600 nm). Autofluorescence from biological samples and many compounds is typically strongest in the blue and green regions.
-
Spectral Unmixing: If your imaging system is equipped for spectral imaging, you can treat the this compound autofluorescence as a separate fluorescent channel and computationally subtract it from your final image.
Potential Cause 2: Autofluorescence of the Biological Sample
Many biological structures, such as mitochondria, lysosomes, collagen, and elastin, naturally fluoresce. This endogenous autofluorescence can be a significant source of background noise.
Solution:
-
Quenching with Sudan Black B: Sudan Black B is a lipophilic dye that can effectively quench autofluorescence, particularly from lipofuscin, a common source of autofluorescence in aging cells and tissues.
-
Photobleaching: Exposing your sample to intense light before imaging can selectively destroy the fluorescent properties of some endogenous fluorophores, thereby reducing background noise.
-
Use of Commercial Quenching Reagents: Several commercially available reagents are specifically designed to reduce autofluorescence from various sources.
FAQs
Q1: What are the excitation and emission wavelengths of this compound?
The exact excitation and emission maxima of this compound can vary depending on the solvent environment[1]. However, related sulfonamides have been shown to have absorption maxima in the UV range, around 262-285 nm, and can exhibit fluorescence in the 300-500 nm range when excited at 280 nm. It is crucial to experimentally determine the fluorescence profile of this compound in your specific experimental setup.
Q2: How can I differentiate this compound autofluorescence from my fluorescent probe's signal?
The best approach is to use spectral imaging and linear unmixing. This technique allows you to capture the entire emission spectrum at each pixel of your image. By defining the known emission spectrum of your fluorescent probe and the measured spectrum of this compound autofluorescence (from a control sample), the software can mathematically separate the contribution of each signal to the final image.
Q3: Are there alternatives to this compound with lower autofluorescence?
The autofluorescence properties of many drugs are not always well-documented in the context of high-resolution imaging. If this compound's autofluorescence is prohibitive, you may need to screen alternative compounds with similar biological activity for their fluorescence properties. When selecting alternatives, consider molecules with different core chemical structures, as this can influence their fluorescent properties.
Q4: Can I use DAPI or Hoechst to stain nuclei in the presence of this compound?
DAPI and Hoechst are common nuclear stains that fluoresce in the blue region of the spectrum. Given that this compound may also have some emission in this range, there is a potential for spectral overlap. To mitigate this:
-
Use the lowest possible concentration of DAPI or Hoechst that still provides adequate nuclear staining.
-
Perform sequential scanning if using a confocal microscope, imaging the DAPI/Hoechst channel separately from your other fluorescent channels.
-
If significant overlap persists, consider using a nuclear stain that emits in a different spectral region, such as a far-red nuclear stain.
Experimental Protocols
Sudan Black B Staining Protocol to Quench Autofluorescence
This protocol is adapted for cultured cells or tissue sections on slides.
Materials:
-
Sudan Black B powder
-
70% Ethanol
-
Phosphate-buffered saline (PBS)
-
Staining jars
Procedure:
-
Preparation of Sudan Black B Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir the solution for at least 1 hour to ensure the dye is fully dissolved. Filter the solution through a 0.2 µm filter before use to remove any undissolved particles.
-
Sample Preparation: After completing your immunofluorescence or other fluorescent staining protocol, wash the samples thoroughly with PBS.
-
Incubation: Immerse the slides in the filtered 0.1% Sudan Black B solution for 5-10 minutes at room temperature. The optimal incubation time may need to be determined empirically for your specific sample type.
-
Washing: Remove the slides from the Sudan Black B solution and wash them extensively with PBS. Three washes of 5 minutes each are recommended to remove excess dye.
-
Mounting: Mount the coverslips using an appropriate mounting medium.
-
Imaging: Proceed with imaging. Be aware that while Sudan Black B is effective at quenching autofluorescence in the green and red channels, it may introduce some background in the far-red channel.
Photobleaching Protocol to Reduce Autofluorescence
This protocol is a general guideline and may need optimization for your specific sample and imaging setup.
Materials:
-
Fluorescence microscope with a stable light source (e.g., mercury or xenon arc lamp, or a laser).
-
Your prepared sample on a slide.
Procedure:
-
Sample Preparation: Prepare your sample as you normally would for imaging, but do not yet apply your fluorescent probes of interest.
-
Identify Region of Interest: Place the slide on the microscope stage and locate the region you intend to image.
-
Expose to Intense Light: Expose the sample to continuous, high-intensity illumination from your microscope's light source. You can do this by opening the shutter and exposing the sample for a set period.
-
For widefield microscopes: Use a broad-spectrum filter cube (e.g., a DAPI or FITC cube) and expose for 1-5 minutes. The optimal time will depend on the intensity of your light source and the nature of the autofluorescence.
-
For confocal microscopes: You can use the laser line that most strongly excites the autofluorescence and perform repeated scans at high laser power over the region of interest.
-
-
Monitor Bleaching: Periodically check the level of autofluorescence to determine when it has been sufficiently reduced.
-
Proceed with Staining: Once the autofluorescence is minimized, you can proceed with your standard fluorescent staining protocol.
-
Imaging: Image your sample using your normal imaging parameters. Be careful to use lower illumination intensity during final image acquisition to avoid photobleaching your fluorescent probes.
Quantitative Data Summary
| Method | Target Autofluorescence Source | Advantages | Disadvantages |
| Sudan Black B | Lipofuscin, general background | Simple, effective for specific types of autofluorescence | Can introduce background in the far-red channel, may quench some fluorescent dyes |
| Photobleaching | Various endogenous fluorophores | No chemical additions, can be targeted to specific areas | Time-consuming, potential for phototoxicity to live cells, may not be effective for all types of autofluorescence |
| Spectral Unmixing | All sources of fluorescence | Can separate signals with high spectral overlap, quantitative | Requires a spectral imaging system and appropriate software, requires proper controls |
Visualizations
Caption: A decision-making workflow for troubleshooting this compound autofluorescence.
Caption: A workflow diagram for performing spectral unmixing to remove autofluorescence.
References
Validation & Comparative
A Comparative Guide to the In Vitro Efficacy of Sulfisoxazole and Sulfamethoxazole
For researchers, scientists, and drug development professionals, a detailed understanding of the comparative in vitro efficacy of antimicrobial agents is crucial for informed decision-making in research and development. This guide provides an objective comparison of two key sulfonamide antibiotics, sulfisoxazole (B1682709) and sulfamethoxazole (B1682508), focusing on their performance in in vitro studies. While both are members of the sulfonamide class and share a common mechanism of action, their subtle structural differences can influence their antibacterial activity.
Historically, sulfonamides were the first class of synthetic antibacterial agents to be widely used and played a pivotal role in treating bacterial infections before the advent of penicillin.[1] Over time, with the development of numerous derivatives, sulfamethoxazole, particularly in combination with trimethoprim, has become more prevalent in clinical use.[1] Consequently, direct comparative in vitro efficacy studies between this compound and sulfamethoxazole alone are less common in recent literature. However, by examining available data, including studies comparing this compound to the sulfamethoxazole-trimethoprim combination, we can draw valuable insights into their respective activities.
Quantitative Data Presentation
The following table summarizes in vitro susceptibility data for this compound and the combination of trimethoprim-sulfamethoxazole against various uropathogens. This data is derived from a 2011 study by Ejaz et al. and is presented here to offer a comparative perspective on their efficacy. The data is based on the disk diffusion method, with results recorded as the percentage of resistant isolates and the diameter of the zone of inhibition.
| Bacterial Species | Antibiotic | Resistance Rate (%) | Zone of Inhibition (mm) Interpretive Criteria |
| Resistant | |||
| Escherichia coli | This compound (300 µg) | 3.3 | ≤ 12 |
| Trimethoprim-Sulfamethoxazole (1.25/23.75 µg) | 2.6 | ≤ 10 | |
| Klebsiella pneumoniae | This compound (300 µg) | Not Reported | ≤ 12 |
| Trimethoprim-Sulfamethoxazole (1.25/23.75 µg) | 2.0 | ≤ 10 | |
| Staphylococcus saprophyticus | This compound (300 µg) | 4.4 | ≤ 12 |
| Trimethoprim-Sulfamethoxazole (1.25/23.75 µg) | 1.5 | ≤ 10 |
Data extracted from: Ejaz, H., Zafar, A., & Tooba, R. (2011). A comparison of antibacterial activity of this compound and trimethoprim-sulfamethoxazol against urinary pathogens. International Journal of Biology and Biotechnology, 8(1), 127-130.[2]
Mechanism of Action
Both this compound and sulfamethoxazole are synthetic structural analogs of para-aminobenzoic acid (PABA). They act as competitive inhibitors of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS), which is essential for the synthesis of dihydrofolic acid, a precursor in the folic acid synthesis pathway. By blocking this pathway, these sulfonamides inhibit the production of purines and ultimately nucleic acids, leading to a bacteriostatic effect (inhibition of bacterial growth).
Figure 1. Competitive inhibition of dihydropteroate synthase by sulfonamides.
Experimental Protocols
The following are detailed methodologies for key in vitro susceptibility testing methods used to evaluate the efficacy of sulfonamides.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent that prevents the visible growth of a bacterium.
-
Preparation of Antimicrobial Solutions: Stock solutions of this compound and sulfamethoxazole are prepared in a suitable solvent. A series of twofold dilutions are then made in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized bacterial suspension is prepared to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: Each well of the microtiter plate, containing the serially diluted antimicrobial agent, is inoculated with the bacterial suspension. The plate is then incubated at 35°C ± 2°C for 16-20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible bacterial growth (turbidity).
References
A Comparative Analysis of Sulfisoxazole and Other Sulfonamides for Researchers
This guide provides a detailed comparative analysis of sulfisoxazole (B1682709) and other widely used sulfonamides, namely sulfamethoxazole (B1682508) and sulfadiazine. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance based on available experimental data.
Mechanism of Action: Inhibition of Folic Acid Synthesis
Sulfonamides are synthetic bacteriostatic antibiotics that function by competitively inhibiting the enzyme dihydropteroate (B1496061) synthase (DHPS).[1][2] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the production of nucleic acids and amino acids in bacteria. By acting as a competitive inhibitor of para-aminobenzoic acid (PABA), the natural substrate for DHPS, sulfonamides disrupt the bacterial folic acid synthesis pathway, thereby halting bacterial growth and replication.[1][3][4] Humans are unaffected by this mechanism as they obtain folic acid from their diet and do not possess the DHPS enzyme.[5]
References
Validating the Mechanism of Action of Sulfisoxazole: A Comparative Guide for Researchers
This guide provides a detailed examination of the mechanism of action of sulfisoxazole (B1682709), a well-established sulfonamide antibiotic. For researchers, scientists, and drug development professionals, this document offers an objective comparison of this compound's performance with other alternatives, supported by experimental data and detailed protocols.
Mechanism of Action: Inhibition of Folate Biosynthesis
This compound exerts its bacteriostatic effect by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS).[1][2] Bacteria rely on the de novo synthesis of folic acid, a pathway absent in humans who obtain folate from their diet.[3] this compound, a structural analog of para-aminobenzoic acid (PABA), competes with PABA for the active site of DHPS.[3][4] This competition prevents the condensation of pteridine (B1203161) with PABA, a crucial step in the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid (THF).[1][4] THF is an essential cofactor for the synthesis of purines, pyrimidines, and certain amino acids, and its depletion ultimately halts bacterial growth and replication.[4][5]
Comparative Analysis of In Vitro Efficacy
The efficacy of this compound is best understood by comparing its in vitro activity against that of other sulfonamides and alternative antibiotic classes. The primary metrics for comparison are the inhibition of the target enzyme (DHPS) and the minimum inhibitory concentration (MIC) against various bacterial strains.
Table 1: Comparative Inhibition of Dihydropteroate Synthase (DHPS)
| Compound | Target Enzyme | Inhibition Constant (Ki) | IC50 |
| This compound | Dihydropteroate Synthase (DHPS) | Data not readily available | Data not readily available |
| Sulfamethoxazole | Dihydropteroate Synthase (DHPS) | Data not readily available | Data not readily available |
| Sulfathiazole | Dihydropteroate Synthase (DHPS) | Data not readily available | Data not readily available |
Note: Specific Ki and IC50 values for DHPS inhibition by various sulfonamides are not consistently reported in readily available literature. These values are highly dependent on the specific bacterial species and assay conditions.
Table 2: Comparative In Vitro Antibacterial Activity (MIC in µg/mL)
| Antibiotic | Class | Escherichia coli | Staphylococcus aureus |
| This compound | Sulfonamide | 16 - >1024 | 32 - 512 |
| Sulfamethoxazole | Sulfonamide | 1 - >128 | 8 - >128 |
| Sulfacytine | Sulfonamide | Comparable to this compound[6] | Comparable to this compound[6] |
| Amoxicillin | Penicillin | 2 - 8 | 0.12 - 0.25 |
| Ciprofloxacin | Fluoroquinolone | 0.008 - 0.03 | 0.12 - 0.5 |
| Doxycycline | Tetracycline | 0.5 - 2 | 0.12 - 1 |
Note: MIC ranges can vary significantly based on the bacterial strain and the presence of resistance mechanisms.[7] The data presented is a general representation from various studies.
Experimental Protocols for Mechanism Validation
Validating the mechanism of action of this compound involves two key types of experiments: direct enzyme inhibition assays and whole-cell bacterial susceptibility testing.
Dihydropteroate Synthase (DHPS) Inhibition Assay
This assay directly measures the ability of this compound to inhibit the DHPS enzyme. A common method is a coupled spectrophotometric assay.[3][8][9]
Principle: The product of the DHPS reaction, dihydropteroate, is reduced by an excess of dihydrofolate reductase (DHFR) in the presence of NADPH.[8][10] The rate of DHPS activity is therefore directly proportional to the rate of NADPH oxidation, which can be monitored by the decrease in absorbance at 340 nm.[8][10]
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl2, pH 8.5).
-
Enzyme Mix: In assay buffer, prepare a mix containing DHPS (e.g., 20-100 nM) and an excess of DHFR (e.g., 1-2 Units/mL).[10]
-
Substrate Mix: In assay buffer, prepare a fresh solution containing p-aminobenzoic acid (PABA), 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPP), and NADPH. Typical concentrations are near the Km values for the substrates (e.g., 10-50 µM) and 150-200 µM for NADPH.[10]
-
Inhibitor Stock: Prepare a 10 mM stock solution of this compound in DMSO and create serial dilutions.
-
-
Assay Procedure (96-well plate format):
-
To appropriate wells, add 2 µL of the this compound serial dilutions. For control wells (representing 0% inhibition), add 2 µL of DMSO.[10]
-
Add 168 µL of the Enzyme Mix to all wells.[10]
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reactions by adding 30 µL of the pre-warmed Substrate Mix to all wells.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Monitor the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = (1 - (V_inhibitor / V_control)) * 100.
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standardized technique for determining MIC values.[3]
Principle: A standardized inoculum of bacteria is challenged with serial dilutions of the antimicrobial agent in a liquid nutrient broth. Growth is assessed after a defined incubation period by observing turbidity.[3]
Detailed Protocol:
-
Preparation:
-
Antibiotic Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 100 µL. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Bacterial Inoculum: Prepare a bacterial suspension from 3-5 isolated colonies in a suitable broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension so that after inoculation, each well contains approximately 5 x 10^5 CFU/mL.
-
-
Inoculation:
-
Inoculate each well (except the sterility control) with 100 µL of the standardized bacterial inoculum. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the plate in ambient air at 35 ± 2°C for 16-20 hours.
-
-
Result Interpretation:
-
Following incubation, visually inspect the wells for turbidity. A button of cells at the bottom or obvious turbidity indicates bacterial growth.
-
The MIC is the lowest concentration of this compound at which there is no visible growth.[3]
-
Conclusion
The mechanism of action of this compound as a competitive inhibitor of dihydropteroate synthase is well-established and can be validated through direct enzymatic assays and whole-cell susceptibility testing. While effective against a range of gram-positive and gram-negative bacteria, the emergence of resistance necessitates a comparative understanding of its efficacy against other sulfonamides and alternative antibiotic classes. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers in the ongoing effort to develop novel antimicrobial strategies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C11H13N3O3S | CID 5344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound Acetyl | C13H15N3O4S | CID 6662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Sulfacytine: a new sulfonamide. Double-blind comparison with this compound in acute uncomplicated urinary tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Navigating the Nuances of Sulfonamide Detection: A Comparative Guide to Sulfisoxazole Immunoassay Cross-Reactivity
For Immediate Release
For researchers, scientists, and drug development professionals working with sulfonamides, the specificity of analytical methods is paramount. Immunoassays, prized for their speed and sensitivity, are a cornerstone of sulfonamide detection. However, the potential for cross-reactivity between structurally similar compounds can pose a significant challenge, leading to inaccurate quantification and misinterpreted results. This guide provides an objective comparison of sulfisoxazole (B1682709) cross-reactivity in immunoassays, supported by experimental data and detailed protocols to aid in the selection and implementation of appropriate analytical methods.
Understanding the Challenge: Cross-Reactivity in Sulfonamide Immunoassays
Sulfonamides are a class of synthetic antimicrobial agents characterized by a common p-aminobenzenesulfonamide core structure. Variations in the substituent group attached to the sulfonamide nitrogen give rise to a diverse family of drugs, including this compound. Immunoassays for sulfonamide detection typically employ antibodies raised against a specific sulfonamide hapten. Due to structural similarities among sulfonamides, these antibodies can inadvertently bind to related but non-target compounds, a phenomenon known as cross-reactivity. The extent of cross-reactivity is a critical performance parameter of any immunoassay and must be thoroughly evaluated to ensure data integrity.
Comparative Analysis of this compound Cross-Reactivity
To illustrate the impact of cross-reactivity, this section presents data from a competitive enzyme-linked immunosorbent assay (ELISA) designed for the detection of sulfamethazine (B1682506). While the primary target of this assay is not this compound, the data provides valuable insight into the potential for cross-reactivity. The cross-reactivity is calculated as the ratio of the concentration of the target analyte (sulfamethazine) to the concentration of the cross-reacting analyte (this compound) that produces the same level of signal inhibition, multiplied by 100.
| Compound | Cross-Reactivity (%) |
| Sulfamethazine | 100 |
| Sulfamerazine | 10.0 |
| This compound | 3.4 [1] |
| Sulfapyridine | 2.0[1] |
Note: This data is from an ELISA kit where sulfamethazine is the target analyte. The cross-reactivity of this compound in an assay specifically designed for its detection would be 100%, and the cross-reactivity of other sulfonamides would vary.
The data clearly demonstrates that even in an assay not optimized for this compound, a notable level of cross-reactivity exists. This underscores the importance of utilizing an immunoassay with a well-characterized cross-reactivity profile, especially when analyzing samples that may contain multiple sulfonamide residues. For accurate quantification of this compound, an assay where this compound is the primary standard is essential.
Experimental Protocol: Competitive ELISA for Sulfonamide Detection
The following is a generalized protocol for a competitive ELISA, a common format for quantifying small molecules like sulfonamides. This protocol can be adapted for the specific analysis of this compound.
Objective: To determine the concentration of this compound in a sample and assess the cross-reactivity of other sulfonamides using a competitive ELISA.
Materials:
-
Microtiter plate pre-coated with a sulfonamide-protein conjugate (e.g., this compound-BSA)
-
This compound standard solutions of known concentrations
-
Solutions of other sulfonamides to be tested for cross-reactivity
-
Primary antibody specific for this compound
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-primary antibody)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., dilute sulfuric acid)
-
Wash buffer (e.g., PBS with Tween-20)
-
Sample diluent
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare all standards, samples, and control solutions to the desired concentrations in the appropriate sample diluent.
-
Coating: (If not using a pre-coated plate) Coat the wells of a microtiter plate with a this compound-protein conjugate and incubate overnight at 4°C. Wash the plate to remove unbound conjugate.
-
Competitive Reaction:
-
Add a known volume of standard, sample, or control to the appropriate wells.
-
Add a fixed amount of the primary anti-sulfisoxazole antibody to each well.
-
Incubate for a specified time (e.g., 1-2 hours) at room temperature to allow for competition between the free this compound (in the standard or sample) and the coated this compound for binding to the primary antibody.
-
-
Washing: Wash the plate multiple times with wash buffer to remove unbound antibodies and other components.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well and incubate for a specified time (e.g., 1 hour) at room temperature. This antibody will bind to the primary antibody that is bound to the coated this compound.
-
Washing: Repeat the washing step to remove unbound secondary antibody.
-
Substrate Addition: Add the substrate solution to each well and incubate in the dark for a specified time (e.g., 15-30 minutes) to allow for color development. The enzyme on the secondary antibody will catalyze a color change.
-
Stopping the Reaction: Add the stop solution to each well to halt the color development.
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.
-
Calculate the percentage cross-reactivity of other sulfonamides using the following formula: % Cross-Reactivity = (Concentration of this compound at 50% Inhibition / Concentration of Cross-Reactant at 50% Inhibition) x 100
-
Visualizing the Workflow
To further clarify the experimental process, the following diagram illustrates the key steps in a competitive ELISA for this compound detection.
Caption: Workflow of a competitive ELISA for this compound detection.
Logical Relationship of Cross-Reactivity
The following diagram illustrates the principle of antibody binding and cross-reactivity in a this compound-specific immunoassay.
Caption: Antibody binding specificity and cross-reactivity.
Conclusion
References
A Comparative Analysis of the Antibacterial Efficacy of Sulfisoxazole and Its Derivatives
Sulfisoxazole (B1682709), a member of the sulfonamide class of antibiotics, has long been a cornerstone in the treatment of bacterial infections. Its mechanism of action involves the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1][2][3] This pathway is crucial for the synthesis of nucleic acids and proteins in bacteria.[1][4] As humans obtain folic acid from their diet, this pathway is a selective target for antibacterial agents.[1] In the face of growing antibiotic resistance, research has focused on synthesizing and evaluating this compound derivatives with potentially enhanced antibacterial activity or broader spectrums. This guide provides a comparative overview of the antibacterial efficacy of this compound and several of its derivatives, supported by experimental data and detailed methodologies.
Mechanism of Action: Inhibition of Folic Acid Synthesis
Sulfonamides, including this compound and its derivatives, act as structural analogs of para-aminobenzoic acid (PABA).[1][2] They competitively bind to the active site of dihydropteroate synthase, thereby blocking the conversion of PABA to dihydropteroic acid, a precursor of folic acid.[1][2][3] This inhibition halts bacterial growth and replication, resulting in a bacteriostatic effect.[1][2] Some derivatives, however, have been shown to exhibit bactericidal activity.[5]
Comparative Antibacterial Efficacy
The antibacterial efficacy of this compound and its derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1] The data presented below is a summary from various studies. It is important to note that direct comparison between studies can be challenging due to variations in experimental conditions, such as the specific bacterial strains and the precise protocols used.
| Compound | Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound (Parent Drug) | - | E. coli ATCC 25922 | - | [6] |
| B. subtilis | - | [6] | ||
| Acrylamide-sulfisoxazole conjugates | Acrylamide | B. subtilis | 0.007 (Compound 17) | [6] |
| E. coli | 0.007 (Compound 4d) | [6] | ||
| S. racemosum | Lower than Amphotericin B | [6] | ||
| Sulfamethoxazole-triazole derivatives | 1,2,3-Triazole | S. aureus | 22 (Compound 12) | [7] |
| E. coli | - | [7] | ||
| Amphiphilic sulfamethoxazole (B1682508) derivatives | 1,2,3-Triazole | S. aureus | 20 (Compound 12) | |
| E. coli | 21 (Compound 15) | |||
| Sulfonamide derivatives (1a-d) | Novel Synthetics | S. aureus ATCC 25923 | 64 - 256 | [8] |
| Clinical S. aureus isolates | 64 - 512 | [8] | ||
| Azo-sulfamethoxazole derivative | Azo | S. aureus | 20 | [9] |
| E. coli | No activity | [9] |
Note: A lower MIC value indicates greater antibacterial efficacy.
Several studies indicate that newly synthesized derivatives can exhibit significantly greater potency than the parent sulfonamide. For instance, certain acrylamide-sulfisoxazole conjugates displayed double the activity of ampicillin (B1664943) against B. subtilis and were twice as active as gentamicin (B1671437) against E. coli.[6] Similarly, some derivatives showed superior antifungal activity compared to amphotericin B.[6] Notably, many of these novel compounds demonstrated enhanced activity against resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA).[5]
Experimental Protocols
The evaluation of antibacterial activity is predominantly carried out using standardized methods such as broth microdilution and disk diffusion.
This method is widely used to quantitatively determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Standardized bacterial inoculum (e.g., 0.5 McFarland standard)
-
This compound or its derivatives at known concentrations
-
Positive control (growth control, no drug)
-
Negative control (sterility control, no bacteria)
Procedure:
-
Serial Dilution: A two-fold serial dilution of the test compound is prepared in the microtiter plate wells using MHB.
-
Inoculum Preparation: A suspension of the test bacterium is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is then diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.[1]
-
Inoculation: Each well (except the sterility control) is inoculated with the diluted bacterial suspension.
-
Incubation: The plate is covered and incubated at 35-37°C for 16-20 hours.[1]
-
MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth. For sulfonamides, the endpoint is often read as 80% inhibition of growth compared to the positive control.[1]
This is a qualitative method used to assess the susceptibility of bacteria to antimicrobial agents. An antibiotic-impregnated disk creates a concentration gradient in the agar, resulting in a zone of growth inhibition around the disk if the bacteria are susceptible. The diameter of this zone is proportional to the susceptibility of the organism to the drug.[1]
Conclusion
The landscape of sulfonamide antibiotics is evolving, with numerous derivatives of this compound demonstrating promising antibacterial activities. The data suggests that modifications to the core this compound structure can lead to compounds with significantly enhanced potency, broader spectra of activity, and efficacy against drug-resistant pathogens. While the foundational mechanism of inhibiting folic acid synthesis remains a key target, the diverse chemical modifications in newer derivatives may also introduce alternative or supplementary mechanisms of action. Continued research and standardized comparative studies are crucial for the development of the next generation of sulfonamide-based antibacterial agents to combat the global challenge of antibiotic resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C11H13N3O3S | CID 5344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. jptcp.com [jptcp.com]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Sulfisoxazole and Trimethoprim for Researchers and Drug Development Professionals
In the landscape of antimicrobial agents, sulfisoxazole (B1682709) and trimethoprim (B1683648) represent two key inhibitors of the folate biosynthesis pathway, a critical metabolic route for bacterial survival. While often used in combination, a discrete understanding of their individual properties is paramount for targeted drug development and effective clinical application. This guide provides a comprehensive head-to-head comparison of this compound and trimethoprim, presenting their mechanisms of action, antimicrobial spectra, pharmacokinetic and pharmacodynamic profiles, and safety considerations, supported by experimental data.
Mechanism of Action: Sequential Blockade of Folate Synthesis
Both this compound and trimethoprim disrupt the bacterial synthesis of tetrahydrofolate, a vital cofactor in the synthesis of nucleic acids and amino acids. However, they target different enzymes in this pathway, leading to a synergistic effect when used in combination.
This compound , a sulfonamide antibiotic, is a structural analog of para-aminobenzoic acid (PABA). It competitively inhibits dihydropteroate (B1496061) synthase (DHPS), the enzyme that catalyzes the conversion of PABA and dihydropteroate diphosphate (B83284) into 7,8-dihydropteroate.[1] This initial step blockade curtails the production of dihydrofolic acid (DHF).
Trimethoprim , a diaminopyrimidine, acts at a subsequent step in the pathway. It is a potent and selective inhibitor of bacterial dihydrofolate reductase (DHFR), the enzyme responsible for the reduction of DHF to tetrahydrofolate (THF).[2] The bacterial DHFR enzyme is significantly more sensitive to trimethoprim than its mammalian counterpart, providing a degree of selective toxicity.
The sequential inhibition of the folate pathway by these two agents is illustrated in the following diagram:
Antimicrobial Spectrum and In Vitro Activity
Both this compound and trimethoprim exhibit broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria. However, the prevalence of acquired resistance has limited their empirical use as single agents in many clinical settings. The following tables summarize the minimum inhibitory concentrations (MICs) for this compound and trimethoprim against common pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Key Pathogens
| Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | 0.25 - >1024 | 16 | 512 |
| Staphylococcus aureus | 2 - >512 | 32 | >512 |
| Streptococcus pneumoniae | 8 - >64 | 16 | 64 |
| Haemophilus influenzae | 0.5 - 32 | 2 | 16 |
Note: MIC values can vary significantly based on the specific strain and testing methodology.
Table 2: Minimum Inhibitory Concentration (MIC) of Trimethoprim against Key Pathogens
| Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | ≤0.03 - >1024 | 0.5 | 32 |
| Staphylococcus aureus | 0.12 - >32 | 1 | 4 |
| Streptococcus pneumoniae | 0.25 - 8 | 1 | 4 |
| Haemophilus influenzae | ≤0.03 - 4 | 0.12 | 1 |
Note: MIC values can vary significantly based on the specific strain and testing methodology. A study on E. coli isolates from urinary tract infections showed a high prevalence of high-level trimethoprim resistance (MIC > 1000 mg/L).[3]
Pharmacokinetic and Pharmacodynamic Properties
A thorough understanding of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound and trimethoprim is crucial for optimizing dosing regimens and predicting clinical efficacy.
Table 3: Pharmacokinetic Parameters of this compound and Trimethoprim
| Parameter | This compound | Trimethoprim |
| Absorption | Well absorbed orally | Rapidly and well absorbed orally |
| Bioavailability | ~95% | ~90-100% |
| Protein Binding | ~85% | ~44% |
| Volume of Distribution (Vd) | 0.13 - 0.22 L/kg | 1.2 - 2.0 L/kg |
| Half-life (t½) | 5 - 8 hours | 8 - 11 hours |
| Metabolism | Primarily hepatic (acetylation) | Hepatic (oxidation and O-demethylation) |
| Excretion | Primarily renal (glomerular filtration and tubular secretion) | Primarily renal (glomerular filtration and tubular secretion) |
The primary pharmacodynamic index for both drugs is the time that the free drug concentration remains above the MIC (fT > MIC). The higher volume of distribution of trimethoprim suggests better tissue penetration compared to this compound.
Clinical Efficacy and Safety Profile
While often used in combination as co-trimoxazole (B1683656), some studies have evaluated the individual efficacy of this compound and trimethoprim. In a randomized controlled trial comparing trimethoprim/sulfamethoxazole and trimethoprim alone for infection prophylaxis in granulocytopenic patients, the combination showed a trend towards a lower incidence of infection, though not statistically significant.[4] However, the combination was associated with more myelosuppression.[4]
Both drugs are generally well-tolerated, but can be associated with a range of adverse effects.
Table 4: Common Adverse Effects of this compound and Trimethoprim
| Adverse Effect Category | This compound | Trimethoprim |
| Gastrointestinal | Nausea, vomiting, anorexia | Nausea, vomiting, taste disturbance |
| Dermatologic | Rash, urticaria, photosensitivity, Stevens-Johnson syndrome (rare) | Rash, pruritus, exfoliative dermatitis |
| Hematologic | Agranulocytosis, aplastic anemia, thrombocytopenia (rare) | Megaloblastic anemia, leukopenia, thrombocytopenia (dose-related) |
| Renal | Crystalluria, hematuria, interstitial nephritis | Reversible increase in serum creatinine, hyperkalemia |
| Other | Fever, headache | Fever |
Adverse effects are generally more common and severe with sulfonamides like this compound. Trimethoprim can interfere with folate metabolism in humans, particularly at high doses or in patients with pre-existing folate deficiency, leading to hematologic toxicity.
Experimental Protocols
The determination of in vitro antimicrobial activity is fundamental to the evaluation of these compounds. The following sections detail the methodologies for two key experiments: broth microdilution for MIC determination and agar (B569324) disk diffusion for susceptibility testing.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid growth medium.
Detailed Protocol:
-
Preparation of Antimicrobial Solutions: Prepare stock solutions of this compound and trimethoprim in an appropriate solvent. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range.
-
Inoculum Preparation: From a pure culture of the test organism grown on an appropriate agar plate, prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the standardized bacterial suspension. Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[5]
Agar Disk Diffusion Susceptibility Testing
This qualitative method determines the susceptibility of a bacterial isolate to an antimicrobial agent based on the diameter of the zone of growth inhibition around a disk impregnated with the agent.
Detailed Protocol:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum as described for the broth microdilution method.
-
Inoculation of Agar Plate: Dip a sterile cotton swab into the adjusted inoculum suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure confluent growth.
-
Application of Antimicrobial Disks: Aseptically apply paper disks impregnated with standard concentrations of this compound and trimethoprim onto the inoculated agar surface. Ensure the disks are in firm contact with the agar.
-
Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours.
-
Interpretation of Results: After incubation, measure the diameter of the zones of complete growth inhibition around each disk in millimeters. Interpret the results as "Susceptible," "Intermediate," or "Resistant" by comparing the zone diameters to the established breakpoints provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6]
Conclusion
This compound and trimethoprim are both valuable antimicrobial agents that target the bacterial folate synthesis pathway. While this compound acts on dihydropteroate synthase, trimethoprim inhibits the subsequent enzyme, dihydrofolate reductase. This sequential blockade provides a strong rationale for their combined use.
Individually, trimethoprim generally exhibits lower MIC values against many common pathogens compared to this compound and possesses more favorable pharmacokinetic properties, including a larger volume of distribution. However, the emergence of resistance to both agents when used alone is a significant concern.
The choice between these agents, or their combination, for research and development purposes will depend on the target pathogen, the desired pharmacokinetic profile, and the local resistance patterns. The experimental protocols provided herein offer standardized methods for the in vitro evaluation of these and other antimicrobial compounds. A thorough understanding of their individual characteristics is essential for the rational design of new therapeutic strategies to combat bacterial infections.
References
- 1. benchchem.com [benchchem.com]
- 2. A multi-centre trial comparing a sulfamethopyrazine/trimethoprim combination with co-trimoxazole in respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cambridge.org [cambridge.org]
- 4. Randomized controlled trial comparing trimethoprim/sulfamethoxazole and trimethoprim for infection prophylaxis in hospitalized granulocytopenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3.9. Determination of the MICs and MBCs of Compounds and Control Drugs against Clinically Important Gram-Positive and Gram-Negative Bacteria [bio-protocol.org]
- 6. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
Unveiling the Potency of Sulfisoxazole: A Comparative Guide to Dihydropteroate Synthase Inhibition
For researchers, scientists, and drug development professionals, this guide offers an in-depth validation of sulfisoxazole's inhibitory effect on dihydropteroate (B1496061) synthase (DHPS). Through a comprehensive comparison with other sulfonamides, supported by experimental data and detailed protocols, we aim to provide a critical resource for antimicrobial research and development.
This compound (B1682709), a member of the sulfonamide class of antibiotics, exerts its bacteriostatic effect by targeting a crucial enzyme in the bacterial folate biosynthesis pathway: dihydropteroate synthase (DHPS).[1][2][3] This pathway is essential for the synthesis of nucleic acids and certain amino acids, making it an ideal target for antimicrobial agents, as mammals obtain folate from their diet.[3][4] this compound acts as a competitive inhibitor of DHPS, mimicking the natural substrate, para-aminobenzoic acid (pABA).[1][3][5] This competitive binding prevents the condensation of pABA with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP), thereby halting the production of 7,8-dihydropteroate, a precursor to folic acid.[1][4]
Comparative Analysis of DHPS Inhibition
The efficacy of this compound and other sulfonamides as DHPS inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). These values provide a standardized measure of a drug's potency. Below is a compilation of data from various studies, offering a comparative perspective on the inhibitory activities of selected sulfonamides against DHPS from different microbial sources. It is important to approach direct comparisons of absolute values between different studies with caution, as experimental conditions can vary.
| Sulfonamide | Microbial Source | Inhibition Parameter | Value | Reference |
| This compound | Pneumocystis carinii | IC50 | 40 nM | [6] |
| Sulfamethoxazole | Pneumocystis carinii | IC50 | ~equally sensitive to this compound | [7] |
| Sulfathiazole | Pneumocystis carinii | IC50 | ~equally sensitive to this compound | [7] |
| Sulfadoxine | Plasmodium falciparum | Ki | 0.14 µM (sensitive) - 112 µM (resistant) | [8] |
| Sulfamethoxazole | Plasmodium falciparum | Ki | ~1.8 µM | [9] |
| Dapsone | Plasmodium falciparum | Ki | ~0.4 µM | [9] |
Experimental Protocols
To validate the inhibitory effect of this compound on DHPS and to facilitate comparative studies, a robust and reproducible experimental protocol is essential. The continuous spectrophotometric assay is a widely used method for this purpose.[9][10]
Continuous Spectrophotometric Assay for DHPS Inhibition
This assay measures DHPS activity by coupling the formation of dihydropteroate to the oxidation of NADPH by dihydrofolate reductase (DHFR). The decrease in absorbance at 340 nm, corresponding to NADPH consumption, is directly proportional to DHPS activity.[9]
Materials:
-
Recombinant Dihydropteroate Synthase (DHPS)
-
Recombinant Dihydrofolate Reductase (DHFR)
-
6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)
-
para-aminobenzoic acid (pABA)
-
Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH)
-
This compound (or other test inhibitors)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Assay Buffer: 100 mM Tris-HCl (pH 8.0), 5 mM MgCl2
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions of the inhibitor in DMSO to be tested.
-
Assay Plate Preparation:
-
To the appropriate wells of a 96-well plate, add 2 µL of the this compound dilutions.
-
For control wells (representing 100% enzyme activity), add 2 µL of DMSO.[11]
-
For background control wells (no enzyme activity), add assay buffer instead of the enzyme mix.
-
-
Enzyme Mix Preparation: Prepare a master mix containing assay buffer, DHPS, and DHFR. The final concentrations of the enzymes should be optimized, but typical ranges are 10-50 nM for DHPS and 1-2 Units/mL for DHFR.[4][11]
-
Enzyme Addition: Add 168 µL of the enzyme mix to all wells except the background controls.
-
Pre-incubation: Incubate the plate at 37°C for 5 minutes.[4][11]
-
Reaction Initiation: Prepare a substrate mix containing assay buffer, pABA, DHPPP, and NADPH. Typical final concentrations are 10-50 µM for pABA and DHPPP (near their Km values) and 150-200 µM for NADPH.[4][11] Initiate the reaction by adding 30 µL of the pre-warmed substrate mix to all wells.
-
Data Acquisition: Immediately place the plate in a microplate reader pre-set to 37°C and monitor the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.[4][11]
Data Analysis:
-
Calculate Reaction Rates: Determine the initial velocity (V) of the reaction for each well by calculating the slope of the linear portion of the absorbance versus time curve.
-
Calculate Percent Inhibition: The percent inhibition for each inhibitor concentration is calculated using the formula: % Inhibition = 100 * (1 - (V_inhibitor - V_background) / (V_no_inhibitor - V_background)) where V_inhibitor is the rate in the presence of the inhibitor, V_no_inhibitor is the rate of the DMSO control, and V_background is the rate of the well lacking the DHPS enzyme.[11]
-
Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a suitable dose-response curve to determine the IC50 value.[11]
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the folate biosynthesis pathway and a typical experimental workflow for assessing DHPS inhibition.
Caption: Folate biosynthesis pathway and the inhibitory action of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 3. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Pterin-sulfa conjugates as dihydropteroate synthase inhibitors and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TTD: Therapeutic Target Database [ttd.idrblab.cn]
- 7. researchgate.net [researchgate.net]
- 8. Mutations in dihydropteroate synthase are responsible for sulfone and sulfonamide resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Comparative Efficacy of Sulfisoxazole Across Diverse Bacterial Strains: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antibacterial performance of sulfisoxazole (B1682709) against various bacterial strains, supported by experimental data. It is designed to be a valuable resource for researchers and professionals in the field of microbiology and drug development, offering a concise overview of this compound's efficacy, detailed experimental methodologies, and visual representations of its mechanism of action and testing workflows.
Executive Summary
This compound, a sulfonamide antibiotic, exerts its bacteriostatic effect by competitively inhibiting the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS).[1][2] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the production of nucleic acids and proteins necessary for bacterial growth.[3] This guide summarizes the in vitro activity of this compound against a range of Gram-positive and Gram-negative bacteria, presenting quantitative data on its Minimum Inhibitory Concentration (MIC) and Zone of Inhibition. Detailed protocols for these susceptibility testing methods are also provided to ensure reproducibility and standardization of future studies.
Data Presentation: In Vitro Activity of this compound
The following tables summarize the susceptibility of various bacterial strains to this compound, presenting both Minimum Inhibitory Concentration (MIC) and Zone of Inhibition data. It is important to note that these values can vary depending on the specific strain and the testing conditions employed. The data presented here is compiled from various studies to provide a comparative overview.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Strains
| Bacterial Strain | MIC (µg/mL) | Source(s) |
| Escherichia coli | 8 - >128 | [3] |
| Staphylococcus aureus | 32 - 512 | [4] |
| Pseudomonas aeruginosa | >1024 | [5] |
| Streptococcus pneumoniae | 2 - 32 | [6] |
| Haemophilus influenzae | 0.5 - 8 | [6] |
| Klebsiella pneumoniae | 16 - >128 | [3] |
Table 2: Zone of Inhibition Diameters for this compound (300 µg disk) against Various Bacterial Strains
| Bacterial Strain | Zone Diameter (mm) | Interpretation (CLSI Standards) | Source(s) |
| Escherichia coli | ≥ 17 (S), 13-16 (I), ≤ 12 (R) | Susceptible, Intermediate, Resistant | [7][8] |
| Staphylococcus aureus | ≥ 17 (S), 13-16 (I), ≤ 12 (R) | Susceptible, Intermediate, Resistant | [7][8] |
| Pseudomonas aeruginosa | No interpretive criteria available | - | [7][8] |
| Streptococcus pneumoniae | ≥ 20 (S), 16-19 (I), ≤ 15 (R) | Susceptible, Intermediate, Resistant | [7][8] |
| Haemophilus influenzae | ≥ 16 (S), 13-15 (I), ≤ 12 (R) | Susceptible, Intermediate, Resistant | [7][8] |
| Klebsiella pneumoniae | ≥ 17 (S), 13-16 (I), ≤ 12 (R) | Susceptible, Intermediate, Resistant | [7][8] |
(S) - Susceptible; (I) - Intermediate; (R) - Resistant. Interpretive criteria are based on CLSI (Clinical and Laboratory Standards Institute) guidelines and may be subject to change.[7][8]
Experimental Protocols
The following are detailed methodologies for two standard in vitro susceptibility testing methods used to evaluate the efficacy of this compound.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
1. Materials:
-
This compound powder
-
Appropriate solvent for this compound (e.g., dimethyl sulfoxide (B87167) - DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
2. Procedure:
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in the appropriate solvent.
-
Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well microtiter plates to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours old) in a sterile broth or saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate after inoculation.
-
Incubation: Incubate the inoculated microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.
Agar (B569324) Disk Diffusion Method for Zone of Inhibition Determination
This method assesses the susceptibility of bacteria to an antimicrobial agent impregnated on a paper disk.
1. Materials:
-
This compound disks (300 µg)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Ruler or caliper
2. Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension as described in the broth microdilution method.
-
Plate Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.
-
Disk Application: Aseptically apply a this compound disk to the surface of the inoculated MHA plate. Gently press the disk to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
Reading Results: After incubation, measure the diameter of the zone of complete growth inhibition around the disk in millimeters (mm) using a ruler or caliper. The interpretation of the results (Susceptible, Intermediate, or Resistant) is based on established breakpoints from standards such as those provided by the CLSI.[7][8]
Mandatory Visualizations
Mechanism of Action of this compound
Caption: this compound competitively inhibits dihydropteroate synthase in bacteria.
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Experimental Workflow for Zone of Inhibition Test
Caption: Workflow for the agar disk diffusion (Zone of Inhibition) test.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
- 3. In vitro activities of antibacterial agents against clinical isolates of Escherichia coli and Klebsiella species from intensive care units - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Associated antimicrobial resistance in Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Streptococcus pneumoniae and Streptococcus pyogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. iacld.com [iacld.com]
- 8. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
Assessing the Synergistic Effect of Sulfisoxazole with Other Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antimicrobial resistance necessitates the exploration of combination therapies to enhance the efficacy of existing antibiotics. Sulfisoxazole (B1682709), a sulfonamide antibiotic, has been a subject of interest for its potential synergistic effects when combined with other antimicrobial agents. This guide provides a comparative analysis of the synergistic activity of this compound with various antibiotics, supported by experimental data from in vitro studies. By presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows, this document aims to be a valuable resource for researchers in the field of infectious diseases and drug development.
Mechanism of Synergy: Targeting the Folic Acid Biosynthesis Pathway
This compound exerts its bacteriostatic effect by competitively inhibiting dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. This pathway is crucial for the de novo synthesis of folate, a precursor for nucleotides and certain amino acids. Humans are not affected by this mechanism as they obtain folic acid from their diet.
The synergistic effect of this compound is most notably observed with antibiotics that target other steps in the same pathway, such as trimethoprim (B1683648). Trimethoprim inhibits dihydrofolate reductase (DHFR), the enzyme that catalyzes the step immediately following the one inhibited by this compound. This sequential blockade of a critical metabolic pathway leads to a potent bactericidal effect that is greater than the sum of the individual agents.[1][2][3]
Below is a diagram illustrating the bacterial folic acid synthesis pathway and the points of inhibition for this compound and trimethoprim.
Figure 1. Mechanism of synergistic action of this compound and Trimethoprim.
Quantitative Assessment of Synergy
The synergistic effect of antibiotic combinations is commonly quantified using the Fractional Inhibitory Concentration (FIC) index, determined through a checkerboard assay. The FIC index is interpreted as follows:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4
-
Antagonism: FIC index > 4
This compound and Trimethoprim Synergy
The combination of a sulfonamide and trimethoprim is a classic example of antibiotic synergy. The following table summarizes the in vitro synergistic activity of sulfamethoxazole (B1682508) (a close structural analog of this compound) and trimethoprim against various bacterial strains.
| Bacterial Strain | Antibiotic Combination | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index | Interpretation | Reference |
| Escherichia coli (Multiple Isolates) | Sulfamethoxazole + Trimethoprim | - | - | - | Synergy (85% of isolates) | [4] |
| Klebsiella pneumoniae (Multiple Isolates) | Sulfamethoxazole + Trimethoprim | - | - | - | Synergy (86% of isolates) | [4] |
| Proteus mirabilis (Multiple Isolates) | Sulfamethoxazole + Trimethoprim | - | - | - | Synergy (89% of isolates) | [4] |
| Staphylococcus aureus (MRSA & MSSA) | Sulfamethoxazole + Trimethoprim | - | - | - | Synergy | [5] |
This compound and Other Antibiotics
While the combination with trimethoprim is well-documented, this compound has also been investigated for synergistic effects with other classes of antibiotics.
| Bacterial Strain | Antibiotic Combination | Experimental Method | Outcome | Reference |
| Haemophilus influenzae | This compound + Erythromycin | In vivo (treatment of otitis media) | Effective in treating infections caused by ampicillin-resistant strains. | [6] |
| Gram-Negative Bacilli | Sulfamethoxazole + Polymyxin B | Checkerboard & Time-Kill Assay | Synergy observed against a majority of tested isolates. | [1][7] |
| Pseudomonas aeruginosa | Sulfamethoxazole + Ciprofloxacin (B1669076) | In vitro studies | Inconclusive, with some studies showing indifference. | [8][9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the two most common in vitro synergy testing methods.
Checkerboard Assay Protocol
The checkerboard assay is a microdilution method used to determine the FIC index.
References
- 1. researchgate.net [researchgate.net]
- 2. Trimethoprim-sulfamethoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Antibiotic susceptibility profile of Haemophilus influenzae and transfer of co-trimoxazole resistance determinants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Roxithromycin alone and in combination with sulphamethoxazole against Haemophilus influenzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibiotic synergy against Staphylococcus aureus: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative therapeutic activities of ciprofloxacin, amoxicillin, ceftriaxone and co-trimoxazole in a new model of experimental infection with Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ciprofloxacin treatment of urinary infections results in increased resistance of urinary E. coli to ciprofloxacin and co-trimoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Anti-Cancer Effects of Sulfisoxazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro anti-cancer effects of the FDA-approved antibiotic, sulfisoxazole (B1682709), with alternative compounds. The focus is on its emerging role as an anti-cancer agent, particularly in breast cancer, through the inhibition of endothelin receptor A (ETA). Experimental data, detailed protocols for key assays, and visualizations of the underlying mechanisms and workflows are presented to support further research and drug development.
Mechanism of Action: Inhibition of Small Extracellular Vesicle (sEV) Secretion
Recent studies have repurposed this compound as an anti-cancer agent, demonstrating its ability to inhibit the secretion of small extracellular vesicles (sEVs) from breast cancer cells.[1][2] This activity is mediated through its function as an endothelin receptor A (ETA) antagonist.[1][2] By blocking ETA, this compound disrupts the downstream signaling pathways responsible for sEV biogenesis and release, leading to a reduction in tumor cell proliferation, colony formation, and invasion.[1]
Comparative Analysis: this compound vs. Other Endothelin Receptor A Antagonists
This compound's anti-cancer effects, stemming from its ETA antagonism, can be compared with other known ETA inhibitors. This section provides available quantitative data for this compound and its alternatives.
Table 1: Comparative In Vitro Efficacy of Endothelin Receptor A Antagonists
| Compound | Target | IC50 Value (µM) | Cell Line(s) | Assay Type |
| This compound | Endothelin Receptor A (ETA) | 0.60[3] | Not specified | Receptor Binding Assay |
| Endothelin Receptor B (ETB) | 22[3] | Not specified | Receptor Binding Assay | |
| Endothelin Receptor A (ETA) | 11.0[1][2] | MDA-MB-231 | Radioactive Binding Assay | |
| Zibotentan | Endothelin Receptor A (ETA) | 0.013 | Not specified | Not specified |
| BQ123 | Endothelin Receptor A (ETA) | Not specified | MDA-MB-231, 4T1 | Invasion and Migration Assays |
| PD156707 | Endothelin Receptor A (ETA) | Not specified | MDA-MB-231, 4T1 | Invasion and Migration Assays |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the replication and validation of the anti-cancer effects of this compound and its alternatives.
Cell Proliferation Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.
Objective: To determine the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231, 4T1)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound and/or alternative compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the compounds. Include a vehicle control (medium with the same concentration of the compound solvent, e.g., DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plates for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Clonogenic Assay
This protocol is a standard procedure for assessing the long-term proliferative potential of cancer cells.
Objective: To determine the ability of single cancer cells to form colonies after treatment with a compound, indicating its effect on cell survival and reproductive integrity.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
Test compounds
-
6-well plates or petri dishes
-
Crystal violet staining solution (0.5% crystal violet in methanol (B129727)/water)
Procedure:
-
Cell Seeding: Seed a low density of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24 hours).
-
Recovery: Remove the compound-containing medium, wash the cells with PBS, and add fresh complete culture medium.
-
Colony Formation: Incubate the plates for 7-14 days, allowing colonies to form.
-
Fixation and Staining: Wash the colonies with PBS, fix with methanol for 15 minutes, and then stain with crystal violet solution for 15-30 minutes.
-
Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition compared to the untreated control.
Transwell Migration and Invasion Assay
This protocol outlines the procedure for assessing the effect of compounds on cancer cell motility.
Objective: To evaluate the ability of cancer cells to migrate through a porous membrane (migration) or a membrane coated with an extracellular matrix (invasion) towards a chemoattractant.
Materials:
-
Cancer cell lines
-
Serum-free culture medium
-
Complete culture medium (as a chemoattractant)
-
Test compounds
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel (for invasion assay)
-
Cotton swabs
-
Crystal violet staining solution
Procedure:
-
Insert Preparation (for Invasion Assay): Thaw Matrigel on ice and dilute it with cold, serum-free medium. Coat the upper surface of the transwell inserts with the Matrigel solution and incubate at 37°C for 30-60 minutes to allow for gelation. For migration assays, this step is omitted.
-
Cell Seeding: Harvest and resuspend cells in serum-free medium. Seed the cells (e.g., 5 x 10^4 cells) into the upper chamber of the transwell inserts. The lower chamber is filled with complete culture medium containing a chemoattractant (e.g., 10% FBS). The test compounds are added to both the upper and lower chambers.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 12-48 hours.
-
Removal of Non-migrated Cells: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol for 15 minutes and then stain with crystal violet solution for 15-30 minutes.
-
Cell Counting: Wash the inserts with water and allow them to air dry. Count the number of migrated/invaded cells in several random fields under a microscope.
-
Data Analysis: Quantify the number of migrated or invaded cells and compare the results between treated and control groups.
Visualizing the Pathways and Processes
To better understand the experimental workflows and the mechanism of action of this compound, the following diagrams are provided.
Caption: Experimental workflow for validating the anti-cancer effects of this compound.
Caption: this compound's mechanism of action in inhibiting cancer progression.
Conclusion
The available in vitro evidence suggests that this compound exhibits anti-cancer properties, primarily in breast cancer models, by acting as an endothelin receptor A antagonist and subsequently inhibiting the secretion of small extracellular vesicles. This mechanism is shared with other ETA antagonists, providing a basis for comparative studies. While direct comparative data on cell viability (IC50 values) for this compound against other ETA antagonists in key breast cancer cell lines is an area for future investigation, the information and protocols presented in this guide offer a solid foundation for researchers to further explore and validate the anti-cancer potential of this compound. The detailed experimental methodologies and visual representations of the underlying pathways are intended to support and streamline these research efforts.
References
A Comparative Analysis of Sulfisoxazole's In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfisoxazole (B1682709) is a short-acting sulfonamide antibiotic that has been a mainstay in the treatment of various bacterial infections. Like other sulfonamides, its bacteriostatic action stems from the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway. This guide provides a comprehensive comparison of the in vitro and in vivo activities of this compound, presenting quantitative data, detailed experimental methodologies, and a comparative perspective with other commonly used sulfonamides, namely sulfamethoxazole (B1682508) and sulfadiazine (B1682646). Understanding the nuances between its performance in laboratory settings and within a living organism is critical for optimizing its therapeutic use and for the development of new antimicrobial strategies.
Mechanism of Action: Inhibition of Folic Acid Synthesis
Sulfonamides, including this compound, are structural analogs of para-aminobenzoic acid (PABA). Bacteria synthesize their own folic acid, an essential cofactor for the synthesis of nucleotides and amino acids. This compound competitively inhibits the bacterial enzyme dihydropteroate synthase, preventing the condensation of PABA with dihydropteridine pyrophosphate to form dihydropteroic acid. This blockade of folic acid synthesis ultimately halts bacterial growth and replication.[1]
Caption: this compound competitively inhibits dihydropteroate synthase.
In Vitro Activity: A Quantitative Comparison
The in vitro efficacy of an antibiotic is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. Below is a summary of available MIC data for this compound and its comparators against key bacterial pathogens. It is important to note that MIC values can vary between studies due to differences in bacterial strains and testing methodologies.
| Antibiotic | Organism | MIC Range (µg/mL) |
| This compound | Pasteurella pestis | 8-16 times more potent than Sulfadiazine[2] |
| Escherichia coli (ΔrelA mutant) | 40 (bactericidal)[2] | |
| Sulfamethoxazole | Escherichia coli | Insensitive alone, sensitive with Trimethoprim[3] |
| Staphylococcus aureus | Insensitive alone, sensitive with Trimethoprim[3] | |
| Sulfadiazine | Escherichia coli | Insensitive alone, sensitive with Trimethoprim[3] |
| Staphylococcus aureus | Insensitive alone, sensitive with Trimethoprim[3] | |
| Staphylococcus aureus (MDR) | 64-128[4] | |
| Pseudomonas aeruginosa (MDR) | 64-128[4] | |
| Silver Sulfadiazine | Staphylococcus aureus | ≤0.16[4] |
| Pseudomonas aeruginosa | 0.020 g/L (bactericidal)[4] | |
| Escherichia coli | 0.20 g/L (bactericidal)[4] |
Note: The data for sulfamethoxazole and sulfadiazine often reflect their use in combination with trimethoprim (B1683648), which potentiates their activity.
In Vivo Efficacy: Insights from Animal Models
The in vivo performance of an antibiotic is a critical determinant of its clinical utility. Animal models of infection provide a platform to assess efficacy in a complex biological system.
Murine Model of Plague
In a murine model of plague caused by Pasteurella pestis, the in vivo efficacy of several chemotherapeutic agents was evaluated. The study revealed the following order of efficacy: chloramphenicol (B1208) > sulfadiazine > thiocymetin > This compound .[2] The lower therapeutic value of this compound compared to sulfadiazine in this model was suggested to be due to its more rapid excretion by the kidneys.[2]
Murine Model of Urinary Tract Infection (UTI)
Urinary tract infections are a common indication for sulfonamide therapy. In a murine model of UTI caused by uropathogenic Escherichia coli, the combination of trimethoprim-sulfamethoxazole was effective in reducing urinary recurrences and eradicating fecal colonization of the bacteria.[5][6] A 10-day course of treatment was shown to be more effective than a 3-day course in preventing recurrence.[5][6]
Another study in a murine ascending UTI model with E. coli strains of varying susceptibility to sulfamethizole (B1682507) (a related sulfonamide) demonstrated a correlation between in vitro MIC and in vivo efficacy. Treatment was effective against strains with lower MICs but failed against a highly resistant strain.[7]
Clinical Comparison in Pediatric UTI
A double-blind, comparative study in 100 children with initial episodes of UTIs found that cephalexin (B21000) and This compound had comparable overall bacteriologic and clinical cure rates.[8] Children treated with this compound had a bacterial cure rate of 92% and a clinical cure rate of 82%.[8]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The broth microdilution method is a standardized technique to determine the MIC of an antimicrobial agent.
Caption: Workflow for MIC determination by broth microdilution.
Protocol Steps:
-
Preparation of Antimicrobial Stock Solution: A stock solution of the sulfonamide is prepared at a known concentration in a suitable solvent.
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity, corresponding to a defined colony-forming unit (CFU)/mL.
-
Serial Dilution: The antimicrobial agent is serially diluted in a multi-well microtiter plate containing appropriate growth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated under optimal growth conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Murine Model of Ascending Urinary Tract Infection
This model is commonly used to evaluate the in vivo efficacy of antibiotics against uropathogenic bacteria.
Caption: Workflow for a murine model of ascending UTI.
Protocol Steps:
-
Animal Model: Female mice of a susceptible strain (e.g., C3H/HeJ) are typically used.
-
Infection: Mice are anesthetized, and a bacterial suspension of a uropathogenic strain of E. coli is introduced directly into the bladder via a transurethral catheter.
-
Treatment: At a predetermined time post-infection, treatment with the test antibiotic (e.g., this compound) is initiated. The drug can be administered via various routes, such as oral gavage or subcutaneous injection, for a specified duration.
-
Evaluation: At the end of the treatment period, mice are euthanized. The bladder and kidneys are aseptically removed, homogenized, and serially diluted. The dilutions are plated on appropriate agar media to determine the bacterial load (CFU/g of tissue). Efficacy is determined by comparing the bacterial load in treated animals to that in a control group receiving a placebo.
Conclusion
This compound remains a relevant antibacterial agent with a well-characterized mechanism of action. Its in vitro activity is notable, particularly against certain pathogens, and it demonstrates efficacy in vivo in relevant animal models of infection, such as UTIs. However, direct comparative data, especially quantitative in vivo efficacy metrics like ED50, against other sulfonamides are limited in the publicly available literature. The provided experimental protocols offer a framework for conducting such comparative studies, which are essential for a more definitive assessment of this compound's place in the current antimicrobial landscape. For researchers and drug development professionals, a thorough understanding of both the in vitro potency and the in vivo behavior of this compound is crucial for its judicious use and for guiding the development of novel anti-infective therapies.
References
- 1. Silver Sulfadiazine Eradicates Antibiotic-Tolerant Staphylococcus aureus and Pseudomonas aeruginosa Biofilms in Patients with Infected Diabetic Foot Ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajtmh.org [ajtmh.org]
- 3. karger.com [karger.com]
- 4. benchchem.com [benchchem.com]
- 5. Effect of Trimethoprim-Sulfamethoxazole on Recurrent Bacteriuria and Bacterial Persistence in Mice Infected with Uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of trimethoprim-sulfamethoxazole on recurrent bacteriuria and bacterial persistence in mice infected with uropathogenic Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of Sulfamethizole and Amdinocillin against Escherichia coli Strains (with Various Susceptibilities) in an Ascending Urinary Tract Infection Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Treatment of uncomplicated urinary tract infections with trimethoprim versus this compound, with special reference to antibody-coated bacteria and fecal flora - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assay Methods for Sulfisoxazole Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantification of sulfisoxazole (B1682709). The objective is to offer a comparative overview of the performance of different techniques, supported by experimental data to aid in the selection of the most suitable method for specific research and development needs.
Introduction to this compound and its Quantification
This compound is a sulfonamide antibacterial agent used in the treatment of various bacterial infections. Accurate and reliable quantification of this compound in pharmaceutical formulations, biological fluids, and environmental samples is crucial for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy and safety. A variety of analytical methods have been developed for this purpose, each with its own set of advantages and limitations. This guide focuses on a comparative analysis of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), UV-Visible Spectrophotometry, and Capillary Electrophoresis (CE).
Quantitative Data Summary
The performance of different analytical methods for this compound quantification is summarized in the table below. The data presented is a compilation from various studies and is intended for comparative purposes. Actual performance may vary based on the specific experimental conditions, instrumentation, and sample matrix.
| Parameter | HPLC-UV[1][2] | LC-MS/MS[3][4] | UV-Visible Spectrophotometry[5][6][7] | Capillary Electrophoresis[8][9] |
| Linearity Range | 0.2 - 10 µg/mL[2] | ng/g to µg/mL range | 0.25 - 15 ppm[5] | Linear over three orders of magnitude[9] |
| Limit of Detection (LOD) | Not explicitly stated | 0.1 µM (for similar sulfonamides)[9] | 0.0584 µg/mL[5] | 0.1 µM[9] |
| Limit of Quantification (LOQ) | Not explicitly stated | ~1 mg/L (for similar sulfonamides)[8] | 0.1752 µg/mL[5] | ~1 mg/L[8] |
| Accuracy (% Recovery) | Good agreement with official methods[1] | 91% - 114%[4] | 96.6% - 99.04%[5] | ~100%[8] |
| Precision (%RSD) | <2% | <15% | 1.6% - 3.0%[5] | <3%[9] |
| Specificity | High, can separate from related compounds[1] | Very High, based on mass-to-charge ratio | Lower, prone to interference | High, based on electrophoretic mobility |
| Analysis Time | ~8 minutes[2] | Variable, typically a few minutes | Rapid | ~6 minutes[8] |
| Instrumentation Cost | Moderate | High | Low | Moderate |
| Sample Throughput | High | High | High | Moderate to High |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on published methods and can be adapted for specific applications.
High-Performance Liquid Chromatography (HPLC-UV)
This method is widely used for the routine analysis of this compound in pharmaceutical dosage forms.[1]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: µBondapak C18 column.[1]
-
Mobile Phase: A mixture of acetonitrile (B52724), acetic acid, and water (22.5:1:76.5 v/v/v).[1]
-
Flow Rate: 1.2 mL/min.[2]
-
Internal Standard: Sulfabenzamide can be used for quantitative purposes.[1]
-
Sample Preparation:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it suitable for the analysis of this compound in complex matrices like biological fluids and food samples.[4]
-
Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer.
-
Column: A suitable reverse-phase column, such as a C18 column.
-
Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water and acetonitrile is common.[11]
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Ionization: Electrospray ionization (ESI) in positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode for specific precursor-to-product ion transitions of this compound.
-
Sample Preparation:
UV-Visible Spectrophotometry
This is a simple and cost-effective method, often used for the quantification of this compound in pure form and simple pharmaceutical preparations.[5] The method is based on a diazotization and coupling reaction.
-
Instrumentation: A UV-Visible spectrophotometer.
-
Principle: The primary aromatic amine group of this compound is diazotized with sodium nitrite (B80452) in an acidic medium, followed by coupling with a suitable agent (e.g., γ-resorsolic acid) in an alkaline medium to form a colored azo dye.[5]
-
Procedure:
-
A known amount of this compound is dissolved in a suitable solvent.
-
An acidic solution (e.g., HCl) and sodium nitrite solution are added to the sample.
-
After a short incubation, a solution of the coupling agent and an alkaline solution (e.g., NaOH) are added.
-
The absorbance of the resulting colored solution is measured at the wavelength of maximum absorption (e.g., 432 nm).[5]
-
-
Quantification: A calibration curve is prepared using standard solutions of this compound.
Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that can be used for the analysis of this compound.
-
Instrumentation: A capillary electrophoresis system with a suitable detector (e.g., UV or electrochemical).
-
Capillary: A fused-silica capillary.[8]
-
Electrolyte: A phosphate (B84403) buffer at a specific pH (e.g., pH 6.2).[8]
-
Separation Voltage: A high voltage (e.g., 30 kV) is applied across the capillary.[8]
-
Detection: On-column UV detection or end-column electrochemical detection.[9]
-
Sample Preparation: Samples are typically dissolved in the electrolyte buffer and filtered before injection.
Visualizations
Workflow for this compound Assay Method Selection
The following diagram illustrates a logical workflow for selecting an appropriate assay method for this compound based on key experimental requirements.
Caption: Decision tree for selecting a this compound assay method.
General Workflow of a Chromatographic Assay
This diagram outlines the typical experimental workflow for a chromatographic-based assay like HPLC or LC-MS/MS.
Caption: Standard workflow for a chromatographic assay.
Conclusion
The choice of an analytical method for this compound quantification depends on a variety of factors including the nature of the sample, the required sensitivity and specificity, available instrumentation, and cost considerations. HPLC-UV offers a robust and reliable method for routine quality control of pharmaceutical products. LC-MS/MS is the method of choice for complex matrices and when high sensitivity is required. UV-Visible spectrophotometry provides a simple and economical option for the analysis of bulk drug and simple formulations, while Capillary Electrophoresis presents a high-resolution alternative. This guide provides the necessary data and protocols to assist researchers in making an informed decision for their specific analytical challenges.
References
- 1. High pressure liquid chromatographic determination of this compound in pharmaceuticals and separation patterns of other sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. appconnect.in [appconnect.in]
- 3. researchgate.net [researchgate.net]
- 4. acgpubs.org [acgpubs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Analytical Method Validation Of Sulfamethoxazole By UV-Spectroscopy | International Journal of Pharmacy and Analytical Research [ijpar.com]
- 7. jcb.thebrpi.org [jcb.thebrpi.org]
- 8. Determination of sulfametoxazole, sulfadiazine and associated compounds in pharmaceutical preparations by capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of sulfadiazine and sulfamethoxazole by capillary electrophoresis with end-column electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Acetyl Analyzed with HPLC - AppNote [mtc-usa.com]
- 11. journalofchemistry.org [journalofchemistry.org]
comparative analysis of sulfisoxazole resistance profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of sulfisoxazole (B1682709) resistance, synthesizing experimental data on its efficacy, prevalent resistance mechanisms, and performance relative to other sulfonamides. The content is structured to support research and development efforts in combating antimicrobial resistance.
Introduction to this compound and Resistance
This compound is a synthetic sulfonamide antibiotic that acts as a competitive inhibitor of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1][2] By mimicking the natural substrate, para-aminobenzoic acid (PABA), this compound blocks the production of dihydrofolic acid, a precursor for DNA and protein synthesis, leading to a bacteriostatic effect.[2][3] However, the clinical utility of this compound and other sulfa drugs has been significantly diminished by the widespread emergence of bacterial resistance.[1][2] This resistance is primarily driven by genetic mutations and the acquisition of mobile resistance genes, which allow bacteria to circumvent the drug's inhibitory action.[1][4]
Mechanisms of this compound Resistance
Bacterial resistance to this compound is multifaceted, involving several key mechanisms that prevent the drug from reaching or effectively binding to its target.
-
Target Modification (DHPS Alteration) : The most common form of resistance involves alterations to the DHPS enzyme. This occurs through two primary routes:
-
Chromosomal Mutations : Spontaneous mutations in the bacterial folP gene, which encodes the native DHPS, can lead to amino acid substitutions. These changes reduce the binding affinity of this compound to the enzyme's active site without significantly impacting its affinity for the natural substrate, PABA.[1][2]
-
Acquisition of Resistance Genes : Bacteria can acquire foreign genes (sul1, sul2, sul3, and sul4) via horizontal gene transfer, often carried on plasmids and integrons.[1][2][4] These genes encode for highly resistant alternative DHPS enzymes that are structurally different from the native enzyme and exhibit very low affinity for sulfonamides.[1][4][5] The sul1 and sul2 genes are the most frequently encountered in clinical isolates.[2]
-
-
Metabolic Bypass : Some bacteria can develop resistance by overproducing the natural substrate, PABA.[6] This increased concentration of PABA outcompetes this compound for binding to the DHPS enzyme, thereby overcoming the drug's inhibitory effect.
-
Efflux Pumps : Certain bacteria utilize multidrug efflux pumps to actively transport this compound out of the cell.[2][7] This mechanism prevents the drug from accumulating to a high enough intracellular concentration to inhibit the DHPS enzyme.
Comparative Resistance Data
The effectiveness of this compound varies significantly across different bacterial species and environments. Quantitative data, primarily Minimum Inhibitory Concentration (MIC) values and prevalence rates, are crucial for understanding these differences.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Comparators against Key Pathogens
| Sulfonamide | Bacterial Strain | MIC Range (µg/mL) | Reference |
| This compound | Escherichia coli | 16 - >1024 | [8] |
| Staphylococcus aureus | 32 - 512 | [8][9] | |
| Sulfamethoxazole (B1682508) | Escherichia coli | 16 - >1024 | [8] |
| Staphylococcus aureus | 32 - >1024 | [8] | |
| Trimethoprim-Sulfamethoxazole | Escherichia coli | Wild types up to 8; Resistant strains start at 128 | [10] |
Note: MIC values can vary based on the specific strain and testing methodology. The data represent a range of reported values.[8]
Table 2: Prevalence of this compound Resistance in Bacterial Isolates
| Bacterial Species | Source of Isolate | Resistance Rate (%) | Region/Context | Reference |
| Escherichia coli | Urinary Pathogens | 3.3% | Not Specified | [11] |
| Escherichia coli | Swine Fecal Samples | 49.9% | Alberta, Canada | [12] |
| Escherichia coli | Sheep (Intensive Farming) | 82.4% | Not Specified | [13] |
| Staphylococcus saprophyticus | Urinary Pathogens | 4.4% | Not Specified | [11] |
| Various | Soil Bacteria | >70% | Various Environments | [7] |
| Escherichia coli | Human Clinical (Invasive) | 25.4% (to TMP-SMX) | Switzerland (2021) | [14] |
| Escherichia coli | Human Clinical (Urine) | 34.7% (to TMP-SMX) | Not Specified | [15] |
Note: Some studies report resistance to trimethoprim-sulfamethoxazole (TMP-SMX) as a proxy for sulfonamide resistance.
Studies indicate that bacteria expressing plasmid-mediated resistance via sul1, sul2, or sul3 genes confer high levels of resistance to a range of sulfa drugs, though the lowest degree of resistance was observed for this compound and sulfamethoxazole compared to other sulfonamides like sulfanilamide.[4][16]
Experimental Protocols for Resistance Analysis
Analyzing this compound resistance involves both phenotypic and genotypic methods to determine the level of resistance and identify the underlying genetic mechanisms.
This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3][8]
-
Preparation of Antimicrobial Solutions:
-
Prepare a 10 mg/mL stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).[3]
-
Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to create a range of working concentrations (e.g., 0.25 to 256 µg/mL).[3][17]
-
-
Preparation of Bacterial Inoculum:
-
Select 3-5 isolated colonies from a fresh (18-24 hour) agar (B569324) plate.[17]
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[3][17]
-
Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL for the assay.[3][17]
-
-
Assay Procedure:
-
Dispense 50 µL of each this compound working solution into the wells of a 96-well microtiter plate.[3][17]
-
Add 50 µL of the standardized bacterial inoculum to each well.[3][17]
-
Include a positive growth control (bacteria in broth without drug) and a sterility control (broth only).[3]
-
Incubate the plate at 35 ± 2°C for 16-20 hours.[3]
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[3]
-
This workflow outlines the steps for identifying the genetic determinants of resistance.[17]
-
DNA Extraction:
-
Isolate single colonies of the resistant and a susceptible (parental) strain on antibiotic-free agar.
-
Extract high-quality genomic DNA from overnight cultures using a commercial DNA extraction kit, following the manufacturer's instructions.
-
-
Gene Detection and Sequencing:
-
PCR-based Assays : Use specific primers to perform Polymerase Chain Reaction (PCR) to detect the presence of known sulfonamide resistance genes (sul1, sul2, sul3, etc.).[1]
-
Next-Generation Sequencing (NGS) : For a comprehensive analysis, perform whole-genome sequencing on the extracted DNA. This can identify the sul genes as well as novel mutations in the folP gene or other relevant loci.
-
-
Bioinformatic Analysis:
-
Assemble the sequencing reads and compare them to reference genomes.
-
Annotate genes and identify single nucleotide polymorphisms (SNPs) or insertions/deletions that correlate with the resistant phenotype.
-
References
- 1. Sulfonamides Resistance Genes | Rupa Health [rupahealth.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. communities.springernature.com [communities.springernature.com]
- 6. Mechanisms of resistance to trimethoprim, the sulfonamides, and trimethoprim-sulfamethoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Susceptible, Intermediate, and Resistant – The Intensity of Antibiotic Action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijbbku.com [ijbbku.com]
- 12. Antimicrobial resistance in generic Escherichia coli isolated from swine fecal samples in 90 Alberta finishing farms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of Antimicrobial Resistance, Virulence Genes, Phylogroups, and Biofilm Formation of Escherichia coli Isolated From Intensive Farming and Free-Range Sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 14. anresis.ch [anresis.ch]
- 15. researchgate.net [researchgate.net]
- 16. biorxiv.org [biorxiv.org]
- 17. benchchem.com [benchchem.com]
Validating the Specificity of Sulfisoxazole's Target Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of sulfisoxazole's performance against other alternatives, supported by experimental data, to validate the specificity of its target engagement. The following sections detail the on- and off-target binding affinities, provide comprehensive experimental protocols for key validation assays, and visualize the underlying pathways and workflows.
Data Presentation: On-Target and Off-Target Affinities
This compound's primary mechanism of action is the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), a crucial enzyme in the bacterial folate synthesis pathway.[1] However, studies have also identified its interaction with the human endothelin receptor A (ETA), representing a significant off-target.[2][3] This section compares the binding affinities of This compound (B1682709) and its common alternative, sulfamethoxazole (B1682508), to their intended target and known off-target. Additionally, the affinity of trimethoprim (B1683648), a frequent potentiator of sulfonamides, for its target, dihydrofolate reductase (DHFR), is presented for context.
| Compound | Primary Target | Organism | Affinity (Kᵢ) | Affinity (IC₅₀) | Reference |
| This compound | Dihydropteroate Synthase (DHPS) | Pneumocystis carinii | ~2.5 µM | Not Reported | [4] |
| Sulfamethoxazole | Dihydropteroate Synthase (DHPS) | Yersinia pestis | Not Reported | Not Reported | [5] |
| Trimethoprim | Dihydrofolate Reductase (DHFR) | Escherichia coli (Resistant) | 15.9 µM | 22.4 µM | [6] |
Table 1: On-Target Binding Affinities. This table summarizes the inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) of this compound, sulfamethoxazole, and trimethoprim against their respective primary targets.
| Compound | Off-Target | Organism | Affinity (Kᵢ) | Affinity (IC₅₀) | Reference |
| This compound | Endothelin Receptor A (ETA) | Human | Not Reported | 0.60 µM | [3] |
| Sulfamethoxazole | Endothelin Receptor A (ETA) | Human | Not Reported | 16 µM | [3] |
Table 2: Off-Target Binding Affinities. This table presents the binding affinities of this compound and sulfamethoxazole to the human endothelin receptor A (ETA).
Experimental Protocols
To empirically validate the target engagement and specificity of this compound, two key experimental approaches are detailed below: a biochemical assay to quantify its inhibitory activity against DHPS and a cellular thermal shift assay (CETSA) to confirm target binding in a cellular context.
In Vitro Dihydropteroate Synthase (DHPS) Inhibition Assay
This coupled spectrophotometric assay measures the inhibition of DHPS by monitoring the oxidation of NADPH.[7]
Materials:
-
Recombinant DHPS enzyme
-
Recombinant Dihydrofolate Reductase (DHFR)
-
p-Aminobenzoic acid (PABA)
-
6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)
-
NADPH
-
This compound (or other inhibitors)
-
Assay Buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl₂, pH 7.6)
-
DMSO (for compound dilution)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Reaction Mixture: In each well of the microplate, add the following in order:
-
Assay Buffer
-
This compound dilution or DMSO (for control)
-
DHPS enzyme (5 nM final concentration)
-
DHFR enzyme (excess)
-
PABA (5 µM final concentration)
-
DHPP (5 µM final concentration)
-
-
Initiation: Start the reaction by adding NADPH to a final concentration of 200 µM.
-
Measurement: Immediately measure the decrease in absorbance at 340 nm over time at 37°C. The rate of NADPH oxidation is proportional to the DHPS activity.
-
Data Analysis: Calculate the initial reaction velocities and plot them against the inhibitor concentration to determine the IC₅₀ value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify drug-target engagement in intact cells by measuring the thermal stabilization of the target protein upon ligand binding.[8][9]
Materials:
-
Cell line expressing the target protein (e.g., bacterial cells for DHPS)
-
Cell culture medium
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western Blotting reagents (or other protein detection method)
-
Antibody specific to the target protein
Procedure:
-
Cell Treatment: Treat cultured cells with various concentrations of this compound or a vehicle control (DMSO) for a defined period (e.g., 1-2 hours).
-
Heating: Aliquot the treated cell suspensions into PCR tubes and heat them across a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes). Include an unheated control.
-
Cell Lysis: After heating, lyse the cells (e.g., by freeze-thaw cycles or adding lysis buffer).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins and quantify the amount of the target protein using a suitable method like Western Blotting.
-
Data Analysis: Plot the amount of soluble target protein against the heating temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and therefore, engagement.
Mandatory Visualization
The following diagrams, created using Graphviz (DOT language), illustrate key pathways and experimental workflows discussed in this guide.
Caption: this compound's mechanism of action.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Caption: DHPS inhibition assay workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound inhibits the secretion of small extracellular vesicles by targeting the endothelin receptor A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a new class of ETA selective endothelin antagonists by pharmacophore directed screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Trimethoprim-Resistant Dihydrofolate Reductase Cassette, dfrXV, Inserted in a Class 1 Integron - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Protein Target Prediction and Validation of Small Molecule Compound [jove.com]
A Comparative Guide to the Metabolic Stability of Sulfisoxazole and Sulfamethoxazole
For researchers and professionals in drug development, understanding the metabolic fate of drug candidates is fundamental to predicting their pharmacokinetic profiles and potential for adverse reactions. This guide provides an objective comparison of the metabolic stability of two structurally related sulfonamide antibiotics, sulfisoxazole (B1682709) and sulfamethoxazole (B1682508), supported by experimental data and detailed methodologies.
Introduction to Sulfonamide Metabolism
This compound and sulfamethoxazole are bacteriostatic antibiotics that function by inhibiting dihydropteroate (B1496061) synthase, a critical enzyme in the bacterial synthesis of folic acid.[1][2] Their therapeutic efficacy and safety are significantly influenced by their metabolic stability, which dictates their half-life, clearance, and potential for bioactivation into reactive metabolites. The metabolism of both compounds is primarily governed by two major pathways: Phase II N-acetylation and Phase I oxidation, the latter being mediated by the cytochrome P450 (CYP) enzyme system.[3][4]
Metabolic Pathways and Bioactivation
Both this compound and sulfamethoxazole undergo extensive metabolism in the liver. The primary routes include:
-
N-acetylation: This is a major metabolic pathway for both drugs, catalyzed by N-acetyltransferase (NAT) enzymes.[3] This Phase II conjugation reaction generally leads to inactive metabolites that are more readily excreted.
-
Oxidation: This Phase I pathway is mediated by cytochrome P450 enzymes and is critical as it can lead to the formation of reactive metabolites.[4] These intermediates, specifically the hydroxylamine (B1172632) and subsequent nitroso metabolites, are implicated in the idiosyncratic hypersensitivity reactions and hepatotoxicity associated with sulfonamides.
A key distinction lies in the characterization of the specific CYP enzymes involved. For sulfamethoxazole , the formation of its reactive hydroxylamine metabolite is well-established to be catalyzed specifically by CYP2C9 .[5][6] In contrast, while This compound is known to undergo similar CYP-mediated oxidation to form reactive intermediates, the primary contributing CYP isoforms are less definitively characterized in the available literature.
Comparative Analysis of Metabolic and Pharmacokinetic Parameters
The following table summarizes key data points for this compound and sulfamethoxazole, providing a basis for comparing their metabolic profiles.
| Parameter | This compound | Sulfamethoxazole | Reference(s) |
| In Vivo Half-life (t½) | 4.6 - 7.8 hours | 6 - 12 hours | [4] |
| Primary Metabolic Route | N-acetylation | N-acetylation | [1][3] |
| Key CYP Enzyme | Not definitively established | CYP2C9 | [5][7][8] |
| Reactive Metabolite | Hydroxylamine/Nitroso | N4-Hydroxylamine/Nitroso | [5][6] |
| CYP Inhibition Profile | Not established as a selective inhibitor | Selective inhibitor of CYP2C9 | [7][9] |
Visualizing the Metabolic Pathways
The following diagram illustrates the parallel metabolic fates of this compound and sulfamethoxazole, highlighting the critical bioactivation step.
References
- 1. This compound | C11H13N3O3S | CID 5344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Metabolism by N-acetyltransferase 1 in vitro and in healthy volunteers: a prototype for targeted inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of genetic polymorphisms in CYP2C9 on sulphamethoxazole N-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition by atovaquone of CYP2C9-mediated sulphamethoxazole hydroxylamine formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trimethoprim and sulfamethoxazole are selective inhibitors of CYP2C8 and CYP2C9, respectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. droracle.ai [droracle.ai]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Sulfisoxazole
For researchers, scientists, and drug development professionals, ensuring the proper disposal of sulfisoxazole (B1682709) is a critical component of laboratory safety and environmental responsibility. Adherence to established procedures minimizes the risk of environmental contamination and ensures compliance with regulatory standards. This guide provides essential, step-by-step instructions for the safe and compliant disposal of this compound waste.
Core Principles of this compound Waste Management
The primary method for the disposal of this compound and other pharmaceutical waste is incineration at a licensed hazardous waste facility.[1] This method ensures the complete destruction of the active pharmaceutical ingredient, preventing its release into the environment.[1] While this compound is not specifically listed as a "P" or "U" hazardous waste by the U.S. Environmental Protection Agency (EPA), it is recommended to manage it as hazardous waste as a best practice due to its potential aquatic toxicity.[1]
Regulatory oversight for pharmaceutical waste disposal in the United States involves several agencies, including the EPA, which sets guidelines under the Resource Conservation and Recovery Act (RCRA), and the Drug Enforcement Administration (DEA), which regulates controlled substances.[2][3][4] Many states have their own, often more stringent, regulations.[2]
Step-by-Step Disposal Protocol for this compound Waste
The following protocol outlines the procedure for the collection, storage, and disposal of this compound waste from a laboratory setting.
-
Segregation : Do not mix this compound waste with non-hazardous trash or other waste streams.[1] It should be collected in a designated, clearly labeled hazardous waste container.[1] Proper segregation is crucial for ensuring compliance and cost-effective disposal.[5]
-
Containerization : Use a chemically resistant, leak-proof container with a secure lid.[1] The container must be in good condition and compatible with this compound.[1] For different types of pharmaceutical waste, specific container colors may be used, such as black for hazardous and purple for non-hazardous waste.[5]
-
Labeling : Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and a description of the contents (e.g., "Solid this compound Waste," "Aqueous solution of this compound").[1] Include the date when the waste was first added to the container.[1]
-
Storage : Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure, away from general traffic, and clearly marked.
-
Arrange for Pickup : Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste management contractor to arrange for the pickup and transportation of the waste.[1] Hazardous pharmaceutical waste must be transported to a RCRA-permitted facility.[5]
-
Documentation : Maintain a record of the waste generated, including the amount and date of disposal, in a laboratory waste logbook.[1] A uniform hazardous waste manifest is required for shipping hazardous pharmaceutical waste.[5]
Quantitative Data for Pharmaceutical Waste Disposal
The following table summarizes key quantitative parameters for the disposal of pharmaceutical waste.
| Parameter | Value | Notes |
| Recommended Incineration Temperature | 900°C - 1200°C | Ensures complete destruction of the active pharmaceutical ingredient.[1] |
| Emergency Incineration Temperature | Minimum 850°C (two-chamber incinerator) | May be considered in emergency situations, with a retention time of at least two seconds in the second chamber.[6][7] |
| High-Temperature Incineration for Antineoplastics | At least 1200°C | Required for certain hazardous drugs like antineoplastics.[7] |
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
Spill Management
In the event of a this compound spill, absorb the material with an inert substance and collect it in a designated, sealed container for disposal.[1]
Alternative Disposal Methods (Not Recommended for Laboratories)
While methods such as landfilling after encapsulation or inertization exist, they are not the preferred method for laboratory-generated pharmaceutical waste.[6][7] Flushing medication down the toilet is generally discouraged unless it is on the FDA's specific flush list, as wastewater treatment plants are often not equipped to remove such chemicals.[8][9] For household disposal of non-flush list medications where no take-back programs are available, the FDA recommends mixing the medication with an unpalatable substance like dirt or coffee grounds, placing it in a sealed container, and then into the household trash.[2][8] However, these household methods are not appropriate for the larger quantities and different regulatory context of a professional research environment.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby building trust and demonstrating a commitment to safety beyond the product itself.
References
- 1. benchchem.com [benchchem.com]
- 2. sdmedwaste.com [sdmedwaste.com]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. rxdestroyer.com [rxdestroyer.com]
- 5. danielshealth.com [danielshealth.com]
- 6. cdsco.gov.in [cdsco.gov.in]
- 7. emro.who.int [emro.who.int]
- 8. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 9. epa.gov [epa.gov]
Safeguarding Your Research: Essential Protocols for Handling Sulfisoxazole
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount to both personal safety and the integrity of experimental outcomes. This document provides essential, immediate safety and logistical information for the handling of Sulfisoxazole, including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
To minimize exposure risk when handling this compound, the following personal protective equipment is recommended. Adherence to these guidelines is critical to prevent direct contact, inhalation, and ingestion.[1]
| Situation | Hand Protection | Eye Protection | Respiratory Protection | Protective Clothing |
| Routine Laboratory Use | Chemical-impermeable gloves (nitrile or low-protein, powder-free latex).[1] Consider double-gloving for added protection.[2] | Safety glasses with side shields.[2] | A NIOSH-approved respirator should be used if there is a risk of dust generation or in cases of inadequate ventilation.[1] | A laboratory coat is suitable for handling quantities up to 500 grams.[2] |
| Minor Spill Cleanup | Chemical-impermeable gloves (nitrile or latex).[2] | Safety glasses.[2] | A dust respirator is recommended.[2] An approved positive-flow mask is also an option if dust becomes airborne.[1] | A laboratory coat.[2] Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[1] |
| Major Spill or Emergency | Chemical-impermeable gloves.[1] | Safety goggles. | A self-contained breathing apparatus (SCBA) should be used.[1] | A full protective suit, including protective shoe covers and a head covering, is recommended.[1][2] |
Operational Plan: Handling and Storage
A systematic approach to handling and storage is crucial to maintain the chemical's integrity and prevent accidental exposure.
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area, such as a laboratory fume hood, especially during procedures that may generate dust like grinding, crushing, or weighing.
-
Avoid Contact: Prevent all personal contact, including inhalation and contact with skin and eyes.[2]
-
Dust Prevention: Avoid the formation of dust and aerosols.[1] Use dry clean-up procedures and avoid generating dust during routine cleaning.[2]
-
Hygiene: Practice good industrial hygiene. Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[2]
Storage Protocols:
-
Container: Store in a tightly closed container as defined in the USP-NF.[1]
-
Environment: Keep the container in a dry, cool, and well-ventilated place.[1] For long-term stability of stock solutions, store at -80°C for up to 6 months or at -20°C for up to 1 month. It is recommended to aliquot solutions to prevent degradation from repeated freeze-thaw cycles.[1]
-
Incompatibilities: Store away from oxidizing agents such as nitrates, oxidizing acids, and chlorine bleaches, as ignition may occur.[2] Also, store separately from foodstuff containers.[1]
Emergency and Disposal Plan
Spill Response:
In the event of a spill, a swift and safe response is necessary to mitigate risks.
-
Minor Spills:
-
Containment: Immediately contain the spillage.[2]
-
Ventilation: Ensure the area is well-ventilated.
-
PPE: Wear appropriate protective clothing, gloves, safety glasses, and a dust respirator.[2]
-
Cleanup: Use dry clean-up procedures. Dampen the solid spill material with a solvent like acetone (B3395972) to minimize dust.[3] Sweep or vacuum up the spilled material, avoiding dust generation. The vacuum cleaner should be fitted with a HEPA filter.[2] Use absorbent paper dampened with acetone to pick up any remaining material.[3]
-
Disposal: Collect the spilled material and contaminated absorbent paper in a suitable, sealed container for disposal.[1][3]
-
Decontamination: Solvent wash all contaminated surfaces with acetone followed by washing with a soap and water solution.[3]
-
-
Major Spills:
-
Evacuate: Alert personnel in the area and evacuate if necessary.
-
Emergency Responders: Alert emergency responders and inform them of the location and nature of the hazard.[2]
-
Control Contact: Only trained personnel wearing appropriate PPE, including a self-contained breathing apparatus, should control personal contact.[2]
-
Containment: Prevent the spillage from entering drains or water courses.[2]
-
Cleanup: Follow the cleanup procedures for minor spills, recovering the product wherever possible.[2]
-
Disposal:
Proper disposal of this compound and its containers is critical to avoid environmental contamination.
-
Waste Collection: Collect waste material in suitable, closed containers.[1]
-
Regulatory Compliance: Dispose of contents and containers in accordance with all local, regional, national, and international regulations.[1] It is the responsibility of the user to determine if the material is a hazardous waste at the time of disposal.[1]
-
Containers: Empty containers may retain product residues and must be disposed of in a safe manner.[1] They should be taken to an approved waste handling site for recycling or disposal.[1]
-
Household Disposal (Not for Laboratory Use): For non-laboratory settings, if a drug take-back program is not available, the FDA recommends mixing the medicine with an unappealing substance like dirt or cat litter, placing it in a sealed plastic bag, and then disposing of it in the household trash.[4]
Experimental Workflow: this compound Spill Response
Caption: Workflow for handling a this compound spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
